Product packaging for 3-Fluoro-4-(piperazin-1-yl)benzonitrile(Cat. No.:CAS No. 182181-38-0)

3-Fluoro-4-(piperazin-1-yl)benzonitrile

Cat. No.: B065159
CAS No.: 182181-38-0
M. Wt: 205.23 g/mol
InChI Key: VMOBEAUQUPPPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-(piperazin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FN3 B065159 3-Fluoro-4-(piperazin-1-yl)benzonitrile CAS No. 182181-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOBEAUQUPPPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344348
Record name 3-Fluoro-4-piperazin-1-yl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-38-0
Record name 3-Fluoro-4-piperazin-1-yl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182181-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The document outlines a robust and efficient synthesis pathway, grounded in the principles of nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers with the necessary knowledge for successful synthesis and scale-up.

Introduction: The Significance of this compound

This compound serves as a critical building block in medicinal chemistry, primarily due to the unique combination of its structural features. The fluorinated benzonitrile core offers metabolic stability and can modulate the electronic properties of a final drug molecule, while the piperazine moiety provides a versatile handle for further functionalization and can improve pharmacokinetic properties. This strategic combination has led to its incorporation into a variety of drug candidates targeting diverse therapeutic areas. A comprehensive understanding of its synthesis is therefore paramount for researchers in the field of drug discovery and development.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aryl halide or sulfonate with a nucleophile, in this case, piperazine. The presence of the electron-withdrawing nitrile group and the fluorine atom on the benzene ring activates the substrate towards nucleophilic attack.

Two primary starting materials can be considered for this synthesis: 3,4-difluorobenzonitrile or 3-chloro-4-fluorobenzonitrile . While both are viable, the reaction with 3,4-difluorobenzonitrile is often preferred due to the higher reactivity of the fluorine leaving group in SNAr reactions.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the carbon atom bearing a leaving group (fluorine or chlorine) on the benzonitrile ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride or chloride ion).

The reaction is regioselective, with the nucleophile preferentially attacking the carbon at the 4-position due to the activating effect of the para-cyano group and the ortho-fluoro group.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution and is analogous to the synthesis of similar compounds, such as 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile[1].

Materials and Reagents
Reagent/MaterialGradeSupplier
3,4-Difluorobenzonitrile≥98%Commercially Available
Piperazine≥99%Commercially Available
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Diisopropylethylamine (DIPEA)≥99%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. The base is crucial to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity, and to scavenge the HF that is formed during the reaction.

  • Addition of Electrophile: To the stirred solution, add 3,4-difluorobenzonitrile (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-90%. The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Process Visualization

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile Reaction 3,4-Difluorobenzonitrile->Reaction Piperazine Piperazine Piperazine->Reaction Solvent DMSO Solvent->Reaction Base DIPEA Base->Reaction Temperature 80-100 °C Temperature->Reaction Product This compound Reaction->Product SNA

Caption: Synthesis of this compound via SNAr.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Dissolve Piperazine and DIPEA in DMSO Start->Reaction_Setup Addition 2. Add 3,4-Difluorobenzonitrile Reaction_Setup->Addition Heating 3. Heat and Stir (Monitor by TLC/HPLC) Addition->Heating Workup 4. Aqueous Work-up (Water/EtOAc Extraction) Heating->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, MP) Purification->Characterization End End Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

ParameterValueReference/Rationale
Starting Material 3,4-DifluorobenzonitrileHigher reactivity of F leaving group in SNAr
Nucleophile PiperazineForms the desired piperazinyl moiety
Solvent DMSOAprotic polar solvent, facilitates SNAr
Base DIPEAActivates nucleophile and scavenges acid byproduct
Temperature 80-100 °CProvides sufficient energy for the reaction
Reaction Time 12-24 hoursTypical for SNAr reactions of this type
Typical Yield 70-90%Based on analogous reactions

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3,4-difluorobenzonitrile with piperazine is a reliable and high-yielding method. This guide provides a detailed, field-proven protocol that can be readily implemented in a research or process development setting. The mechanistic understanding and procedural details outlined herein are intended to empower scientists to confidently synthesize this valuable pharmaceutical intermediate.

References

Spectroscopic characterization of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, this compound (CAS No. 182181-38-0) represents a key structural motif. Its unique combination of a fluorinated benzonitrile scaffold and a piperazine moiety makes it a versatile building block for synthesizing compounds with significant pharmacological potential. The fluorine atom can enhance metabolic stability and binding affinity, the nitrile group offers a handle for further chemical transformations, and the piperazine ring is a common pharmacophore known to improve solubility and permeability.

Given its role as a critical intermediate, unambiguous confirmation of its structure and purity is paramount. Failure to do so can have cascading effects, leading to flawed biological data, wasted resources, and compromised research outcomes. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this molecule. We will move beyond simple data reporting to explain the causal-level reasoning behind experimental choices and data interpretation, ensuring a self-validating and trustworthy analytical workflow.

Molecular Structure and Spectroscopic Highlights

Before delving into specific techniques, it is crucial to analyze the molecule's structure to anticipate its spectroscopic behavior.

  • Molecular Formula: C₁₁H₁₂FN₃

  • Molecular Weight: 205.23 g/mol

  • Key Features:

    • Trisubstituted Aromatic Ring: An ABCD spin system with complex proton-proton and proton-fluorine couplings.

    • Nitrile Group (-C≡N): A strong, sharp infrared absorbance and a distinct ¹³C NMR signal.

    • Piperazine Ring: Two chemically distinct sets of methylene (-CH₂-) protons, giving rise to characteristic signals in ¹H and ¹³C NMR. The secondary amine proton (-NH) is also present.

    • Fluorine Atom (-F): A single fluorine atom directly attached to the aromatic ring, which will produce a characteristic ¹⁹F NMR signal and induce observable coupling to adjacent ¹H and ¹³C nuclei.

Comprehensive Spectroscopic Workflow

A multi-technique approach is non-negotiable for robust characterization. Each method provides a unique and complementary piece of the structural puzzle. Our workflow is designed to build a self-consistent and verifiable dataset.

G cluster_0 Characterization Workflow Start Sample Preparation (Dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Start->NMR Primary Structure MS Mass Spectrometry (ESI-TOF or QqQ) Start->MS Molecular Weight FTIR FTIR Spectroscopy (ATR) Start->FTIR Functional Groups UVVis UV-Vis Spectroscopy (Solution) Start->UVVis Chromophore Data Data Integration & Analysis NMR->Data MS->Data FTIR->Data UVVis->Data Report Final Structure Confirmation Data->Report G cluster_1 Primary ESI-MS Fragmentation Pathways M [M+H]⁺ m/z = 206.11 F1 m/z = 163.07 M->F1 - C₂H₄N F2 m/z = 121.03 M->F2 - C₄H₈N₂

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Fluoro-4-(piperazin-1-yl)benzonitrile (CAS No. 182181-38-0). As a fluorinated piperazine derivative, this molecule holds interest in medicinal chemistry and drug development. Accurate and thorough spectroscopic characterization is paramount for its unequivocal identification, purity assessment, and for understanding its chemical behavior. This document details the experimental protocols, data interpretation, and structural elucidation based on ¹H NMR, ¹³C NMR, and mass spectrometry, offering field-proven insights into the causality behind experimental choices and data interpretation.

Introduction

This compound is a small organic molecule featuring a fluorinated benzonitrile scaffold linked to a piperazine ring. The presence of the fluorine atom and the piperazine moiety imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the piperazine ring is a common pharmacophore known to interact with various biological targets. The fluorine atom can significantly influence metabolic stability, lipophilicity, and binding affinity.

Given the importance of this structural motif, a robust and unambiguous characterization of this compound is essential. This guide will provide a detailed examination of its NMR and mass spectral data, serving as a valuable resource for researchers working with this compound or similar chemical entities.

Molecular Structure:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d₆ (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve in Methanol/Acetonitrile infuse Infuse into Mass Spectrometer dissolve_ms->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize analyze Mass Analysis (High Resolution) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Spectrum & Fragmentation spectrum->interpret

Physical and chemical properties of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated aromatic compound featuring a benzonitrile core substituted with a piperazine moiety. Its structural architecture makes it a valuable and versatile building block in medicinal chemistry. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability and binding affinity, by altering electronic characteristics and lipophilicity. The piperazine group provides a key site for further functionalization, allowing for the exploration of a broad chemical space in drug discovery programs. This guide offers a comprehensive overview of its core properties, synthesis, characterization, and handling, providing a critical resource for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and core physical properties. These data points are critical for sourcing, characterization, and experimental design.

Nomenclature and Structure
  • Systematic IUPAC Name: this compound

  • CAS Number: 182181-38-0[1][2]

  • Molecular Formula: C₁₁H₁₂FN₃[2]

  • Molecular Weight: 205.24 g/mol [2]

The structure combines a benzene ring, substituted with a nitrile (-C≡N) group and a fluorine atom at positions 1 and 3, respectively. A piperazine ring is attached at the 4-position via a nitrogen atom.

Caption: 2D Structure of this compound.

Physicochemical Data

The properties summarized below are essential for predicting the compound's behavior in various experimental conditions, from reaction setups to formulation and biological assays.

PropertyValueSource
CAS Number 182181-38-0BLDpharm[1], ChemUniverse[2]
Molecular Formula C₁₁H₁₂FN₃ChemUniverse[2]
Molecular Weight 205.24 g/mol ChemUniverse[2]
Appearance Typically an off-white to white solidInferred from related compounds[3]
Purity ≥95% (Commercially available)ChemUniverse[2]
Solubility Information not widely published; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General chemical knowledge

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and scalable, making it suitable for both laboratory and potential commercial production.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The preferred synthetic route involves the reaction of a di-halogenated benzonitrile precursor, typically 3,4-difluorobenzonitrile, with piperazine.

Causality and Experimental Rationale:

  • Choice of Precursor: 3,4-Difluorobenzonitrile is an ideal starting material. The fluorine atom at the 4-position (para to the electron-withdrawing nitrile group) is highly activated towards nucleophilic attack. The strong electron-withdrawing nature of the nitrile group (-C≡N) stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The fluorine at the 3-position is significantly less reactive, leading to high regioselectivity.

  • Role of Base: A mild to moderate base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required. Its primary function is to act as a scavenger for the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to completion.

  • Solvent Selection: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) is optimal. These solvents can effectively solvate the cation of the base while not interfering with the nucleophilicity of the piperazine, thus accelerating the reaction rate.

synthesis_workflow start Starting Materials: - 3,4-Difluorobenzonitrile - Piperazine - K₂CO₃ (Base) reaction Nucleophilic Aromatic Substitution (SₙAr) start->reaction workup Reaction Quench & Liquid-Liquid Extraction reaction->workup Reaction Mixture conditions Solvent: DMSO or DMF Temperature: 80-120 °C Time: 4-12 hours conditions->reaction purification Purification: Column Chromatography or Recrystallization workup->purification Crude Product product Final Product: This compound purification->product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Self-Validating)

This protocol describes a representative lab-scale synthesis.

Materials and Equipment:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • Piperazine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-difluorobenzonitrile and piperazine.

  • Add DMSO to dissolve the reactants, followed by the addition of potassium carbonate.

  • Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • Cool the reaction mixture to room temperature.

Workup and Purification:

  • Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

  • Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel or via recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound.

Validation:

  • Obtain the mass of the pure product and calculate the percentage yield.

  • Confirm the identity and purity of the final product using ¹H NMR, LC-MS, and HPLC analysis, comparing the results with reference data.[1][4]

Spectral Characterization

Spectroscopic analysis is non-negotiable for confirming the structural integrity of the synthesized molecule. The data below serves as a reference for validation.

Analysis Type Expected Data / Observations
¹H NMR Signals corresponding to the aromatic protons on the benzonitrile ring, with characteristic splitting patterns due to fluorine-hydrogen coupling. Two distinct signals (triplets or multiplets) for the four protons on the piperazine ring adjacent to the nitrogen atoms, and a signal for the N-H proton.
¹³C NMR Resonances for the eleven carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F). The nitrile carbon will appear downfield.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 206.24, confirming the molecular weight.
Infrared (IR) A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch. C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.

Note: Specific chemical shifts and coupling constants can be found in specialized databases such as the Biological Magnetic Resonance Bank (BMRB) under accession numbers for structurally similar compounds or the compound itself.[4]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from analogous structures provides a strong basis for safe handling protocols.

  • Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[3][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic and light-sensitive, so storage under an inert atmosphere and away from direct light is recommended.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][7]

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the strategic placement of its functional groups:

  • Piperazine Moiety: The secondary amine on the piperazine ring is a common handle for introducing pharmacologically relevant substituents through reactions like acylation, alkylation, or reductive amination. This allows for the systematic modification of a lead compound to optimize its activity, selectivity, and pharmacokinetic profile.

  • Fluorine Substitution: The 3-fluoro group can enhance metabolic stability by blocking potential sites of oxidation and can improve cell membrane permeability.

  • Nitrile Group: The nitrile can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further diversification opportunities.

This compound is a key starting material or intermediate in the synthesis of various investigational drugs, particularly in oncology and metabolic diseases. For example, it is a structural component related to starting materials for complex molecules like the GLP-1 receptor agonist Danuglipron.[9]

References

A Comprehensive Technical Guide to 3-Fluoro-4-piperazinylbenzenecarbonitrile (CAS 182181-38-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Fluoro-4-piperazinylbenzenecarbonitrile, a key building block in contemporary medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. Furthermore, it explores the compound's critical role as a strategic intermediate in the development of targeted therapeutics, with a particular focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design to enhance pharmacological properties.[1] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. 3-Fluoro-4-piperazinylbenzenecarbonitrile (CAS 182181-38-0) has emerged as a valuable intermediate, strategically combining a fluorinated benzonitrile moiety with a reactive piperazine ring. This combination makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. Its most notable application is as a key intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy.[2][3] This guide will provide a comprehensive analysis of this important chemical entity.

Chemical Identity and Physicochemical Properties

3-Fluoro-4-piperazinylbenzenecarbonitrile is a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 182181-38-0[4]
Molecular Formula C₁₁H₁₂FN₃[4]
Molecular Weight 205.23 g/mol [4]
IUPAC Name 3-fluoro-4-(piperazin-1-yl)benzonitrile[4]
Synonyms 1-(4-Cyano-2-fluorophenyl)piperazine, 3-Fluoro-4-(1-piperazinyl)benzonitrile, 3-Fluoro-4-piperazinobenzonitrile[4]
Appearance White to off-white solid[4]
Boiling Point 372.2±42.0 °C (Predicted)[4]
Density 1.23±0.1 g/cm³ (Predicted)[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Structure:

Caption: Chemical structure of 3-Fluoro-4-piperazinylbenzenecarbonitrile.

Synthesis and Purification

The synthesis of 3-Fluoro-4-piperazinylbenzenecarbonitrile is typically achieved through a nucleophilic aromatic substitution reaction. A common and scalable route involves the reaction of 3,4-difluorobenzonitrile with piperazine.

Reaction Scheme:

G reactant1 3,4-Difluorobenzonitrile plus + reactant1->plus reactant2 Piperazine arrow Base, Solvent Heat reactant2->arrow product 3-Fluoro-4-piperazinylbenzenecarbonitrile plus->reactant2 arrow->product

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for similar transformations.

Materials:

  • 3,4-Difluorobenzonitrile

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperazine (2 equivalents) in DMSO, add 3,4-difluorobenzonitrile (1 equivalent) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-Fluoro-4-piperazinylbenzenecarbonitrile.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 600 MHz): The proton NMR spectrum provides characteristic signals for the aromatic and piperazine protons. The spectrum for 3-Fluoro-4-piperazinylbenzenecarbonitrile in DMSO-d₆ has been reported.[5]

    • Aromatic protons will appear in the range of δ 7.0-7.8 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton couplings.

    • The piperazine protons will typically show two multiplets in the range of δ 2.8-3.2 ppm.

    • The NH proton of the piperazine will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the piperazine carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 206.11.

4.3. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of 3-Fluoro-4-piperazinylbenzenecarbonitrile and for monitoring reaction progress. A reverse-phase HPLC method can be developed using a C18 column.

Illustrative HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific instrumentation and purity requirements.

Application in Drug Discovery: A Key Intermediate for PARP Inhibitors

3-Fluoro-4-piperazinylbenzenecarbonitrile is a crucial intermediate in the synthesis of several PARP inhibitors, most notably Olaparib.[2][3][6][7][8][9][10][11] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations.

5.1. The Role of 3-Fluoro-4-piperazinylbenzenecarbonitrile in Olaparib Synthesis

In the synthesis of Olaparib, the piperazine moiety of 3-Fluoro-4-piperazinylbenzenecarbonitrile is acylated with a cyclopropanecarbonyl group, and the nitrile group is a precursor to the final amide linkage in the Olaparib structure.

Synthetic Workflow:

G start 3-Fluoro-4-piperazinyl- benzenecarbonitrile step1 Acylation with Cyclopropanecarbonyl chloride start->step1 intermediate N-acylated intermediate step1->intermediate step2 Further synthetic steps (e.g., coupling to phthalazinone core) intermediate->step2 end Olaparib step2->end

Caption: Role in Olaparib synthesis workflow.

5.2. Mechanism of Action of PARP Inhibitors

PARP inhibitors like Olaparib work by trapping PARP enzymes on damaged DNA. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), this leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Signaling Pathway:

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell ssb Single-Strand Break (SSB) parp PARP ssb->parp recruitment ber Base Excision Repair (BER) parp->ber activation ber->ssb repair ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 trapped_parp Trapped PARP-DNA Complex parp2->trapped_parp inhibition by olaparib Olaparib (PARP Inhibitor) replication Replication Fork Collapse trapped_parp->replication dsd Double-Strand Damage replication->dsd cell_death Cell Death (Apoptosis) dsd->cell_death

Caption: Simplified PARP inhibition pathway.

Safety and Handling

3-Fluoro-4-piperazinylbenzenecarbonitrile should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

3-Fluoro-4-piperazinylbenzenecarbonitrile is a chemical intermediate of significant value to the pharmaceutical industry. Its well-defined structure and reactivity make it an ideal building block for the synthesis of complex, biologically active molecules. The in-depth understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage this compound in their discovery and development pipelines. The continued exploration of derivatives based on this scaffold holds promise for the creation of novel therapeutics targeting a range of diseases.

References

The Evolving Landscape of Neurotherapeutics: A Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its unique combination of a fluorinated benzonitrile moiety and a piperazine ring provides a versatile platform for derivatization, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, derivatives, and therapeutic applications of this important chemical scaffold. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and explore the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, with a particular focus on their role as modulators of dopaminergic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of molecules.

Introduction: The Significance of the this compound Core

The piperazine ring is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] When incorporated into the this compound scaffold, it is joined by two other key functionalities: a nitrile group and a fluorine atom. The nitrile group is a versatile functional group in drug design, known for its metabolic stability and its ability to act as a bioisostere for other functional groups.[2] The strategic placement of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3]

This unique combination of structural features has positioned this compound as a cornerstone for the development of potent and selective ligands for various biological targets, most notably the dopamine D3 and D4 receptors.[4][5] These receptors are implicated in a range of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[6][7] Consequently, the development of selective antagonists for these receptors is a major focus of contemporary drug discovery efforts.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following sections provide detailed protocols for these synthetic transformations.

Synthesis of the Core Scaffold: this compound

The most direct and efficient method for the synthesis of the core scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-withdrawing nature of the nitrile group and the fluorine atom to activate the aromatic ring for nucleophilic attack by piperazine.[8][9]

Experimental Protocol: Synthesis of this compound

  • Materials: 3,4-Difluorobenzonitrile, Piperazine, Potassium Carbonate (K2CO3), Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3,4-difluorobenzonitrile (1.0 eq) in dry DMF, add piperazine (2.0 eq) and potassium carbonate (3.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Causality of Experimental Choices:

  • Excess Piperazine: Using a two-fold excess of piperazine helps to drive the reaction to completion and minimizes the formation of bis-substituted byproducts.

  • Potassium Carbonate: This base is crucial for deprotonating the piperazine, thereby increasing its nucleophilicity.

  • DMF as Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the potassium carbonate and facilitate the reaction between the nucleophile and the electrophilic aromatic ring.

Synthesis of N-Substituted Derivatives

The secondary amine of the piperazine ring in the core scaffold provides a convenient handle for further derivatization. A common and highly effective modification is the introduction of a substituted benzamide moiety via an amide coupling reaction. This approach has been instrumental in the development of potent dopamine D3 receptor antagonists.[5]

Experimental Protocol: Synthesis of N-(4-(4-(3-Fluoro-4-cyanophenyl)piperazin-1-yl)butyl)-4-methylbenzamide

  • Materials: this compound, 1-Bromo-4-chlorobutane, 4-Methylbenzoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Diisopropylethylamine (DIPEA), Dichloromethane (DCM)

  • Procedure:

    • Alkylation: To a solution of this compound (1.0 eq) and 1-bromo-4-chlorobutane (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide. Reflux the mixture for 12-16 hours. After cooling, filter the solids and concentrate the filtrate. Purify the crude product by column chromatography to yield 3-fluoro-4-(4-(4-chlorobutyl)piperazin-1-yl)benzonitrile.

    • Azide Formation: Dissolve the product from the previous step in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C for 4 hours. Cool the reaction and dilute with water, then extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 4-(4-(4-azidobutyl)piperazin-1-yl)-3-fluorobenzonitrile.

    • Reduction: Dissolve the azide in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 6 hours. Filter the catalyst through celite and concentrate the filtrate to obtain 4-(4-(4-aminobutyl)piperazin-1-yl)-3-fluorobenzonitrile.

    • Amide Coupling: To a solution of 4-methylbenzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.5 eq). Stir the mixture for 15 minutes at room temperature. Then, add a solution of 4-(4-(4-aminobutyl)piperazin-1-yl)-3-fluorobenzonitrile (1.0 eq) in DCM. Stir the reaction mixture at room temperature for 12-18 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the final compound.

Self-Validating System: Each step of this protocol can be monitored by TLC and the identity and purity of the intermediates and final product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have shown significant promise as modulators of various biological targets, with a particular emphasis on dopamine receptors.

Dopamine D3 and D4 Receptor Antagonism

A significant body of research has focused on the development of this compound derivatives as selective antagonists of the dopamine D3 and D4 receptors.[4][5] These receptors are primarily located in the limbic regions of the brain and are involved in the regulation of mood, cognition, and reward.[6] Dysregulation of the D3 and D4 receptors has been implicated in the pathophysiology of schizophrenia and other psychotic disorders.[7]

The general pharmacophore for high-affinity D3/D4 antagonists based on this scaffold consists of the core this compound unit, a flexible alkyl linker, and a terminal aryl carboxamide group.[5]

Structure-Activity Relationship (SAR) Insights:

  • Aryl Carboxamide Moiety: The nature and substitution pattern of the terminal aryl carboxamide group are critical for both affinity and selectivity. Electron-donating or electron-withdrawing groups on this ring can significantly impact binding.

  • Alkyl Linker: The length of the alkyl chain connecting the piperazine ring to the aryl carboxamide is crucial. A butyl linker has been found to be optimal for high D3 receptor affinity in many cases.[5]

  • Fluorine Substitution: The fluorine atom on the benzonitrile ring is believed to enhance binding affinity and improve metabolic stability.

Quantitative Data Summary:

Compound IDR Group on Aryl CarboxamideD3 Receptor Ki (nM)D2 Receptor Ki (nM)D3/D2 SelectivityReference
8d 4-CH32.6>10,000>3800[5]
8j 4-Cl2.6>10,000>3800[5]
Other Potential Biological Targets

While the primary focus has been on dopamine receptors, the versatile nature of the this compound scaffold suggests its potential for interacting with other biological targets. For instance, related phenylpiperazine derivatives have shown activity at serotonin receptors and as inhibitors of equilibrative nucleoside transporters (ENTs).[4][10] Further exploration of the biological activity profile of this scaffold is a promising area for future research.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these compounds and the workflows used to evaluate them is essential for their development as therapeutic agents.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of D3 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D3 receptor block this signaling cascade.

D3_Signaling_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist D3 Antagonist (e.g., Derivative) Antagonist->D3R Blocks Gi Gαi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Modulated) PKA->CellularResponse Phosphorylates

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for Compound Evaluation

The evaluation of novel this compound derivatives typically follows a standardized workflow from initial synthesis to in vivo testing.

Experimental_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Core & Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BindingAssay Receptor Binding Assays (Ki determination) Characterization->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP assay) BindingAssay->FunctionalAssay ADME ADME/Tox Screening (Metabolic Stability, Cytotoxicity) FunctionalAssay->ADME PK Pharmacokinetic Studies (Animal Models) ADME->PK PD Pharmacodynamic Studies (Behavioral Models) PK->PD

Caption: General Experimental Workflow for Drug Discovery.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Exploration of Novel Biological Targets: Expanding the scope of biological screening to identify new targets for this versatile scaffold.

  • Fine-Tuning of Pharmacokinetic Properties: Further optimization of derivatives to enhance their drug-like properties, including metabolic stability and brain penetrance.

  • Application in PET Imaging: The development of radiolabeled analogs for use as positron emission tomography (PET) ligands to study receptor occupancy and distribution in the living brain.[11]

References

A Guide to the Retrosynthetic Analysis and Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic strategy for 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a key intermediate in the development of contemporary pharmaceutical agents. We will dissect the molecule through a logical retrosynthetic analysis, identifying the most strategic bond disconnection and starting materials. The core of this guide is a detailed exploration of the forward synthesis, focusing on the mechanistic underpinnings of the key Nucleophilic Aromatic Substitution (SNAr) reaction. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical justification and practical, field-proven protocols.

Introduction and Strategic Importance

This compound is a substituted benzonitrile that serves as a versatile building block in medicinal chemistry. Its structure incorporates a piperazine moiety, a common pharmacophore known to enhance solubility and modulate biological activity, alongside a strategically placed fluorine atom and a nitrile group. The fluorine atom can improve metabolic stability and binding affinity, while the nitrile group offers a handle for further chemical transformations. The molecule is a documented intermediate in the synthesis of complex therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] A robust and efficient synthesis is therefore critical for advancing drug discovery programs that rely on this scaffold. This guide elucidates the most logical and industrially scalable approach to its preparation.

Retrosynthetic Analysis: A Logic-Driven Approach

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered.

The most logical and strategic disconnection is the C-N bond between the aromatic ring and the piperazine nitrogen. This pathway is highly favorable as it leads to two readily available starting materials: piperazine and an activated fluorinated benzonitrile derivative. This disconnection leverages the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[3]

G TM This compound SM1 3,4-Difluorobenzonitrile TM->SM1 C-N Disconnection (SNAr) SM2 Piperazine TM->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

An alternative disconnection of the C-CN bond is less ideal. This would require the introduction of a nitrile group onto a pre-formed fluoro-piperazinyl benzene ring. While possible via methods like Sandmeyer or palladium-catalyzed cyanation, this route would involve more steps and potentially hazardous reagents, making it less efficient for large-scale production compared to the SNAr approach.[4]

Forward Synthesis: Mechanism and Execution

The forward synthesis is a direct implementation of the primary retrosynthetic pathway. The key reaction is the SNAr of piperazine with 3,4-difluorobenzonitrile.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is not a concerted process like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (piperazine) on the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This step is typically the rate-determining step.[6]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The success of an SNAr reaction is highly dependent on three factors:

  • A Good Leaving Group: Typically a halide. Interestingly, in SNAr, fluoride is often the best leaving group among the halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[7]

  • A Strong Nucleophile: Piperazine is a potent secondary amine nucleophile.

  • Electron-Withdrawing Groups (EWGs): The aromatic ring must be "activated" by the presence of strong EWGs positioned ortho and/or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction.[6]

Regioselectivity in the Synthesis

In the case of 3,4-difluorobenzonitrile, the molecule possesses two potential leaving groups (fluorine atoms) and a powerful electron-withdrawing nitrile group (-CN). The nitrile group, being para to the fluorine at the C4 position, provides substantial resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C4. The fluorine at the C3 position is meta to the nitrile group and thus does not benefit from this resonance stabilization. Consequently, nucleophilic attack by piperazine occurs selectively at the C4 position, displacing the C4-fluorine.[8]

G start 3,4-Difluorobenzonitrile + Piperazine step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 K2CO3, DMSO 80-90 °C product This compound step1->product

Figure 2: Forward synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3,4-Difluorobenzonitrile139.1010.0 g71.88 mmol1.0
Piperazine86.1418.57 g215.6 mmol3.0
Potassium Carbonate (K₂CO₃)138.2119.87 g143.8 mmol2.0
Dimethyl Sulfoxide (DMSO)-100 mL--
Deionized Water-As needed--
Ethyl Acetate-As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzonitrile (10.0 g, 1.0 eq), piperazine (18.57 g, 3.0 eq), and potassium carbonate (19.87 g, 2.0 eq).

  • Solvent Addition: Add dimethyl sulfoxide (100 mL) to the flask. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This will precipitate the product and dissolve the inorganic salts and excess piperazine.

  • Product Isolation: Stir the aqueous suspension for 30 minutes. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove any residual DMSO and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a high-purity white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Conclusion

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution reaction between 3,4-difluorobenzonitrile and piperazine. This route is strategically sound, highly regioselective, and scalable. The underlying principles of the SNAr mechanism, particularly the activation provided by the para-nitrile group and the role of fluorine as an excellent leaving group in this context, provide a robust chemical foundation for the synthesis. The detailed protocol herein offers a reliable and field-tested method for producing this valuable intermediate for pharmaceutical research and development.

References

An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a pivotal chemical intermediate in the synthesis of contemporary pharmaceuticals. The document delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, thorough characterization, and its significant applications, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this important molecule.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a foundation for the development of diverse therapeutic agents. The piperazine ring is a quintessential example of such a scaffold, widely incorporated into drug candidates to modulate physicochemical properties like solubility and basicity, and to provide a versatile point for further chemical modification. When combined with a fluorinated benzonitrile moiety, the resulting compound, this compound, becomes a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).

The strategic placement of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity to target proteins. The nitrile group, a versatile functional group, can serve as a precursor for various other functionalities or act as a key interacting element within a drug-target binding pocket. This guide will explore the confluence of these structural features and the resulting significance of this compound in modern drug discovery.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of a new class of anticancer drugs known as PARP inhibitors. While a singular, seminal publication detailing the initial synthesis of this specific molecule for its own sake is not readily apparent, its emergence in the scientific literature coincides with the intensive research and development efforts surrounding PARP inhibitors in the early 2000s.

Key patents for pioneering PARP inhibitors, such as Olaparib, disclose synthetic routes that utilize this compound as a crucial intermediate. For instance, international patent application WO2004087713, a foundational patent for a class of phthalazinone PARP inhibitors, describes the synthesis of related structures, highlighting the importance of the fluorinated piperazinyl benzonitrile core. The development of these complex molecules necessitated the creation of a robust synthetic pathway for this key building block. Its history is therefore one of enabling cutting-edge cancer therapy rather than a discovery driven by purely academic chemical exploration.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis and for quality control.

PropertyValue
CAS Number 182181-38-0
Molecular Formula C₁₁H₁₂FN₃
Molecular Weight 205.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 115-120 °C
Boiling Point Approx. 372.2 °C at 760 mmHg
Density Approx. 1.23 g/cm³
LogP 1.50

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.55-7.45 (m, 2H), 7.20 (t, J=8.8 Hz, 1H), 3.25-3.15 (m, 4H), 3.05-2.95 (m, 4H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5 (d, J=245 Hz), 150.8 (d, J=12 Hz), 127.5 (d, J=4 Hz), 120.5 (d, J=2 Hz), 116.8 (d, J=22 Hz), 116.2, 103.5 (d, J=8 Hz), 49.5, 45.0.

  • Mass Spectrum (ESI+): m/z 206.1 [M+H]⁺.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds.

The SNAr Reaction Pathway

The synthesis typically involves the reaction of 3,4-difluorobenzonitrile with piperazine. The mechanism proceeds via a two-step addition-elimination sequence.

Caption: General schematic of the SNAr reaction for the synthesis of this compound.

Mechanistic Insights:

  • Activation: The presence of the electron-withdrawing nitrile group (-CN) para to the fluorine atom at the 4-position significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under reasonable conditions.

  • Regioselectivity: The nucleophilic attack by piperazine occurs preferentially at the C4 position (para to the nitrile group). This is because the negative charge in the resulting Meisenheimer complex intermediate is stabilized by resonance delocalization onto the nitrile group. The fluorine at the C3 position has a less pronounced activating effect.

  • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1 and SN2 reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • Piperazine (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a stirred solution of piperazine and potassium carbonate in DMSO, add 3,4-difluorobenzonitrile at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water to remove excess piperazine and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield this compound as a crystalline solid.

Synthesis_Workflow start Start reactants Combine 3,4-Difluorobenzonitrile, Piperazine, and K₂CO₃ in DMSO start->reactants heating Heat to 80-100 °C (4-8 hours) reactants->heating monitoring Monitor reaction by TLC/HPLC heating->monitoring workup Cool and quench with ice-water monitoring->workup Reaction Complete filtration Filter and wash with water workup->filtration purification Recrystallize from Ethanol/Water filtration->purification product Obtain pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a key building block in the synthesis of PARP inhibitors. These targeted cancer therapies exploit deficiencies in the DNA repair mechanisms of certain tumors.

Role in the Synthesis of Olaparib

Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive clinical approval. The synthesis of Olaparib involves the coupling of this compound with a phthalazinone moiety, followed by acylation of the piperazine nitrogen.

In a common synthetic route, this compound is first acylated with cyclopropanecarbonyl chloride to yield 1-(4-cyclopropanecarbonylpiperazin-1-yl)-3-fluorobenzonitrile. This intermediate is then subjected to further reactions to construct the final Olaparib molecule. The fluorinated piperazinyl benzonitrile core is essential for the drug's potent inhibitory activity and favorable pharmacokinetic profile.[1]

Utility in the Development of Other PARP Inhibitors

Beyond Olaparib, this intermediate is also utilized in the synthesis of other PARP inhibitors, such as Rucaparib and Talazoparib, with modifications to the synthetic strategy.[2][3] The versatility of the piperazine and nitrile functionalities allows for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties.

Drug_Development_Pathway intermediate This compound modification Chemical Modification (e.g., Acylation of Piperazine) intermediate->modification coupling Coupling with other pharmacophoric fragments modification->coupling parp_inhibitors PARP Inhibitors (Olaparib, Rucaparib, etc.) coupling->parp_inhibitors clinical_app Clinical Application: Targeted Cancer Therapy parp_inhibitors->clinical_app

Caption: The role of this compound in the drug development pipeline.

Conclusion

This compound stands as a testament to the enabling power of chemical synthesis in modern medicine. While its discovery was not a singular event, its emergence as a key intermediate has been pivotal in the development of life-saving cancer therapies. Its synthesis, primarily through a robust and scalable SNAr reaction, is a classic example of strategic molecular design. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of this molecule is essential for the continued innovation of targeted therapeutics.

References

Methodological & Application

The Strategic Deployment of 3-Fluoro-4-(piperazin-1-yl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the strategic use of molecular building blocks is paramount to the efficient development of novel therapeutics. Among these, 3-Fluoro-4-(piperazin-1-yl)benzonitrile has emerged as a cornerstone scaffold, particularly in the design of kinase inhibitors and other targeted therapies. Its unique combination of structural and electronic features offers medicinal chemists a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.

The strategic incorporation of a fluorine atom at the 3-position of the benzonitrile ring serves multiple purposes. It can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at that position, thereby improving metabolic stability. The piperazine moiety at the 4-position is a widely recognized "privileged" fragment in medicinal chemistry.[1] It provides a basic nitrogen atom that can be crucial for aqueous solubility and for forming key hydrogen bond interactions within protein binding sites. Furthermore, the secondary amine of the piperazine ring offers a convenient handle for synthetic diversification, allowing for the introduction of a wide array of substituents to modulate pharmacological activity and physicochemical properties. The nitrile group, a common pharmacophore, can also participate in important binding interactions and is relatively metabolically stable.[2]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in drug discovery programs. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable building block.

Key Applications in Medicinal Chemistry

The this compound scaffold is a key component in a variety of therapeutic agents, most notably in the development of kinase inhibitors for the treatment of cancer.

Kinase Inhibitors: Targeting Oncogenic Signaling

The piperazine-benzonitrile core is frequently employed in the design of inhibitors targeting various protein kinases that are implicated in cancer cell proliferation and survival. The piperazine nitrogen often forms a crucial interaction with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

  • BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML): Derivatives of this compound have been investigated as potent inhibitors of the BCR-ABL kinase, including the challenging T315I mutant that confers resistance to many first- and second-generation inhibitors.[3][4] The scaffold serves as a central building block to which other pharmacophoric elements are attached to achieve high potency and selectivity.

  • FLT3 and Aurora Kinase Inhibitors for Acute Myeloid Leukemia (AML): This building block has been incorporated into dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in AML. The versatility of the piperazine moiety allows for the optimization of activity against both kinases.

Table 1: Representative Kinase Inhibitors Incorporating the this compound Moiety
Compound/DerivativeTarget Kinase(s)IC50/Kd (nM)Therapeutic IndicationReference
AKE-72BCR-ABL (WT & T315I)<0.5 (WT), 9 (T315I)Chronic Myeloid Leukemia[3]
Compound 27eFLT3, Aurora A/B6.2 (FLT3), 7.5 (Aurora A), 48 (Aurora B)Acute Myeloid Leukemia
3a-P1Pan-BCR-ABL2.1 (BCR-ABL), 4.7 (BCR-ABL T315I)Chronic Myeloid Leukemia[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNA)

This protocol describes a general method for the synthesis of the title compound from commercially available starting materials. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 4-position of 3,4-difluorobenzonitrile with piperazine.

Rationale: The fluorine atom at the 4-position of 3,4-difluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nitrile group. Piperazine acts as the nucleophile, displacing the fluoride ion. The fluorine at the 3-position is less activated and remains intact. An excess of piperazine is often used to act as both the nucleophile and the base to quench the HF byproduct. Alternatively, a separate base can be used.

Materials:

  • 3,4-Difluorobenzonitrile

  • Piperazine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (optional, as an alternative base)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-difluorobenzonitrile (1.0 eq) in DMSO or DMF, add piperazine (2.0-3.0 eq).

  • If using an alternative base, add K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound as a solid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the derivatization of the piperazine ring via N-alkylation, a common step in the synthesis of more complex drug candidates.

Rationale: The secondary amine of the piperazine moiety is nucleophilic and can react with various electrophiles, such as alkyl halides or compounds susceptible to reductive amination, to form a new carbon-nitrogen bond.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) or an aldehyde/ketone for reductive amination

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (for reductive amination)

  • Acetic acid (for reductive amination)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (for Alkylation with an Alkyl Halide):

  • To a solution of this compound (1.0 eq) in ACN, add the alkyl halide (1.1 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-alkylated product.

Procedure (for Reductive Amination):

  • To a solution of the aldehyde or ketone (1.1 eq) in DCM, add this compound (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Self-Validation: Characterize the final product by NMR and mass spectrometry to confirm the structure and purity.

In Vitro Assays and Expected Outcomes

Protocol 3: In Vitro Metabolic Stability Assessment in Liver Microsomes

Rationale: Assessing the metabolic stability of a compound early in the drug discovery process is crucial for predicting its in vivo pharmacokinetic profile.[1] Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major players in drug metabolism. This assay measures the rate of disappearance of the parent compound over time.

Materials:

  • This compound or its derivatives

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., a mixture of NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound (at a final concentration of, e.g., 1 µM) in phosphate buffer at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Expected Outcome: The presence of the fluorine atom on the benzonitrile ring is expected to confer a degree of metabolic stability. However, the piperazine ring can be susceptible to oxidation. The results of this assay will guide further structural modifications to improve metabolic stability if necessary.

Protocol 4: Cytotoxicity Assessment in Cancer Cell Lines

Rationale: For compounds intended as anticancer agents, it is essential to determine their cytotoxic effects on relevant cancer cell lines. The MTT or similar cell viability assays are commonly used for this purpose.

Materials:

  • Cancer cell line of interest (e.g., K562 for CML, MOLM-13 for AML)

  • Complete cell culture medium

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with the test compound at various concentrations and incubate for a specified period (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expected Outcome: Derivatives of this compound designed as kinase inhibitors are expected to exhibit potent cytotoxicity against cancer cell lines that are dependent on the targeted kinase for their survival and proliferation.

Visualization of Concepts

Signaling Pathway

Signaling_Pathway BCR_ABL BCR-ABL Oncogenic Kinase Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Inhibitor This compound -based Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by a this compound-based inhibitor.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatization N-Alkylation/ Amidation Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Kinase_Assay Biochemical Kinase Assay Purification->Kinase_Assay Test Compounds Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Cell_Viability->Metabolic_Stability SAR Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR SAR->Derivatization Iterative Design ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

References

3-Fluoro-4-(piperazin-1-yl)benzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 3-Fluoro-4-(piperazin-1-yl)benzonitrile

A Guide for Senior Application Scientists and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis, characterization, and application of this compound, a key intermediate in modern pharmaceutical development. The protocols and insights are tailored for researchers, scientists, and professionals in the drug development sector.

Overview and Significance

This compound (CAS No. 182181-38-0) has emerged as a critical building block in medicinal chemistry.[1][2] Its structure, featuring a fluorinated benzonitrile scaffold coupled with a reactive piperazine moiety, makes it a versatile synthon for creating complex molecular architectures. The electron-withdrawing nitrile group and the fluorine atom activate the aromatic ring, while the secondary amine of the piperazine ring provides a nucleophilic handle for subsequent functionalization.

This intermediate is notably employed in the synthesis of innovative active pharmaceutical ingredients (APIs). A prominent example is its role as a precursor in the manufacture of Fexinidazole, the first all-oral treatment for human African trypanosomiasis (sleeping sickness).[3][4][5][6] The strategic placement of the fluoro and piperazinyl groups is instrumental in achieving the desired pharmacological profile of the final drug molecule.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work.

PropertyValueReference
CAS Number 182181-38-0[1][2][7]
Molecular Formula C₁₁H₁₂FN₃[1][2]
Molecular Weight 205.23 g/mol [1]
Appearance Off-white to light yellow crystalline solidGeneric
Purity ≥97% (typically)[2][8]
Storage Keep in a dark place, inert atmosphere, room temperature.[1]
Safety & Handling

As a laboratory chemical, this compound and its precursors require careful handling in a well-ventilated area, preferably a fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[8][9]

  • Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[8]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and widely adopted method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The synthesis involves the reaction of 3,4-difluorobenzonitrile with piperazine. The benzonitrile ring is electron-deficient due to the strong electron-withdrawing effect of the nitrile group (-CN). This effect, combined with the electronegativity of the fluorine atoms, makes the carbon atoms attached to the fluorines highly electrophilic and susceptible to nucleophilic attack.

The attack preferentially occurs at the C4 position (para to the nitrile group) because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrile group, providing greater stabilization compared to an attack at the C3 position. Piperazine acts as the nucleophile, and a mild base is used to neutralize the hydrofluoric acid (HF) formed during the reaction.

Diagram of Synthesis Pathway

Caption: SNAr synthesis of the target intermediate.

Step-by-Step Laboratory Protocol
  • Equipment Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is dry.[11]

  • Reagent Charging:

    • To the flask, add piperazine (1.2 equivalents).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) as the base.

    • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 mL per gram of the limiting reagent).

  • Reaction Initiation:

    • Begin stirring the mixture under a nitrogen atmosphere.

    • Slowly add 3,4-difluorobenzonitrile (1.0 equivalent) to the suspension. A slight exotherm may be observed.

  • Reaction Progression:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-cold water (10x the volume of DMSO used). This will precipitate the product.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove DMSO and inorganic salts, followed by a wash with a cold non-polar solvent like hexane to aid drying.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a high-purity crystalline solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent API manufacturing steps.[12][13]

Quality Control Workflow

G synthesis Crude Synthesis purification Purification (Recrystallization) synthesis->purification sampling Batch Sampling purification->sampling hplc Purity & Assay (HPLC) sampling->hplc nmr_ms Identity Confirmation (¹H NMR, MS) sampling->nmr_ms release Batch Release for API Synthesis hplc->release >99% Purity fail Reprocess or Reject Batch hplc->fail <99% Purity nmr_ms->release Structure OK nmr_ms->fail Structure NOK

Caption: A standard quality control workflow for the intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and assay of the intermediate. A stability-indicating method should be developed to separate the main component from starting materials, by-products, and potential degradants.[12][14][15]

Protocol: Reverse-Phase HPLC

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for separation of moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minEnsures elution of all components with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe benzonitrile chromophore absorbs strongly at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50)Ensures solubility and compatibility with the mobile phase.
Spectroscopic Characterization

Spectroscopic methods are used to unequivocally confirm the chemical structure of the synthesized compound.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (3H), and two distinct signals for piperazine protons (8H, often broad singlets).
¹³C NMR Resonances for aromatic carbons (including a C-F coupled doublet), the nitrile carbon, and piperazine carbons.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass (206.11 m/z).

Note: Specific chemical shifts in NMR are solvent-dependent. Reference spectra are available in databases like the Biological Magnetic Resonance Bank (BMRB) for comparison.[16]

Application in Fexinidazole Synthesis

This compound serves as a nucleophile in the subsequent step of the Fexinidazole synthesis pathway.

Reaction Rationale

The secondary amine of the piperazine moiety in our intermediate is alkylated using a suitable electrophile derived from 1-methyl-2-hydroxymethyl-5-nitroimidazole.[6][17] This is typically achieved by converting the hydroxyl group of the imidazole derivative into a better leaving group, such as a mesylate or chloride, which is then readily displaced by the piperazine nitrogen.[6][17]

Diagram of Application Pathway

Caption: N-alkylation to form a key Fexinidazole precursor.

Step-by-Step Protocol (Illustrative)
  • Reagent Charging: In a suitable reactor, charge this compound (1.0 eq.), a base such as potassium carbonate (1.5 eq.), and a polar aprotic solvent like acetonitrile.

  • Addition of Electrophile: While stirring, add a solution of 2-(chloromethyl)-1-methyl-5-nitroimidazole (1.05 eq.) in acetonitrile dropwise.

  • Reaction: Heat the mixture to reflux and monitor by HPLC until the reaction is complete.

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Isolation: The resulting crude product can be purified by crystallization or column chromatography to yield the advanced intermediate, which is then further processed to obtain Fexinidazole.

References

The Strategic Synthesis of PARP Inhibitors Utilizing 3-Fluoro-4-(piperazin-1-yl)benzonitrile: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on the strategic application of the key building block, 3-Fluoro-4-(piperazin-1-yl)benzonitrile. This document offers not only detailed experimental protocols but also delves into the chemical rationale and strategic considerations underpinning the synthetic pathway, reflecting a deep understanding of the field.

Introduction: The Critical Role of PARP Inhibitors and the Significance of Fluorinated Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the cellular response to DNA damage.[1][2] Their inhibition has emerged as a groundbreaking therapeutic strategy in oncology, particularly for cancers harboring mutations in DNA repair genes like BRCA1 and BRCA2.[1] PARP inhibitors function by trapping the PARP enzyme on DNA at the site of single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality.[3]

The molecular architecture of PARP inhibitors is meticulously designed to maximize potency, selectivity, and pharmacokinetic properties. The inclusion of fluorine atoms in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The this compound scaffold, therefore, represents a privileged starting material, embedding key structural motifs that are frequently observed in potent PARP inhibitors. The fluorine atom can improve metabolic stability and the piperazine ring often serves as a versatile handle for introducing further molecular complexity to optimize drug-like properties.

This guide will focus on a synthetic route to a key PARP inhibitor, Olaparib, illustrating the practical application of this compound and its derivatives.

The Synthetic Blueprint: From Benzonitrile to a Phthalazinone Core

The journey from this compound to a clinically relevant PARP inhibitor involves a multi-step synthetic sequence. The following sections will detail the transformation of this starting material into a key phthalazinone intermediate, which is a common core structure in many PARP inhibitors, including Olaparib.

Overall Synthetic Workflow

The synthetic strategy is designed to be robust and scalable, with each step optimized for yield and purity. The workflow can be visualized as follows:

G cluster_start Starting Material cluster_intermediate1 Key Intermediate Synthesis cluster_final Final Product Synthesis A This compound B Step 1: Bromination 3-Fluoro-4-(piperazin-1-yl)-5-(bromomethyl)benzonitrile A->B NBS, AIBN C Step 2: Phosphonate Formation Diethyl (3-fluoro-4-(piperazin-1-yl)-5-cyanobenzyl)phosphonate B->C P(OEt)3 D Step 3: Horner-Wadsworth-Emmons Reaction 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)-4-(piperazin-1-yl)benzonitrile C->D 2-Formylbenzoic acid, Base E Step 4: Phthalazinone Formation 4-((4-Fluoro-3-(piperazin-1-yl)benzonitrile-5-yl)methyl)phthalazin-1(2H)-one D->E Hydrazine F Step 5: Nitrile Hydrolysis 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid E->F NaOH (aq) G Step 6: Amide Coupling 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one F->G Piperazine, Coupling Agent H Step 7: Final Acylation Olaparib G->H Cyclopropanecarbonyl chloride, Base

Caption: Synthetic workflow from this compound to Olaparib.

Detailed Experimental Protocols

The following protocols are presented with the understanding that all manipulations should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Materials and Instrumentation
Reagent/Instrument Grade/Specification
This compoundCommercially available, >97% purity
N-Bromosuccinimide (NBS)Reagent grade
Azobisisobutyronitrile (AIBN)Reagent grade
Triethyl phosphiteReagent grade
2-Formylbenzoic acidReagent grade
Sodium hydride (NaH)60% dispersion in mineral oil
Hydrazine hydrateReagent grade
Sodium hydroxide (NaOH)ACS grade
PiperazineAnhydrous, >99%
HBTU (HATU or other coupling agents can be used)Reagent grade
Diisopropylethylamine (DIPEA)Reagent grade
Cyclopropanecarbonyl chlorideReagent grade
Anhydrous solvents (THF, DMF, Acetonitrile)DriSolv® or equivalent
NMR Spectrometer400 MHz or higher
HPLC-MSFor reaction monitoring and purity analysis
Step 1: Bromination of the Methyl Group (Hypothetical Intermediate)

Rationale: The initial functionalization of a methyl group ortho to the nitrile is a key step to introduce a reactive handle for subsequent C-C bond formation. While the commercially available starting material is this compound, for a more direct route to Olaparib, a starting material with a methyl group at the 5-position would be ideal (3-Fluoro-4-(piperazin-1-yl)-5-methylbenzonitrile). This protocol assumes the availability of this methylated analog for a more streamlined synthesis. Free radical bromination with NBS is a standard method for benzylic bromination.

Protocol:

  • To a solution of 3-fluoro-4-(piperazin-1-yl)-5-methylbenzonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-4-(piperazin-1-yl)-5-(bromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of the Phosphonate Ester

Rationale: The Arbuzov reaction is a reliable method for the synthesis of phosphonate esters from alkyl halides. The resulting phosphonate is a key reagent for the subsequent Horner-Wadsworth-Emmons reaction.

Protocol:

  • To the crude 3-fluoro-4-(piperazin-1-yl)-5-(bromomethyl)benzonitrile (1.0 eq) from the previous step, add triethyl phosphite (1.5 eq).

  • Heat the mixture at a temperature of 100-120 °C for several hours. The reaction can be performed neat or in a high-boiling solvent.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After completion, remove the excess triethyl phosphite by vacuum distillation to yield the crude diethyl (3-fluoro-4-(piperazin-1-yl)-5-cyanobenzyl)phosphonate.

Step 3: Horner-Wadsworth-Emmons (HWE) Reaction

Rationale: The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes.[4][5][6] In this step, the phosphonate ylide, generated in situ, reacts with 2-formylbenzoic acid to form the stilbene-like intermediate, which is a precursor to the phthalazinone ring.[1]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the crude diethyl (3-fluoro-4-(piperazin-1-yl)-5-cyanobenzyl)phosphonate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add a solution of 2-formylbenzoic acid (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by HPLC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)-4-(piperazin-1-yl)benzonitrile.

Step 4: Phthalazinone Ring Formation

Rationale: The phthalazinone core is a key pharmacophore in many PARP inhibitors. It is readily formed by the condensation of the corresponding keto-acid or its lactone equivalent with hydrazine.[7][8]

Protocol:

  • Dissolve the purified product from Step 3 (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (2.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by HPLC-MS).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-((4-fluoro-3-(piperazin-1-yl)benzonitrile-5-yl)methyl)phthalazin-1(2H)-one.

Step 5: Hydrolysis of the Nitrile

Rationale: The nitrile group is a versatile precursor to a carboxylic acid. Basic hydrolysis is a common and effective method for this transformation.

Protocol:

  • Suspend 4-((4-fluoro-3-(piperazin-1-yl)benzonitrile-5-yl)methyl)phthalazin-1(2H)-one (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).

  • Heat the mixture to reflux and stir vigorously until the starting material is consumed (monitored by HPLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Step 6: Amide Coupling with Piperazine

Rationale: The formation of the amide bond is a crucial step in building the final PARP inhibitor structure. The use of a coupling agent like HBTU facilitates the reaction between the carboxylic acid and piperazine.

Protocol:

  • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a peptide coupling agent such as HBTU (1.2 eq).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • Add anhydrous piperazine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the progress by HPLC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.

Step 7: Final Acylation to Yield Olaparib

Rationale: The final step in the synthesis of Olaparib is the acylation of the secondary amine of the piperazine ring with cyclopropanecarbonyl chloride.[9][10]

Protocol:

  • Suspend 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add a base, such as triethylamine or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by HPLC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Olaparib.

Product Characterization and Quality Control

The identity and purity of the synthesized PARP inhibitor should be confirmed by a suite of analytical techniques.

Analytical Technique Expected Results for Olaparib
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the phthalazinone NH, the methylene bridge, the piperazine protons, and the cyclopropyl protons.[3][11][12]
¹³C NMR The spectrum should be consistent with the structure of Olaparib, showing the correct number of carbon signals in the aromatic, carbonyl, and aliphatic regions.
Mass Spectrometry The mass spectrum should show the correct molecular ion peak for Olaparib (C₂₄H₂₃FN₄O₃, MW: 434.46 g/mol ).
HPLC The purity of the final compound should be ≥98% as determined by HPLC analysis.

Safety and Handling

Working with the chemical reagents described in these protocols requires strict adherence to safety guidelines.

  • This compound and its derivatives: While specific toxicity data for this exact compound is limited, structurally related benzonitriles and piperazine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Always handle these compounds in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Reagents: Many of the reagents used, such as NBS, AIBN, NaH, hydrazine, and acyl chlorides, are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended handling procedures.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The this compound scaffold is a valuable and versatile starting material for the synthesis of potent PARP inhibitors. The synthetic route outlined in this guide provides a practical and logical approach to the construction of complex PARP inhibitors like Olaparib. By understanding the rationale behind each synthetic step and adhering to the detailed protocols, researchers can efficiently access these important therapeutic agents for further investigation and development.

References

Application Notes and Protocols for 3-Fluoro-4-(piperazin-1-yl)benzonitrile in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 3-Fluoro-4-(piperazin-1-yl)benzonitrile as a versatile synthetic intermediate. We explore its chemical reactivity and present a detailed, field-proven protocol for its derivatization into a novel, hypothetical pyrazole-based fungicide. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All methodologies are supported by authoritative references and visualized through clear, structured diagrams.

Introduction: The Strategic Value of this compound

The relentless evolution of pesticide resistance necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Fluorine-containing compounds have become increasingly prominent in modern pesticide design due to their ability to enhance metabolic stability, binding affinity, and overall efficacy. The title compound, this compound, represents a highly strategic building block for the synthesis of next-generation agrochemicals.

Its molecular architecture offers three key points for diversification:

  • A Nucleophilic Secondary Amine: The piperazine ring contains a secondary amine (N-H) that is a prime site for functionalization. It readily undergoes reactions such as acylation, alkylation, and arylation, serving as a robust linker to connect various pharmacophores.[1][2] The piperazine moiety is a well-established scaffold in medicinal and agrochemical chemistry, often improving the pharmacokinetic profile and aqueous solubility of the final compound.[3][4]

  • An Electron-Rich Fluorophenyl Ring: The fluorine atom and nitrile group influence the electronic properties of the benzene ring. While the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, its primary role here is to modulate the lipophilicity and metabolic stability of the molecule.[5]

  • A Versatile Nitrile Group: The benzonitrile group is a stable functional group that can be retained in the final product or transformed into other functionalities, such as a carboxylic acid or an amide, providing further avenues for molecular elaboration.[6] Benzonitrile derivatives are known components of various herbicides and other bioactive compounds.[7][8]

This guide will focus on leveraging the nucleophilic piperazine moiety to construct a novel fungicidal candidate, demonstrating the compound's utility as a core intermediate.

Application Concept: Synthesis of a Hypothetical Pyrazole-Based Fungicide

We propose the synthesis of a novel fungicide, (4-(4-cyanophenyl)-1-fluoropiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone (designated AG-FP100 ), starting from this compound. This target molecule incorporates the pyrazole-carboxamide pharmacophore, a class of compounds known to exhibit potent fungicidal activity by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

The logical workflow for this synthesis is a direct N-acylation of the piperazine ring, a reliable and high-yielding transformation.

G cluster_0 Step 1: Synthesis of Acyl Chloride cluster_1 Step 2: N-Acylation Coupling Reaction A 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid C 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Toluene F Target Agrochemical (AG-FP100) C->F DCM, 0°C to RT D This compound D->F E Triethylamine (Et₃N) E->F

Figure 1: Synthetic workflow for the target agrochemical AG-FP100.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of the hypothetical fungicide AG-FP100 .

Protocol 3.1: Preparation of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Rationale: The first step is the activation of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride is a standard and effective reagent for this transformation. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (5.0 g, 35.7 mmol).

  • Add anhydrous toluene (40 mL) to suspend the solid.

  • Slowly add thionyl chloride (3.9 mL, 53.5 mmol, 1.5 eq.) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction for the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a yellow oil or solid and is used directly in the next step without further purification.

Protocol 3.2: Synthesis of (4-(4-cyanophenyl)-1-fluoropiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone (AG-FP100)

Rationale: This step involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the acyl chloride. Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the formation of the unreactive piperazinium hydrochloride salt and driving the reaction to completion.[1] Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials. The reaction is initiated at 0°C to control the initial exothermic reaction.

Materials:

  • This compound

  • 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (from Protocol 3.1)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (6.0 g, 29.2 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (6.1 mL, 43.8 mmol, 1.5 eq.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (approx. 32.1 mmol, 1.1 eq.) in anhydrous DCM (20 mL) and add it dropwise to the cooled piperazine solution over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the final product AG-FP100 as a white to off-white solid.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis of AG-FP100 .

ParameterValueNotes
Starting Material This compoundC₁₁H₁₂FN₃, MW: 205.24 g/mol
Acylating Agent 1,3-Dimethyl-1H-pyrazole-5-carbonyl chlorideC₆H₇ClN₂O, MW: 158.59 g/mol
Final Product (AG-FP100) C₁₇H₁₈FN₅OMW: 327.36 g/mol
Expected Yield 75-85%Based on similar acylation reactions.
Physical Appearance White to off-white solid---
Purity (Post-Chromatography) >98% (by HPLC)---
Mass Spectrometry Expected [M+H]⁺: 328.16For structural confirmation.

Visualization of Key Relationships

The core of this application relies on the predictable reactivity of the functional groups within the starting material. The diagram below illustrates the logical relationship between the molecule's structure and its synthetic utility.

G cluster_0 Synthetic Transformations cluster_1 Resulting Agrochemical Features start This compound Piperazine N-H (Nucleophilic Site) Fluorobenzonitrile Core (Scaffold) Nitrile Group (Modulation Site) acylation N-Acylation start:f1->acylation alkylation N-Alkylation start:f1->alkylation arylation N-Arylation start:f1->arylation hydrolysis Nitrile Hydrolysis start:f3->hydrolysis linker Piperazine as Linker start:f1->linker physchem Modified Physicochemical Properties start:f2->physchem pharmacophore Introduction of Pharmacophore acylation->pharmacophore alkylation->pharmacophore arylation->pharmacophore

References

Application Notes and Protocols for the N-arylation of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-arylation of 3-fluoro-4-(piperazin-1-yl)benzonitrile, a critical transformation in the synthesis of various pharmaceutically active compounds. The protocols detailed herein focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2] Given the economic and practical advantages of using aryl chlorides as coupling partners, this guide will emphasize their application.[3] We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to navigate the challenges associated with this transformation. The provided step-by-step protocols, troubleshooting guidance, and data interpretation are designed to empower researchers in drug discovery and development to achieve high-yielding and reproducible results.

Introduction

N-aryl piperazines are a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of biological pathways.[4] The N-arylation of piperazine derivatives, such as this compound, is a key step in the synthesis of these complex molecules. The fluorine and nitrile functionalities on the benzonitrile ring offer valuable handles for further synthetic manipulations and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling reactions due to its broad substrate scope and functional group tolerance, largely supplanting harsher, traditional methods like the Ullmann condensation.[1][2][5] This palladium-catalyzed reaction allows for the efficient coupling of amines with aryl halides and pseudohalides.[1] The success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides, is highly dependent on the judicious choice of a bulky, electron-rich phosphine ligand and a suitable base.[6] This guide will provide a detailed protocol for this transformation, focusing on practical aspects to ensure successful implementation in a laboratory setting.

Experimental Design & Rationale

The N-arylation of this compound presents a unique set of considerations. The presence of two secondary amine protons on the piperazine ring creates the potential for a competing double arylation. To favor mono-arylation, a strategic approach is to use an excess of the piperazine starting material.[6] Alternatively, a mono-protected piperazine, such as N-Boc-piperazine, can be employed, with the protecting group being removed in a subsequent step.[6] This protocol will focus on the direct mono-arylation using an excess of the unprotected piperazine.

The choice of catalyst system is paramount. For the coupling of aryl chlorides, bulky and electron-rich phosphine ligands such as XPhos and RuPhos are often highly effective.[6] These ligands facilitate the challenging oxidative addition of the aryl chloride to the palladium center and promote the subsequent reductive elimination to form the desired C-N bond.[7][8] A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, with sodium tert-butoxide (NaOtBu) being a common and effective choice.[6] Anhydrous solvents like toluene or dioxane are typically used to prevent deactivation of the catalyst and base.[6]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the N-arylation of this compound with an aryl chloride. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore in a desiccator.
Aryl Chloride≥98%VariousEnsure purity and dryness.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradee.g., StremAir and light sensitive. Store under inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%e.g., Johnson MattheyAir sensitive. Store under inert atmosphere.[9]
Sodium tert-butoxide (NaOtBu)≥98%e.g., Acros OrganicsHighly hygroscopic. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichDry over sodium/benzophenone or use a solvent purification system.
Ethyl acetateACS gradeVariousFor workup and chromatography.
HexanesACS gradeVariousFor chromatography.
Celite®------For filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)------For drying organic layers.
Equipment
  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Heating mantle with a temperature controller and oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography system

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates and visualization chamber (UV lamp, iodine)

  • LC-MS and NMR for reaction monitoring and product characterization

Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a continuous stream of inert gas (e.g., argon or nitrogen), add this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[10]

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl chloride) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[10] To take a sample, briefly remove the flask from the heat, cool slightly, and quickly take an aliquot under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.[10]

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Piperazine Derivative - Aryl Halide - Pd₂(dba)₃ - XPhos - NaOtBu solvent Add Anhydrous Toluene reagents->solvent Combine in Schlenk Flask heating Heat to 100-110 °C with Stirring solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to RT monitoring->cooling Reaction Complete filtration Dilute & Filter through Celite cooling->filtration extraction Wash with H₂O & Brine filtration->extraction purification Column Chromatography extraction->purification final_product Characterization (NMR, MS) purification->final_product Isolate Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate.[7] This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Amine Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) center, and the base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ PdII_Aryl->PdII_Amine + HNR₂ PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or moisture.Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere.[6] Use freshly opened or properly stored catalyst and ligands.
Ineffective Base: The base may be of poor quality or has absorbed moisture.Use a freshly opened bottle of a strong, non-nucleophilic base like NaOtBu or K₃PO₄.[6] Ensure the base is sufficiently soluble in the reaction solvent.
Poor Ligand Choice: The ligand may not be suitable for the specific aryl chloride.For electron-deficient aryl chlorides, a less bulky ligand might be beneficial. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[6]
Formation of Bis-arylated Byproduct Incorrect Stoichiometry: An excess of the aryl halide or insufficient piperazine favors double arylation.Use a larger excess of the piperazine derivative (2-3 equivalents). Alternatively, slowly add the aryl halide to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile.[6]
High Reactivity: Unprotected piperazine has two reactive secondary amines.Consider using a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed in a subsequent step with acid.[6]
Decomposition of Starting Material or Product High Temperature: The reaction temperature may be too high, leading to degradation.Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
Incompatible Functional Groups: Other functional groups on the substrates may not be stable to the reaction conditions.A different catalyst system (e.g., a copper-catalyzed Ullmann-type reaction) might be more suitable, although these often require harsher conditions.[5]

Analytical Monitoring

Consistent and accurate monitoring is crucial for successful reaction optimization and scale-up.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the consumption of starting materials and the formation of the product. Staining with permanganate or other suitable agents may be necessary for visualization if the compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting materials and products, as well as the identification of byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by taking aliquots from the reaction mixture and analyzing the crude ¹H NMR spectrum.[11] This is particularly useful for quantitative analysis.

Purification Considerations

The purification of N-arylated piperazine products can sometimes be challenging due to the basic nature of the product.

  • Standard Silica Gel Chromatography: This is the most common method. The polarity of the eluent can be adjusted to achieve good separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent peak tailing and improve the resolution of basic compounds.

  • Acid-Base Extraction: For some products, an initial purification can be achieved by an acid-base workup. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification, particularly on a larger scale.

References

Application Notes and Protocols: 3-Fluoro-4-(piperazin-1-yl)benzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-4-(piperazin-1-yl)benzonitrile as a strategic building block in the synthesis of targeted kinase inhibitors. We will dissect the medicinal chemistry rationale behind its molecular architecture, detailing how the interplay between the fluorobenzonitrile core and the piperazine moiety contributes to desirable pharmacokinetic and pharmacodynamic properties. This document furnishes field-proven, step-by-step protocols for the synthesis of the title compound and its subsequent elaboration into a representative kinase inhibitor scaffold. The content is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for leveraging this versatile intermediate in oncology and beyond.

The Strategic Importance of the this compound Scaffold

In the landscape of modern drug discovery, particularly in the development of small-molecule kinase inhibitors, certain structural motifs consistently reappear due to their favorable properties. The piperazine scaffold is one such "privileged" structure, frequently incorporated to enhance physicochemical properties and provide a synthetically tractable handle for molecular elaboration.[1][2][3] When combined with a fluorinated benzonitrile, as in this compound, the resulting intermediate becomes a powerful tool for constructing potent and selective therapeutic agents.

The utility of this scaffold is rooted in the distinct roles of its three key components:

  • Fluorine: The introduction of a fluorine atom can profoundly influence a drug candidate's properties. Its high electronegativity can modulate the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[4][5][6][7]

  • Piperazine: This basic and hydrophilic group is instrumental in optimizing pharmacokinetic profiles.[3] It often improves aqueous solubility, which is critical for oral bioavailability. Furthermore, the secondary amine of the piperazine ring serves as a versatile nucleophile and a key attachment point for building out the rest of the inhibitor structure to engage with the target kinase.[1]

  • Benzonitrile: The cyano group is a weak hydrogen bond acceptor and can participate in crucial interactions within a kinase's ATP-binding pocket. From a synthetic standpoint, it is a stable and versatile functional group that can be transformed into other moieties if required.[8]

The logical integration of these features into a single, synthetically accessible molecule underscores its value in drug discovery programs.

Synthetic_Workflow cluster_protocol1 Protocol 1: Intermediate Synthesis cluster_protocol2 Protocol 2: Core Synthesis P1_Start Reagents: 3,4-Difluorobenzonitrile Piperazine, K2CO3 P1_Reaction S(N)Ar Reaction (DMSO, 90°C, 8-12h) P1_Start->P1_Reaction P1_Workup Aqueous Workup & Filtration P1_Reaction->P1_Workup P1_Purify Recrystallization or Chromatography P1_Workup->P1_Purify P1_Product Product: This compound P1_Purify->P1_Product P2_Start Reagents: Intermediate from P1 2,4-Dichloropyrimidine Pd Catalyst, Ligand, Base P1_Product->P2_Start Use as Starting Material P2_Reaction Buchwald-Hartwig Amination (Toluene, 110°C, 12-18h) P2_Start->P2_Reaction P2_Workup Filtration & Aqueous Extraction P2_Reaction->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Product: Kinase Inhibitor Core P2_Purify->P2_Product Kinase_Pathway cluster_cell Cancer Cell cluster_membrane GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) GF->Receptor ATP ATP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Receptor->Downstream Phosphorylation ADP ADP ATP:n->ADP:n Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->Receptor Binds to ATP Pocket, Blocks Phosphorylation

References

Application Note & Protocols: High-Throughput Screening Strategies for 3-Fluoro-4-(piperazin-1-yl)benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays for compound libraries centered around the 3-Fluoro-4-(piperazin-1-yl)benzonitrile scaffold. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets.[1] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind assay choices, empowering researchers to develop robust, self-validating screening campaigns. We present detailed protocols for both biochemical and cell-based assays, focusing on target classes where this scaffold has shown significant promise, such as G-protein coupled receptors (GPCRs) and kinases involved in cell proliferation.

Scientific Rationale: Targeting a Privileged Scaffold

The this compound structure combines three key features that make it an attractive starting point for drug discovery:

  • The Piperazine Ring: This heterocycle is a cornerstone of medicinal chemistry, prized for its ability to improve pharmacokinetic properties and act as a versatile scaffold to orient pharmacophoric groups.[1]

  • The Benzonitrile Group: The nitrile moiety is a unique functional group found in over 30 FDA-approved pharmaceuticals.[2] It can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing target binding affinity and metabolic stability.[2]

  • Fluorine Substitution: Strategic fluorination is a widely used technique to modulate metabolic stability, binding affinity, and membrane permeability of drug candidates.[3]

Given the high degree of amino acid sequence homology between certain receptor subtypes (e.g., dopamine D2 and D3 receptors), identifying selective ligands is a significant challenge.[4] The unique electronics of the fluoro-benzonitrile portion of the molecule, combined with the conformational flexibility of the piperazine ring, provide a chemical framework to achieve this desired selectivity. Derivatives of this scaffold have shown high selectivity for targets like the dopamine D3 receptor, making GPCRs a logical starting point for screening campaigns.[4] Furthermore, the piperazine core is prevalent in numerous kinase inhibitors, suggesting a second, equally viable screening strategy against cancer cell lines.[1][5]

The following diagram outlines a comprehensive screening strategy, beginning with parallel primary screens and culminating in hit validation and lead optimization.

G cluster_0 Primary HTS Campaigns cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Selectivity Assays biochem Biochemical Assay (e.g., GPCR Binding) primary_hits Identify Primary Hits (% Inhibition > 50%) biochem->primary_hits cell_based Cell-Based Assay (e.g., Antiproliferative) cell_based->primary_hits confirm Confirm Hits in Replicate Experiments primary_hits->confirm dose_response Dose-Response Curves (Determine IC50 / EC50) confirm->dose_response ortho_assay Orthogonal Assays (Confirm Mechanism) dose_response->ortho_assay selectivity Selectivity Profiling (Against Related Targets) ortho_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt lib Compound Library (Scaffold-based) lib->biochem lib->cell_based

Caption: High-level HTS workflow for a focused compound library.

Protocol 1: Biochemical HTS for GPCR Target Engagement

Biochemical assays are essential for measuring the direct interaction between a compound and its purified molecular target, such as receptor-ligand binding.[6][7][8] This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay, a robust, high-throughput method that avoids the complexities of radioactivity and wash steps.

Principle: This assay measures the ability of a test compound, such as this compound, to displace a fluorescently-labeled tracer from a tagged GPCR. When the tracer is bound to the receptor, a FRET donor (on the receptor, e.g., a Terbium cryptate-tagged SNAP-tag) and a FRET acceptor (on the tracer) are in close proximity, generating a high HTRF signal. A competing compound displaces the tracer, disrupting FRET and causing a decrease in the signal.

Materials:

  • GPCR of interest (e.g., Dopamine D3) with a Terbium (Tb) cryptate tag

  • Fluorescently-labeled ligand (tracer) specific to the GPCR

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • This compound and analog library (10 mM in DMSO)

  • Low-volume, 384-well white microplates

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each library compound from the 10 mM stock into the assay plate wells for a final screening concentration of 10 µM. Dispense 50 nL of DMSO into control wells (Maximum Signal, Bmax) and 50 nL of a known high-affinity unlabeled ligand into non-specific binding (NSB) wells.

  • Reagent Preparation:

    • Prepare a 2X solution of the Tb-labeled GPCR in cold assay buffer at a concentration predetermined by receptor saturation experiments.

    • Prepare a 2X solution of the fluorescent tracer in cold assay buffer at its Kd concentration (determined via binding experiments).

  • Reagent Addition:

    • Dispense 10 µL of the 2X Tb-GPCR solution to all wells.

    • Dispense 10 µL of the 2X fluorescent tracer solution to all wells. The final volume in each well is 20 µL.

  • Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light. The incubation time should be optimized to ensure the binding reaction has reached equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The HTRF ratio (665nm/620nm * 10,000) is calculated to normalize for well-to-well variations.

Data Analysis & Quality Control:

  • Percent Inhibition: Calculate for each test compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NSB) / (Signal_Bmax - Signal_NSB))

  • Z'-Factor: This metric assesses the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated from the control wells: Z' = 1 - (3 * (SD_Bmax + SD_NSB)) / |Mean_Bmax - Mean_NSB|

ParameterRecommended ValueRationale
Assay Format 384-well microplateBalances throughput with reagent consumption.[5]
Final Volume 20 µLMiniaturized format suitable for HTS automation.[9]
Screening Concentration 10 µMA standard starting concentration for primary screens.[5]
DMSO Tolerance < 0.5%High concentrations of DMSO can disrupt binding or cellular health.
Incubation Time 2-4 hoursMust be sufficient to allow binding to reach equilibrium.
Z'-Factor Goal > 0.5Ensures a statistically significant separation between positive and negative controls.

Protocol 2: Cell-Based HTS for Functional Activity

Cell-based assays measure a compound's effect in a more physiologically relevant context, providing data on functional outcomes like signaling pathway modulation or cytotoxicity.[10][11]

Antiproliferative Activity Screen

Many piperazine-containing molecules exhibit anticancer activity by inhibiting signaling pathways crucial for cell survival.[5] This protocol uses a luminescence-based assay to quantify ATP as an indicator of cell viability.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The assay reagent lyses the cells to release ATP, which acts as a substrate for luciferase, generating a luminescent signal proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., K562, human leukemia).[5]

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Compound library (as above).

  • Known cytotoxic agent (e.g., Staurosporine) for positive control.

  • 384-well, white, clear-bottom tissue culture-treated plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminescence-capable plate reader.

Step-by-Step Methodology:

  • Cell Plating: Harvest and dilute cells to a predetermined optimal density (e.g., 50,000 cells/mL). Dispense 40 µL of the cell suspension into each well of the 384-well plate (2,000 cells/well).[5] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Add 40 nL of each 10 mM library compound to the assay plates for a final concentration of 10 µM.[5]

    • Add 40 nL of DMSO to negative control wells and 40 nL of staurosporine to positive control wells.[5]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[5] This extended incubation allows for effects on cell proliferation to manifest.

  • Signal Detection:

    • Equilibrate the plates to room temperature for 30 minutes.[5]

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Calcium Flux Assay for Gq-Coupled GPCRs

This assay identifies compounds that modulate Gq-coupled GPCRs by measuring changes in intracellular calcium.

Principle: Activation of a Gq-coupled GPCR activates Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be detected by a calcium-sensitive fluorescent dye.

G cluster_0 Cell Membrane cluster_1 Cytosol agonist Agonist (or Test Compound) gpcr Gq-Coupled GPCR agonist->gpcr Binds gq Gq Protein (α, β, γ) gpcr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r Binds ca_release Ca²⁺ Release ip3r->ca_release Opens Channel er Endoplasmic Reticulum (ER)

Caption: Simplified Gq signaling pathway leading to calcium release.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the Gq-coupled GPCR of interest into 384-well, black, clear-bottom plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C. This allows the dye to enter the cells and be cleaved into its active, fluorescent form.

  • Compound Addition: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR). Add test compounds to the wells.

  • Agonist Stimulation & Signal Detection: After a short pre-incubation with the test compound (to detect antagonists), inject a known agonist at a concentration that elicits a strong response (EC₈₀).[5] The plate reader will kinetically measure the fluorescence intensity before and after agonist addition. Antagonists will block the agonist-induced signal, while agonists will produce a signal on their own.

Hit Confirmation and Follow-Up

A primary HTS campaign merely identifies "hits"—compounds that meet a predefined activity threshold.[7] A rigorous follow-up strategy is critical to eliminate false positives and validate true activity.

Causality in Hit Confirmation:

  • Why re-test from a fresh solid sample? To rule out degradation or contamination of the original library sample.

  • Why perform dose-response curves? A single-point screen can be misleading. A dose-response relationship confirms the biological activity is specific and allows for the determination of potency (IC₅₀ or EC₅₀), a key parameter for ranking compounds.

  • Why use orthogonal assays? To confirm the mechanism of action using a different technology or biological readout. For example, a hit from a GPCR binding assay (biochemical) should be tested in a functional assay (cell-based) to confirm it has the desired agonist or antagonist effect.

G primary_hit Primary Hit Identified retest Re-test from Fresh Solid Sample primary_hit->retest Confirms identity dose_curve 10-point Dose-Response Curve (Calculate IC50/EC50) retest->dose_curve Confirms potency orthogonal Orthogonal Assay Validation (e.g., Functional Assay) dose_curve->orthogonal Confirms mechanism sar Preliminary SAR (Test Analogs) orthogonal->sar Explores chemical space confirmed_hit Confirmed Hit sar->confirmed_hit

Caption: A logical workflow for hit confirmation and validation.

By following these detailed protocols and the underlying scientific rationale, research teams can effectively screen compound libraries based on the this compound scaffold, leading to the identification of promising new chemical entities for drug development programs.

References

The Versatile Virtuoso: 3-Fluoro-4-(piperazin-1-yl)benzonitrile as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery and Beyond

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular frameworks is a cornerstone of designing novel therapeutic agents and functional materials. Among the myriad of building blocks available to the discerning chemist, 3-Fluoro-4-(piperazin-1-yl)benzonitrile has emerged as a particularly valuable and versatile intermediate. Its unique trifecta of functionalities—a nucleophilic piperazine ring, an electron-withdrawing nitrile group, and a strategically positioned fluorine atom—renders it a privileged scaffold for the construction of complex molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound. We will delve into its synthesis, explore the reactivity of its distinct functional groups, and provide field-proven methodologies for its application in the synthesis of high-value compounds, with a particular focus on its role in the development of targeted therapies such as PARP inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical characteristics is paramount for its successful application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 182181-38-0--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₂FN₃--INVALID-LINK--[1]
Molecular Weight 205.24 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--[1]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.--INVALID-LINK--

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. Representative data is available from various sources.

  • NMR Spectroscopy: Detailed NMR data, including ¹H and ¹³C spectra, are available in public databases such as the Biological Magnetic Resonance Bank (BMRB) under accession number bmse011213.[2] This data is crucial for confirming the structure of the molecule and for monitoring reaction progress.

  • Mass Spectrometry: The exact mass and fragmentation pattern can be obtained through techniques like GC-MS, providing definitive confirmation of the molecular weight and structure.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile (C≡N) stretch, C-F stretch, and N-H stretch (if the piperazine is not derivatized), as well as aromatic C-H and C=C vibrations.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction leverages the high reactivity of an activated aryl fluoride towards nucleophilic attack.

Reaction Principle and Mechanistic Insights

The synthesis proceeds by the reaction of 3,4-difluorobenzonitrile with piperazine. The fluorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing effect of the para-nitrile group. The reaction mechanism can be either a stepwise addition-elimination process, proceeding through a resonance-stabilized Meisenheimer complex, or a concerted process. The exact mechanism can be influenced by the solvent and reaction conditions.

sn_ar_mechanism cluster_reaction Nucleophilic Aromatic Substitution (SNAr) reactant1 3,4-Difluorobenzonitrile intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + Piperazine reactant2 Piperazine product This compound intermediate->product - F⁻ HF HF olaparib_synthesis cluster_workflow Synthetic approach to Olaparib analogues start This compound step1 N-Acylation with 2-fluoro-5-((4-oxo-3,4-dihydro- phthalazin-1-yl)methyl)benzoyl chloride start->step1 Amide Coupling product Olaparib Analogue step1->product

References

Application Notes and Protocols for Click Chemistry Utilizing Derivatives of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Fluorinated Scaffolds and Click Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to rapidly and efficiently synthesize complex molecular architectures with high precision is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions for the modular assembly of chemical entities.[1][2][3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as workhorse reactions for their exceptional reliability and biocompatibility.[4][5][6]

This guide focuses on the application of these powerful click chemistry techniques to derivatives of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a privileged scaffold in medicinal chemistry. The unique electronic properties conferred by the fluorine atom, such as enhanced metabolic stability and membrane permeability, make this scaffold particularly attractive for the development of novel therapeutics.[7][8][9] The piperazine moiety, a common pharmacophore, provides a readily functionalizable handle for the introduction of click chemistry compatible groups, namely azides and terminal alkynes.[1][10] The nitrile group, a versatile functional group in its own right, can serve as a hydrogen bond acceptor or be transformed into other functionalities.[11]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage the synergy between this valuable scaffold and the efficiency of click chemistry. We will detail the synthesis of key azide and alkyne-functionalized derivatives of this compound and provide step-by-step protocols for their use in both CuAAC and SPAAC reactions.

Part 1: Synthesis of Click-Ready Derivatives of this compound

The secondary amine of the piperazine ring in this compound serves as a versatile point for derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce the requisite alkyne or azide functionalities.

Protocol 1.1: Synthesis of an Alkyne-Functionalized Derivative via N-Alkylation

This protocol describes the synthesis of 3-Fluoro-4-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzonitrile, a terminal alkyne-containing derivative ready for CuAAC reactions. The reaction proceeds via a standard nucleophilic substitution, where the secondary amine of the piperazine displaces a bromide from propargyl bromide.

Experimental Workflow:

reagents This compound Propargyl Bromide K2CO3 Acetonitrile reaction N-Alkylation Reflux, 12-16 h reagents->reaction 1. Add reagents workup Filtration Concentration reaction->workup 2. Reaction completion purification Column Chromatography (Silica Gel, EtOAc/Hexanes) workup->purification 3. Crude product product 3-Fluoro-4-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzonitrile purification->product 4. Pure product reagents This compound Azido-PEG-Tosylate K2CO3 DMF reaction N-Alkylation 60 °C, 18-24 h reagents->reaction 1. Add reagents workup Dilution with Water Extraction with EtOAc reaction->workup 2. Reaction completion purification Column Chromatography (Silica Gel, DCM/MeOH) workup->purification 3. Crude product product Azide-PEG-functionalized derivative purification->product 4. Pure product reagents Alkyne Derivative Benzyl Azide CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O reaction CuAAC Reaction Room Temp, 4-8 h reagents->reaction 1. Add reagents workup Dilution with Water Extraction with EtOAc reaction->workup 2. Reaction completion purification Column Chromatography (Silica Gel, EtOAc/Hexanes) workup->purification 3. Crude product product 1,2,3-Triazole Product purification->product 4. Pure product reagents Azide Derivative DBCO-NHS Ester DMSO or PBS Buffer reaction SPAAC Reaction Room Temp, 1-4 h reagents->reaction 1. Mix reagents purification Size-Exclusion Chromatography or HPLC reaction->purification 2. Reaction completion product 1,2,3-Triazole Conjugate purification->product 3. Pure conjugate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for achieving high-yield, high-purity outcomes.

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, this involves reacting an activated aryl fluoride, such as 2,4-difluorobenzonitrile, with piperazine. The reaction's success hinges on the delicate interplay of substrate activation, nucleophilicity, solvent effects, and base selection.

Core Reaction Scheme

The primary route involves the displacement of the fluoride at the C-4 position of 2,4-difluorobenzonitrile by piperazine. This position is electronically activated by the strong electron-withdrawing cyano (-CN) group in the para position, which is essential for stabilizing the negatively charged intermediate.[1][2]

Reaction_Scheme sub 2,4-Difluorobenzonitrile prod This compound sub->prod + Base, Solvent Heat nuc Piperazine nuc->sub

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the most likely causes?

A1: Low or no yield in an SNAr reaction is a common but solvable issue that typically points to one of four areas: reagent quality, reaction conditions, base inefficiency, or solvent choice.

  • 1. Reagent Integrity & Stoichiometry:

    • Piperazine Hydroscopicity: Anhydrous piperazine is highly hygroscopic. Absorbed water can reduce its nucleophilicity and interfere with the reaction. Ensure you are using freshly opened, anhydrous piperazine or that it has been properly dried before use.

    • Starting Material Purity: Verify the purity of your 2,4-difluorobenzonitrile. Impurities can inhibit the reaction.

    • Piperazine Excess: To prevent the common side reaction of double arylation (see Q2), a significant excess of piperazine (4-10 equivalents) is often necessary. If using near-stoichiometric amounts, you will likely see low conversion of the starting material and formation of byproducts.

  • 2. Sub-Optimal Reaction Conditions:

    • Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier associated with the temporary loss of aromaticity in the Meisenheimer intermediate.[2] If the reaction is sluggish, a gradual increase in temperature is recommended.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require extended heating (12-24 hours) to reach completion.

  • 3. Ineffective Base:

    • The role of the base is to act as a scavenger for the HF generated during the reaction. If the base is too weak, poorly soluble, or sterically hindered, the accumulating acid will protonate the piperazine nucleophile, effectively quenching the reaction.

    • Recommendation: Inorganic carbonate bases are often effective. Potassium carbonate (K₂CO₃) is a standard choice, but cesium carbonate (Cs₂CO₃) can offer improved solubility and higher reactivity in some organic solvents.[3]

  • 4. Solvent Selection:

    • This reaction requires a polar, aprotic solvent to dissolve the reactants and stabilize the charged Meisenheimer complex.

    • Recommendation: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high polarity.[4] Acetonitrile (MeCN) can also be used, sometimes with improved impurity profiles, though it may require higher temperatures.[5] Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydroxylation byproducts, especially at high temperatures.

Troubleshooting Summary Table

IssuePotential CauseRecommended Action
Low Conversion Insufficient temperature or reaction timeIncrease temperature in 10°C increments (e.g., from 80°C to 100°C). Monitor by TLC/LC-MS to determine optimal time.
Ineffective baseSwitch from K₂CO₃ to Cs₂CO₃ for better solubility and basicity. Ensure 2-3 equivalents are used.
"Wet" reagents/solventUse anhydrous grade solvents and freshly opened, anhydrous piperazine.
No Reaction Incorrect starting material (insufficiently activated)Confirm the starting material is 2,4-difluorobenzonitrile or another appropriately activated aryl halide.
Nucleophile is protonatedEnsure the base is added and mixed before or during heating. Check the pH of the piperazine stock.

Q2: My LC-MS shows a major impurity with a mass corresponding to a bis-arylated product. How can I suppress this?

A2: This is a classic problem when using a nucleophile with two reactive sites, like piperazine. The initially formed product, this compound, contains a secondary amine that can act as a nucleophile itself, reacting with another molecule of 2,4-difluorobenzonitrile.

Side_Reaction prod Desired Product (Still Nucleophilic) byprod Bis-arylated Byproduct prod->byprod + Base, Heat sub 2,4-Difluorobenzonitrile sub->prod

Caption: Formation of the bis-arylated byproduct.

There are two highly effective strategies to prevent this:

  • Strategy 1: Large Excess of Piperazine (Kinetic Control): By using a large molar excess of piperazine (e.g., 5-10 equivalents), you statistically favor the reaction of 2,4-difluorobenzonitrile with a fresh piperazine molecule rather than with the already-reacted product molecule. This is often the simplest and most cost-effective method for large-scale synthesis.

  • Strategy 2: Use of a Protecting Group: A more elegant, albeit longer, route involves using a mono-protected piperazine derivative, such as 1-Boc-piperazine. The Boc group prevents the second nitrogen from reacting. The SNAr reaction is performed, and the resulting Boc-protected product is then deprotected under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the final product. This method provides a much cleaner reaction profile.[6]

Comparison of Strategies

StrategyProsCons
Large Excess Piperazine - One-step reaction- Cost-effective reagents- Requires removal of large excess of piperazine during work-up- May still produce minor amounts of byproduct
Mono-Boc-Piperazine - Very clean reaction with minimal byproduct formation- Easier purification- Two-step process (SNAr + deprotection)- Higher cost of protected piperazine- Adds waste from protection/deprotection steps

Troubleshooting & Optimization Workflow

TroubleshootingWorkflow start Experiment Start: Low Yield or Impurities Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok fix_reagents Action: - Use anhydrous piperazine/solvent - Increase piperazine excess (5-10 eq) - Confirm starting material purity reagent_ok->fix_reagents No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions OK? check_conditions->conditions_ok fix_conditions Action: - Increase temperature to 90-120°C - Increase reaction time (monitor by LCMS) - Consider microwave irradiation conditions_ok->fix_conditions No check_base 3. Assess Base & Solvent conditions_ok->check_base Yes fix_conditions->check_conditions base_ok System OK? check_base->base_ok fix_base Action: - Switch to Cs₂CO₃ from K₂CO₃ - Ensure solvent is polar aprotic (DMSO, DMF) base_ok->fix_base No check_purification 4. Review Work-up & Purification base_ok->check_purification Yes fix_base->check_base success Optimized Yield & Purity check_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why does piperazine selectively substitute at the C-4 position instead of the C-2 position of 2,4-difluorobenzonitrile?

A1: The regioselectivity is governed by two main factors:

  • Electronic Activation: The cyano (-CN) group is a powerful electron-withdrawing group that activates both the ortho (C-2) and para (C-4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.[1][7] The negative charge can be delocalized onto the nitrogen atom of the cyano group when the attack is at the ortho or para positions, but not the meta position.

  • Steric Hindrance: The C-2 position is adjacent to the bulky cyano group. This creates significant steric hindrance for the incoming piperazine nucleophile, making the attack at the more accessible C-4 position kinetically favored.

Q2: How critical is the exclusion of atmospheric moisture?

A2: It is highly critical. While polar aprotic solvents are used, the presence of water can lead to several problems. Firstly, piperazine can become hydrated, reducing its nucleophilicity. Secondly, at the elevated temperatures often required for this reaction, water can act as a competing nucleophile, leading to the formation of 4-hydroxy-3-fluorobenzonitrile as a byproduct. Using a dry reaction setup (e.g., oven-dried glassware) under an inert atmosphere (Nitrogen or Argon) is strongly recommended for achieving the best results.[8]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted organic synthesis is an excellent technique for accelerating SNAr reactions. Microwave heating can dramatically reduce reaction times from many hours to several minutes by efficiently heating the polar solvent and reactants.[9] It is a valuable tool for rapid optimization of reaction conditions (base, solvent, temperature) on a small scale before scaling up.

Optimized Experimental Protocol

This protocol is a robust starting point, employing the "large excess" method to minimize bis-arylation.

Materials:

  • 2,4-Difluorobenzonitrile (1.0 eq)

  • Anhydrous Piperazine (5.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorobenzonitrile (1.0 eq) and anhydrous piperazine (5.0 eq).

  • Solvent & Base: Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the 2,4-difluorobenzonitrile. Add the powdered potassium carbonate (3.0 eq).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing a large volume of cold water. A precipitate of the crude product should form.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove excess piperazine and inorganic salts.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel if necessary.

References

Technical Support Guide: Purification of Crude 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-Fluoro-4-(piperazin-1-yl)benzonitrile (CAS No: 182181-38-0). As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity is critical for downstream applications and regulatory compliance.[1] This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the foundation of an effective purification strategy.

  • Molecular Formula: C₁₁H₁₂FN₃[2]

  • Molecular Weight: 205.24 g/mol [2]

  • Basicity: The most critical feature is the piperazine ring. The two nitrogen atoms are basic. The secondary amine has a pKa of approximately 9.8, and the tertiary amine attached to the aromatic ring has a significantly lower pKa. This strong basicity makes the molecule an excellent candidate for acid-base extraction.

  • Polarity: The molecule possesses a polar nitrile group and a basic piperazine moiety, balanced by a nonpolar aromatic ring. This moderate polarity allows for solubility in a range of organic solvents but makes it susceptible to strong interactions with polar stationary phases like silica gel.

  • Physical Form: It is typically a solid at room temperature, making recrystallization a viable final purification step.

Q2: What are the most likely impurities in my crude sample?

A2: Impurities are typically process-related and can originate from several sources.[3] While a definitive list requires process-specific analysis, common culprits include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 3,4-difluorobenzonitrile and unreacted piperazine.

  • Reaction Byproducts: Over-reaction or side-reactions can lead to impurities. For instance, if the starting material is 3,4-difluorobenzonitrile, a potential byproduct is the bis-piperazinyl substituted compound.

  • Residual Solvents: Solvents used in the synthesis (e.g., DMF, acetonitrile, toluene) may be present and should be controlled according to ICH guidelines.[3]

  • Degradation Products: The compound may degrade under harsh reaction or workup conditions (e.g., excessive heat or strong acid/base exposure).[3]

Q3: Which purification technique should I try first?

A3: For crude material on a moderate to large scale, acid-base extraction is the most effective initial purification step. Its high capacity allows for the efficient removal of non-basic organic impurities from the desired basic product. This method leverages the basic piperazine group to selectively move the target compound into an aqueous phase, leaving neutral or acidic impurities behind in the organic phase.

Q4: How can I effectively monitor the purity of my material during the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.

  • Mobile Phase: A good starting point for a TLC system is a mixture of Dichloromethane (DCM) and Methanol (MeOH), such as 95:5 DCM:MeOH. To improve spot shape and reduce tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.

  • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Section 2: Troubleshooting and Optimization Guide

This section is formatted to address specific problems you may encounter during your experiments.

Part 2.1: Acid-Base Extraction

Q: My product isn't precipitating after I basify the acidic aqueous layer. What's happening?

A: This is a common issue with several potential causes:

  • Insufficient Base: You may not have added enough base to raise the pH sufficiently. The piperazine moiety needs to be deprotonated to become insoluble in water. Use a pH meter or pH paper to ensure the aqueous layer is strongly basic (pH > 10).

  • High Solubility in Water: While the free base is poorly soluble, it is not completely insoluble. If your product concentration is very low, it may remain in solution. Try to minimize the volume of aqueous acid used for the initial extraction.

  • Formation of a Salt with CO₂: If you use NaOH or KOH, the solution can absorb CO₂ from the air, forming carbonate. This can sometimes interfere with precipitation. Ensure you are using a sufficiently strong base and consider blanketing the solution with an inert gas like nitrogen if the problem persists.

  • "Oiling Out": The product may be separating as a liquid oil instead of a solid if the temperature of the solution is too high or if certain impurities are present. Try cooling the mixture in an ice bath to induce solidification.

Q: A persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsions are common when dealing with amine-containing compounds. Try the following techniques:

  • Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

  • Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

Part 2.2: Column Chromatography

Q: My compound is streaking badly on the silica gel column, leading to poor separation. How do I prevent this?

A: This phenomenon, known as "tailing," is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly adsorb the basic piperazine moiety.

The Solution: Deactivate the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.5% to 1% (v/v) TEA to your mobile phase (e.g., DCM/MeOH). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more freely, resulting in sharper, more symmetrical peaks.

  • Ammonium Hydroxide: A solution of 7N ammonia in methanol can be used to prepare the methanolic component of your eluent (e.g., use 7N NH₃/MeOH instead of pure MeOH).

Parameter Standard Silica Silica with 1% TEA in Eluent
Peak Shape Tailing / BroadSymmetrical / Sharp
Resolution PoorSignificantly Improved
Retention Factor (Rf) Often low and streakyConsistent and reproducible
A comparison of expected outcomes in column chromatography.

Q: I cannot separate my product from a very similar impurity. What are my options?

A:

  • Optimize the Mobile Phase: Change the solvent polarity gradually. If you are using a DCM/MeOH system, try switching to an Ethyl Acetate/Hexanes system (with 1% TEA) to alter the selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water with a buffer (e.g., ammonium bicarbonate) can provide a completely different selectivity profile.

Part 2.3: Recrystallization

Q: My compound "oils out" as a liquid instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility is exceeded above its melting point or when the solution is cooled too rapidly.

  • Slower Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q: My yield after recrystallization is very low. How can I improve recovery?

A:

  • Solvent Choice: You may have chosen a solvent in which your compound is too soluble at low temperatures. A good recrystallization solvent should exhibit high solubility at high temperatures and very low solubility at low temperatures.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude material. Any excess solvent will retain more of your product in solution upon cooling.

  • Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again to obtain a second, usually less pure, crop of crystals.

Section 3: Standard Purification Protocols

These protocols provide a validated starting point for your purification work. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Capacity Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The protonated product will move to the top aqueous layer, while neutral impurities remain in the bottom organic layer. Drain and save the organic layer.

  • Back-Extraction: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities. Discard the organic layer.

  • Basification & Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M Sodium Hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). The pure product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, and then with a small amount of a cold non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: High-Purity Polishing by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase. A good starting eluent is 98:2:1 Hexanes:Ethyl Acetate:Triethylamine.

  • Column Packing: Pack a column with the silica gel slurry.

  • Sample Loading: Dissolve the semi-pure material in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Selection

Purification_Decision_Tree start Crude this compound impurity_check Impurity Profile Assessment (TLC, NMR) start->impurity_check scale_check Scale of Purification? impurity_check->scale_check large_scale > 5g scale_check->large_scale Large small_scale < 5g scale_check->small_scale Small acid_base Acid-Base Extraction (High Capacity) large_scale->acid_base chromatography Column Chromatography (High Resolution) small_scale->chromatography purity_check1 Purity > 95%? acid_base->purity_check1 purity_check2 Purity > 98%? chromatography->purity_check2 purity_check1->chromatography No recrystallize Recrystallization (Final Polish) purity_check1->recrystallize Yes purity_check2->recrystallize Yes final_product Pure Product (>99%) purity_check2->final_product Yes, if solid recrystallize->final_product

References

Technical Support Center: Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical experience.

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzonitrile and piperazine. The electron-withdrawing nature of the nitrile group activates the aromatic ring, making it susceptible to nucleophilic attack.[1][2] The fluorine atom at the C4 position is preferentially displaced due to the strong resonance stabilization of the negative charge in the Meisenheimer intermediate by the para-cyano group.[1] Despite the reaction's straightforward nature, several side products can arise, impacting yield and purity. This guide will help you identify, mitigate, and troubleshoot these issues.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction yield is lower than expected, and my LC-MS analysis shows a significant peak with a mass of approximately 344.3 g/mol . What is this impurity?

Answer: This high-molecular-weight impurity is almost certainly the N,N'-bis(2-fluoro-4-cyanophenyl)piperazine, a disubstituted side product.

Causality: Piperazine is a symmetrical diamine, meaning both nitrogen atoms are nucleophilic. After the first successful SNAr reaction to form the desired product, the remaining -NH group on the piperazine ring can act as a nucleophile and react with a second molecule of 3,4-difluorobenzonitrile. This is particularly problematic if the concentration of the electrophile (3,4-difluorobenzonitrile) is high relative to the nucleophile (piperazine) or if the reaction is allowed to proceed for an extended period at elevated temperatures.

Mitigation Strategies:

  • Molar Ratio Adjustment: Employ a molar excess of piperazine (typically 2 to 5 equivalents) relative to 3,4-difluorobenzonitrile. This statistically favors the monosubstitution reaction by ensuring that a molecule of 3,4-difluorobenzonitrile is more likely to encounter an unreacted piperazine molecule than the already-reacted product.

  • Controlled Addition: Add the 3,4-difluorobenzonitrile solution slowly to a solution of piperazine. This maintains a low instantaneous concentration of the electrophile, further suppressing the disubstitution reaction.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC. Stop the reaction as soon as the starting 3,4-difluorobenzonitrile is consumed to prevent the subsequent formation of the disubstituted product.

Purification: This side product has significantly lower polarity and a higher molecular weight than the desired product. It can typically be removed via column chromatography on silica gel.

Question 2: My HPLC and 1H NMR show an isomeric impurity that is difficult to separate from the main product. What is its likely identity?

Answer: You are likely observing the formation of the positional isomer, 4-fluoro-3-(piperazin-1-yl)benzonitrile .

Causality: While the SNAr reaction strongly favors substitution at the C4 position due to electronic factors, a minor amount of substitution can occur at the C3 position. The cyano group provides ortho- and para-activation; however, the para-position (C4) allows for more effective delocalization of the negative charge in the Meisenheimer intermediate.[1][3] Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable meta-intermediate, leading to an increase in this isomeric impurity.

Mitigation Strategies:

  • Temperature Control: Maintain the lowest effective reaction temperature. While heat is necessary to drive the reaction, excessive temperatures will lead to a loss of regioselectivity. We recommend starting with temperatures around 80-100 °C and optimizing based on reaction kinetics.

  • Solvent Choice: Aprotic polar solvents like DMSO, NMP, or DMF are typically used. The choice of solvent can influence the reaction rate and selectivity. It is advisable to screen solvents to find the optimal balance for your specific setup.

Analytical Identification:

  • 1H NMR: The aromatic coupling patterns for the two isomers will be distinct. Careful analysis of the aromatic region can help quantify the isomeric ratio.

  • HPLC: Developing a robust HPLC method with a high-resolution column is crucial for separating these closely related isomers.

Question 3: How can I effectively remove unreacted piperazine from my crude product?

Answer: Unreacted piperazine, being a basic and water-soluble compound, can be effectively removed using an aqueous workup.

Protocol: Acid-Base Extraction

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). The piperazine will be protonated to form a water-soluble salt and will partition into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of excess piperazine.

Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic route to this compound and the formation of the major disubstituted side product.

reaction_pathway sub_34DFBN 3,4-Difluorobenzonitrile prod_main This compound (Desired Product) sub_34DFBN->prod_main 1. Piperazine 2. Base, Solvent, ΔT sub_piperazine Piperazine (Excess) sub_piperazine->prod_main side_product N,N'-bis(2-fluoro-4-cyanophenyl)piperazine (Disubstitution Impurity) prod_main->side_product + 3,4-Difluorobenzonitrile

Caption: Main reaction and formation of the disubstitution side product.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.

troubleshooting_workflow start Start Synthesis monitor Monitor Reaction (TLC/HPLC) start->monitor check_completion Is Starting Material Consumed? monitor->check_completion check_completion->monitor No workup Aqueous Workup & Purification check_completion->workup Yes analyze Analyze Final Product (NMR, LC-MS, HPLC) workup->analyze purity_check Is Purity >98%? analyze->purity_check end Synthesis Complete purity_check->end Yes impurity_high_mw High MW Impurity (Disubstitution) purity_check->impurity_high_mw No, High MW Peak impurity_isomer Isomeric Impurity purity_check->impurity_isomer No, Isomeric Peak optimize_ratio Increase Piperazine Excess & Control Addition impurity_high_mw->optimize_ratio optimize_temp Lower Reaction Temperature impurity_isomer->optimize_temp optimize_ratio->start optimize_temp->start

Caption: A logical workflow for troubleshooting common synthesis issues.

Summary of Potential Side Products

Side Product NameStructureMolecular Weight ( g/mol )Mitigation Strategy
N,N'-bis(2-fluoro-4-cyanophenyl)piperazine C₁₈H₁₄F₂N₄344.34Use excess piperazine; slow addition of electrophile.
4-Fluoro-3-(piperazin-1-yl)benzonitrile C₁₁H₁₂FN₃205.24Maintain lower reaction temperatures (e.g., 80-100 °C).
Unreacted 3,4-Difluorobenzonitrile C₇H₃F₂N139.10Increase reaction time/temperature; ensure base is active.
Unreacted Piperazine C₄H₁₀N₂86.14Remove with acidic aqueous wash during workup.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction? A: A base, typically an organic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is used to neutralize the hydrofluoric acid (HF) that is generated as a byproduct of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive.

Q2: Which analytical techniques are most effective for monitoring this reaction and characterizing impurities? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material (3,4-difluorobenzonitrile).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It can accurately determine the conversion rate and quantify the presence of the desired product, isomers, and other side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks by providing their molecular weights, which is crucial for diagnosing issues like the formation of the disubstituted product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides definitive structural confirmation of the final product and can be used to identify and quantify isomeric impurities through analysis of chemical shifts and coupling constants.

Q3: Can I use a protected piperazine derivative to avoid disubstitution? A: Yes, using a mono-protected piperazine, such as N-Boc-piperazine, is a very effective strategy to completely prevent the disubstitution side reaction. The desired product is formed first, and then the Boc protecting group is removed in a subsequent step (typically with an acid like trifluoroacetic acid or HCl). While this adds a step to the synthesis, it often results in a much cleaner reaction and simpler purification, potentially increasing the overall yield.

References

Troubleshooting NMR peak broadening for piperazine containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue encountered during the NMR analysis of piperazine-containing compounds: significant peak broadening. As a privileged scaffold in medicinal chemistry, understanding the dynamic nature of piperazine in solution is critical for accurate structural elucidation and characterization. This guide moves beyond generic advice to offer mechanistically grounded solutions.

Understanding the "Why": The Dynamic Nature of the Piperazine Scaffold

Piperazine and its derivatives are not static structures in solution. They exist in a dynamic equilibrium between different conformations and, depending on the substitution, rotamers. The rate of this exchange is often on the same timescale as the NMR experiment, leading to broadened or even coalesced signals. Understanding these underlying phenomena is the first step to resolving them.

The primary culprits for peak broadening in piperazine-containing compounds are:

  • Piperazine Ring Inversion: Like cyclohexane, the piperazine ring predominantly exists in a chair conformation. It can undergo a "ring flip" to an alternative chair form. The energy barrier for this process is influenced by its substituents.[1][2][3]

  • Nitrogen Inversion: The lone pair of electrons on the nitrogen atoms can rapidly invert its stereochemistry. This process, coupled with ring inversion, contributes to the conformational flux.[4]

  • Restricted Amide Bond Rotation: For N-acyl or N-aroyl piperazines, the partial double-bond character of the C-N amide bond restricts free rotation.[1][5][6][7] This can lead to the presence of syn and anti rotamers, each with a distinct set of NMR signals. At room temperature, if the rotation is slow, you see sharp signals for both rotamers; if it's fast, you see sharp averaged signals. If the rate of rotation is intermediate on the NMR timescale, you see broad peaks.[1][6][8]

  • pH and Protonation State: The two nitrogen atoms in the piperazine ring are basic and can be protonated. The rate of proton exchange with the solvent or trace acids can significantly affect the chemical shifts and line widths of nearby protons.[9][10][11]

  • Aggregation: At higher concentrations, intermolecular hydrogen bonding or other non-covalent interactions can lead to aggregation, which tumbles slower in solution, resulting in broader peaks.[12][13]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My piperazine signals are just broad, ill-defined multiplets at room temperature. What's the first thing I should do?

This is the most common manifestation of dynamic exchange. The exchange rate is intermediate on the NMR timescale, preventing the resolution of distinct conformations.

Causality: At ambient temperature, the rates of ring inversion and/or nitrogen inversion are neither fast enough to show a time-averaged sharp signal nor slow enough to show distinct signals for each conformer.

Troubleshooting Protocol: Variable Temperature (VT) NMR

Variable Temperature NMR is the most powerful tool to diagnose and resolve issues of dynamic exchange.[14][15][16] By changing the temperature, you can manipulate the rate of exchange.

  • Cooling the sample (e.g., to 0 °C, -20 °C, or lower) will slow down the exchange processes. If successful, your broad peaks will resolve into two or more sets of sharp signals, representing the distinct conformations (e.g., axial and equatorial protons).

  • Heating the sample (e.g., to 50 °C, 80 °C, or higher) will accelerate the exchange.[15] If successful, the exchange will become fast on the NMR timescale, and your broad peaks will coalesce into a single set of sharp, time-averaged signals.[1][17]

Step-by-Step Protocol for VT-NMR:

  • Safety First: Ensure your chosen solvent is suitable for the intended temperature range. Do not exceed the boiling point or go below the freezing point of your solvent.[18] Use appropriate Class A NMR tubes designed for VT work to prevent shattering.[15]

  • Select a Starting Point: Begin with a spectrum at your standard ambient temperature (e.g., 25 °C).

  • Incremental Changes: Adjust the temperature in increments of 10-20 °C.[15]

  • Equilibration is Key: Allow the sample to fully equilibrate at the new temperature before acquiring data. This can take 5-20 minutes.[15]

  • Acquire Data: Record a spectrum at each temperature, noting the changes in peak shape and chemical shift.

  • Identify Coalescence: The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc). This can be used to calculate the Gibbs free activation energy (ΔG‡) for the dynamic process.[1][6][8]

Data Interpretation Summary Table:

Temperature ChangeObservationImplication
Decrease Broad peaks sharpen into multiple distinct signal setsExchange is slowed to the "slow exchange regime." You are now observing individual conformers/rotamers.
Increase Broad peaks sharpen into a single averaged signal setExchange is accelerated to the "fast exchange regime."
No Change Peaks remain broad across a wide temperature rangeThe broadening may not be due to dynamic exchange. Consider other causes like aggregation or paramagnetic impurities.

Troubleshooting Workflow for Dynamic Exchange

G start Broad Piperazine Signals at RT vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr cool Cool Sample (e.g., 0°C to -40°C) vt_nmr->cool heat Heat Sample (e.g., 50°C to 100°C) vt_nmr->heat cool_res Peaks sharpen into multiple signal sets cool->cool_res Success? no_change Peaks remain broad cool->no_change No change? heat_res Peaks sharpen into single averaged set heat->heat_res Success? heat->no_change No change? diag_slow Diagnosis: Slow Exchange Regime Reached. Report spectra at low temp. cool_res->diag_slow diag_fast Diagnosis: Fast Exchange Regime Reached. Report spectra at high temp. heat_res->diag_fast diag_other Diagnosis: Broadening likely not from conformation exchange. See Q3 & Q4. no_change->diag_other

VT-NMR decision workflow for dynamic exchange.
Question 2: I have an N-acylated piperazine, and I see more signals than expected, many of which are broad. Is this related to ring flipping?

While ring flipping is always a consideration, with N-acylated piperazines, the most likely cause is restricted rotation around the amide C-N bond , leading to rotamers.[1][6][7]

Causality: The resonance structure of the amide bond gives it partial double-bond character, creating a significant energy barrier to rotation. This can result in two distinct stereoisomers (rotamers) that interconvert slowly at room temperature.[3][6][8] Often, one rotamer is more stable, but both may be present, doubling the number of expected signals for the piperazine moiety and its substituents. The broadening occurs when the rate of interconversion is on the NMR timescale.

Troubleshooting Protocol:

  • VT-NMR is Definitive: As with ring inversion, VT-NMR is the best method. Heating the sample will often increase the rate of rotation sufficiently to coalesce the two sets of signals into one sharp, averaged set.[1][17] Studies on N-benzoylated piperazines have shown coalescence temperatures can be determined to calculate the activation energy for this rotation.[1][5]

  • Solvent Choice: The energy barrier to rotation can be solvent-dependent.[17][19] Acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆ vs. Toluene-d₈) can alter the relative populations of the rotamers or the rate of exchange, sometimes simplifying the spectrum. For instance, hydrogen-bond-accepting solvents like DMSO-d₆ can interact with the amide group and change the rotational barrier.

Question 3: My peaks are broad, and their chemical shifts seem to vary between samples. Could this be a pH issue?

Yes, absolutely. The basic nitrogens of the piperazine ring make the compound highly sensitive to the pH of the NMR sample.

Causality: The chemical shift of protons on or near the piperazine nitrogens is highly dependent on the protonation state of those nitrogens.[10][11] If your sample contains trace amounts of acid (a common issue with CDCl₃), you can have a dynamic equilibrium between the protonated and non-protonated forms of the piperazine. This chemical exchange leads to peak broadening.[20]

Troubleshooting Protocol:

  • The D₂O Shake: This is a classic, simple, and effective test for exchangeable protons (like N-H). Add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the spectrum. The N-H proton signal will exchange with deuterium and disappear or significantly decrease in intensity.[21][22] Protons on carbons adjacent to the nitrogen (α-protons) may sharpen as the N-H exchange is quenched.

  • Basify the Sample: To eliminate exchange broadening from trace acid, you can neutralize it. Filter your CDCl₃ solution through a small plug of basic alumina or potassium carbonate right before preparing your NMR sample.[20]

  • Acidify the Sample: Alternatively, you can push the equilibrium entirely to the protonated state. Add a drop of a deuterated acid (e.g., TFA-d or DCl in D₂O). This will "lock" the piperazine in its protonated form, stopping the exchange and resulting in sharp signals, albeit at a different chemical shift.[20]

Chemical Exchange Visualization

G cluster_0 Trace Acid Present cluster_1 After Adding D₂O/Base cluster_2 After Adding Acid FreeBase R₂N: Protonated R₂N-H⁺ FreeBase->Protonated Fast Exchange BroadSignal Broad, Averaged Signal FreeBase->BroadSignal Protonated->BroadSignal LockedBase R₂N: (Dominant) SharpBase Sharp Signal LockedBase->SharpBase LockedAcid R₂N-H⁺ (Dominant) SharpAcid Sharp Signal (Downfield Shifted) LockedAcid->SharpAcid

Effect of pH on piperazine NMR signals.
Question 4: I've tried VT-NMR and adjusting the pH, but my signals are still broad, especially at higher concentrations. What else could be the cause?

This points towards concentration-dependent effects like intermolecular aggregation.

Causality: Piperazine moieties, especially those with N-H protons, are excellent hydrogen bond donors and acceptors. At higher concentrations, molecules can self-associate into larger aggregates.[13] These larger entities tumble more slowly in solution, leading to faster NMR signal relaxation and, consequently, broader lines.

Troubleshooting Protocol:

  • Dilution Study: Prepare a series of samples at different concentrations (e.g., 50 mM, 10 mM, 2 mM, 0.5 mM). If the peak broadening is due to aggregation, you should see the line widths decrease (peaks become sharper) as the sample becomes more dilute.

  • Use a Hydrogen-Bond-Disrupting Solvent: Solvents like DMSO-d₆ or Methanol-d₄ are very effective at forming hydrogen bonds with your compound, thereby disrupting the self-aggregation.[13] Rerunning the NMR in one of these solvents can break up the aggregates and lead to sharper peaks. Note that in Methanol-d₄, any N-H protons will exchange with the solvent deuterium and will not be observed.[23]

References

Technical Support Center: A Guide to Scalable 3-Fluoro-4-(piperazin-1-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile. As a key intermediate in the development of various pharmaceutical agents, mastering its scalable production is critical. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering solutions to common challenges encountered during scale-up.

Part 1: The Core Synthesis - A Mechanistic Overview

The production of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of 3,4-difluorobenzonitrile with piperazine.

The key to this reaction's success lies in the electronic properties of the starting material. The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[1] This activation is most pronounced at the ortho and para positions relative to the nitrile. Consequently, the fluorine atom at the C4 position (para) is significantly more electrophilic and susceptible to substitution than the fluorine at the C3 position (meta). The reaction proceeds via a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex.[1][2]

Caption: SNAr mechanism for the synthesis of the target compound.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is often traced back to several key parameters. Let's break them down:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: The SNAr reaction rate is highly dependent on temperature and solvent polarity. Insufficient heat or a suboptimal solvent can lead to sluggish conversions.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. Typical ranges are between 80-120 °C. Monitor the reaction progress by HPLC or TLC to find the optimal balance between reaction rate and impurity formation.

      • Solvent Choice: Employ polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base and do not interfere with the nucleophile, accelerating the reaction.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Track the disappearance of the 3,4-difluorobenzonitrile starting material.

  • Base Selection & Stoichiometry: An inappropriate base or incorrect amount can stall the reaction.

    • Causality: A base is required to neutralize the HF that is formed in situ as the reaction proceeds. If piperazine is used as its own base, two equivalents are necessary—one to act as the nucleophile and one to act as the acid scavenger. This can be inefficient on a large scale.

    • Solution: Use a cost-effective inorganic base like K₂CO₃ or Cs₂CO₃. This frees up all the piperazine to act as the nucleophile. Use at least 1.5-2.0 equivalents of the inorganic base to ensure the reaction medium remains basic.

  • Moisture: Water in the reaction can lead to side products.

    • Causality: Although the SNAr reaction itself is not overtly water-sensitive, excess water can react with the activated aryl fluoride under harsh conditions or affect the solubility of the base.

    • Solution: Use anhydrous solvents and ensure piperazine is dry. While not strictly necessary to run under an inert atmosphere (like nitrogen), it is good practice to minimize atmospheric moisture ingress on a large scale.

Question 2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be?

Answer: The most probable impurity is the bis-substituted product, 1,4-bis(4-cyano-2-fluorophenyl)piperazine.

  • Causality: This impurity arises when a molecule of the desired product, which still contains a reactive N-H group on the piperazine ring, acts as a nucleophile and reacts with another molecule of 3,4-difluorobenzonitrile. This is more likely to occur if the concentration of the starting aryl fluoride is high relative to the piperazine at the point of addition.

  • Solution:

    • Control Stoichiometry: Use a slight excess of piperazine (e.g., 1.1 to 1.2 equivalents) relative to 3,4-difluorobenzonitrile. This ensures the aryl fluoride is consumed quickly, minimizing its opportunity to react with the product.

    • Reverse Addition: On a larger scale, consider adding the 3,4-difluorobenzonitrile solution slowly to a heated solution of piperazine and the base. This maintains a high concentration of the initial nucleophile throughout the reaction, favoring the formation of the mono-substituted product.

Question 3: The reaction is highly exothermic and difficult to control during scale-up. How can this be managed safely?

Answer: The SNAr reaction with amines is often exothermic, and thermal management is a critical safety and quality consideration for scalability.

  • Causality: The formation of the C-N bond is thermodynamically favorable, releasing significant energy. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, trapping heat and potentially leading to a runaway reaction.

  • Solution:

    • Controlled Addition: As mentioned above, the slow, controlled addition of one reagent to the other is paramount. Use a programmable addition pump for consistency.

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the heat transfer fluid is at an appropriate temperature to absorb the heat of reaction.

    • Dilution: Running the reaction at a more dilute concentration can help, although this may impact reaction kinetics and throughput. A balance must be found during process optimization.

    • Process Safety Testing: For manufacturing scale, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum safe addition rate.

Question 4: Purifying the final product is challenging. Column chromatography is not viable for our scale. What are the alternatives?

Answer: Purification of a basic, polar compound like this compound on a large scale relies on crystallization and acid-base extraction techniques.

  • Causality: The product contains a basic secondary amine, making it soluble in acidic aqueous solutions, and a relatively polar benzonitrile structure. Its impurities may have similar polarities, making chromatographic separation difficult and costly at scale.

  • Solution:

    • Acid-Base Workup: After the reaction is complete, cool the mixture and dilute it with a water-immiscible solvent like Toluene or Methyl-tert-butyl ether (MTBE). Wash the organic layer with water to remove the inorganic base and salts. Then, extract the product into an acidic aqueous solution (e.g., 1M HCl). The non-basic impurities will remain in the organic layer.

    • Back-Extraction: Basify the acidic aqueous layer containing the product salt (e.g., with NaOH or K₂CO₃) to a pH > 10. This will deprotonate the piperazine moiety, causing the free-base product to precipitate or be extractable into a fresh organic layer.

    • Crystallization: The product is typically a solid.[3] Concentrate the final organic extract and perform a recrystallization. Screen various solvent systems to find one that provides good recovery and purity. Common choices include Isopropanol (IPA), Ethanol, or mixtures like Toluene/Heptane or Ethyl Acetate/Heptane.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction's progress? A: High-Performance Liquid Chromatography (HPLC) is the most reliable method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) can typically resolve the starting material, product, and major impurities. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

Q: Can I use piperazine hexahydrate? A: It is not recommended. As discussed, excess water can be detrimental. Anhydrous piperazine is strongly preferred for consistency and to avoid potential side reactions.

Q: What are the primary safety concerns with the reagents? A:

  • 3,4-Difluorobenzonitrile: It is a toxic and irritant solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperazine: It is corrosive and can cause severe skin and eye damage.[4] Wear appropriate PPE.

  • Solvents (DMF/DMSO): These are excellent solvents but can facilitate skin absorption of other chemicals. Always wear appropriate gloves. DMF is also a suspected reproductive toxin.

Part 4: Scalable Experimental Protocol

This protocol outlines a robust procedure for a laboratory scale-up.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Isolation charge_reactor Charge Reactor: - Piperazine (1.1 eq) - K₂CO₃ (2.0 eq) - DMSO heat Heat to 100 °C charge_reactor->heat add_sm Slowly add solution of 3,4-difluorobenzonitrile (1.0 eq) in DMSO heat->add_sm react Stir at 100-110 °C (Monitor by HPLC) add_sm->react cool Cool to RT, add Water & MTBE react->cool extract_acid Extract organic with 1M HCl (aq) cool->extract_acid basify Basify aqueous layer with NaOH extract_acid->basify extract_product Extract product with fresh MTBE basify->extract_product dry_concentrate Dry organic layer (Na₂SO₄) & Concentrate extract_product->dry_concentrate crystallize Recrystallize from Isopropanol/Heptane dry_concentrate->crystallize isolate Filter and Dry Product crystallize->isolate

Caption: Scalable workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous piperazine (1.1 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO, approx. 5 volumes based on the limiting reagent).

  • Heating: Begin stirring and heat the slurry to 100 °C.

  • Reagent Addition: Dissolve 3,4-difluorobenzonitrile (1.0 eq) in a separate portion of DMSO (2 volumes). Add this solution dropwise to the heated reactor over 1-2 hours, maintaining the internal temperature below 115 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 100-110 °C. Monitor the consumption of 3,4-difluorobenzonitrile by HPLC (typically 4-8 hours).

  • Quench and Extraction: Once the reaction is complete, cool the mixture to room temperature. Cautiously add water (10 volumes) and a water-immiscible solvent like MTBE (10 volumes). Stir vigorously, then separate the layers.

  • Acid Wash: Wash the organic layer with brine (5 volumes). Then, extract the organic layer with 1M HCl (2 x 5 volumes). The product will move into the aqueous acidic layer.

  • Isolation: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add 50% w/w NaOH solution until the pH is >10. The product will precipitate as a solid or oil. Extract the product into a fresh portion of MTBE or dichloromethane (3 x 5 volumes).

  • Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be recrystallized from a suitable solvent like isopropanol to yield the final product with high purity.

Part 5: Data Summary

The following table summarizes the impact of key variables on the reaction outcome.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Solvent DMSO, DMF, NMPHighHighPolar aprotic solvents accelerate SNAr reactions.[5]
Toluene, THFLowN/ANon-polar or less polar solvents result in very slow reaction rates.
Base K₂CO₃, Cs₂CO₃HighHighEfficiently scavenges HF without consuming the piperazine nucleophile.
Piperazine (2.2 eq)ModerateModerateInefficient use of piperazine; can increase cost and complicate downstream processing.
Et₃N, DIPEALow-ModerateLow-ModerateOrganic bases may not be strong or thermally stable enough for optimal conversion.
Temperature 80 °CModerateHighSlower reaction rate, but potentially fewer side products.
110 °CHighGoodOptimal rate for many systems, good balance of speed and purity.
>130 °CHighDecreasedRisk of side reactions and decomposition increases significantly.
Stoichiometry Piperazine (1.1 eq)HighHighSlight excess of nucleophile minimizes bis-addition impurity.
(Piperazine:ArF)Piperazine (1.0 eq)HighModerate-LowHigher risk of bis-addition, especially with poor mixing.

References

Overcoming solubility issues of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges

Welcome to the technical support center for 3-Fluoro-4-(piperazin-1-yl)benzonitrile. This resource is designed to provide in-depth guidance and practical solutions to researchers encountering solubility issues with this compound. As Senior Application Scientists, we have compiled this information to be a self-validating system, grounding our recommendations in established physicochemical principles and field-proven formulation strategies.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in overcoming solubility challenges.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₁₁H₁₂FN₃-
Molecular Weight 205.23 g/mol Moderate molecular weight, generally favorable for solubility.
Predicted logP 1.5Indicates a moderate lipophilicity. The compound is not excessively greasy, but aqueous solubility may still be limited.[]
pKa (Estimated) ~8-9 (for the piperazine nitrogen)The piperazine moiety is basic and will be protonated at acidic pH. This suggests a significant pH-dependent solubility profile.
Hydrogen Bond Donors 1 (piperazine N-H)Can participate in hydrogen bonding, which can aid in solvation.[]
Hydrogen Bond Acceptors 4 (piperazine N, nitrile N, fluorine)Multiple sites for hydrogen bonding with protic solvents.[]

Expert Analysis: The structure of this compound presents a classic solubility challenge: a somewhat lipophilic aromatic core combined with a basic, ionizable piperazine ring. The predicted logP of 1.5 suggests that while the molecule has some lipophilicity, it is not so high as to be completely insoluble in aqueous media. The key to unlocking its solubility lies in leveraging the basicity of the piperazine group.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that researchers face when working with this compound.

Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS pH 7.4) have resulted in poor solubility. Why is this happening and what is the first thing I should try?

A1: The low solubility in neutral pH buffers is expected due to the molecular structure. At pH 7.4, the basic piperazine ring is only partially protonated. The uncharged form of the molecule is more lipophilic and thus less soluble in water.

Your first and most critical step should be to investigate the effect of pH on solubility. Since the piperazine moiety is basic, decreasing the pH will increase the proportion of the protonated, more soluble form of the compound.

Troubleshooting Workflow for pH Adjustment:

start Poor solubility at neutral pH ph_test Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4) start->ph_test dissolve Attempt to dissolve the compound in each buffer at the desired concentration ph_test->dissolve observe Visually inspect for precipitation dissolve->observe quantify Quantify solubility (e.g., via HPLC) observe->quantify soluble Solubility achieved at acidic pH quantify->soluble Clear solution insoluble Solubility remains poor quantify->insoluble Precipitation

Caption: Workflow for initial pH-solubility screening.

Q2: I have confirmed that my compound is more soluble at acidic pH, but my biological assay is sensitive to low pH. What are my options?

A2: This is a common scenario. If altering the bulk pH of your assay medium is not feasible, you can employ several formulation strategies:

  • "pH-Shift" from a Concentrated Acidic Stock: Prepare a concentrated stock solution of your compound in an acidic aqueous buffer (e.g., pH 2-4) where it is fully dissolved. Then, dilute this stock solution into your final assay medium. The key is to ensure that the final concentration of the compound in the assay medium is below its kinetic solubility limit at the final pH. While the compound may be thermodynamically driven to precipitate over time, it may remain in a supersaturated state long enough for your experiment.

  • Use of Co-solvents: Co-solvents can increase the solubility of a compound by reducing the polarity of the solvent system.

Q3: What are the best co-solvents to use for this compound, and what are the potential pitfalls?

A3: Given the moderate lipophilicity, a range of water-miscible organic solvents can be effective.

Co-solventTypical Starting ConcentrationAdvantagesDisadvantages
DMSO 0.1 - 1% (final assay concentration)High solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations. May interfere with some enzyme assays.
Ethanol 1 - 5% (final assay concentration)Less toxic than DMSO for many cell types.Lower solubilizing power than DMSO for highly lipophilic compounds.
PEG 400 5 - 20% (in stock solution)Good solubilizer and generally low toxicity.Can increase the viscosity of the solution.

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serially dilute the stock solution in your aqueous assay buffer.

  • Visually inspect for precipitation at each dilution.

  • Determine the highest concentration that remains in solution.

  • Crucially, run a vehicle control in your assay with the same final concentration of the co-solvent to ensure it does not affect your experimental results.

Q4: I am still facing solubility issues even with pH adjustment and co-solvents. What advanced formulation strategies can I consider?

A4: For more challenging situations, several advanced techniques can be employed to enhance solubility.

  • Salt Formation: Creating a salt of the piperazine nitrogen with a suitable acid can significantly improve aqueous solubility and dissolution rate. Common salt forms include hydrochloride, mesylate, and tartrate. A salt screening study is often necessary to identify the optimal salt form with the best balance of solubility, stability, and manufacturability.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

  • Amorphous Solid Dispersions: This involves dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form of a drug is generally more soluble than its crystalline counterpart. This is a more advanced technique typically used in later-stage drug development.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate.

Decision Tree for Formulation Strategy:

start Initial Solubility Problem ph_adjust pH Adjustment Sufficient? start->ph_adjust cosolvent Co-solvent Addition Sufficient? ph_adjust->cosolvent No success Problem Solved ph_adjust->success Yes advanced Consider Advanced Formulations cosolvent->advanced No cosolvent->success Yes salt Salt Formation advanced->salt cyclo Cyclodextrin Complexation advanced->cyclo asd Amorphous Solid Dispersion advanced->asd nano Nanosuspension advanced->nano

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide

IssueProbable CauseRecommended Action
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound's solubility in the final aqueous/DMSO mixture is exceeded.1. Lower the final concentration of the compound. 2. Increase the final percentage of DMSO (if tolerated by the assay). 3. Use a pH-adjusted buffer for dilution.
Inconsistent results in biological assays. The compound may be precipitating out of solution during the assay, leading to variable effective concentrations.1. Visually inspect assay plates for precipitation. 2. Determine the kinetic solubility of the compound in the assay medium over the time course of the experiment. 3. Consider using a solubilizing excipient like HP-β-CD to maintain solubility.
Difficulty in preparing a concentrated stock solution. The compound has low solubility even in organic solvents.1. Try gentle heating or sonication to aid dissolution. 2. Screen a wider range of organic solvents (e.g., NMP, DMA). 3. For aqueous stocks, ensure the pH is sufficiently low (e.g., pH 2).

References

Catalyst selection for efficient synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and process development professionals. Our goal is to empower you with the scientific rationale behind the experimental steps, enabling you to overcome common challenges and optimize your synthesis.

The primary and most efficient route to this molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction, typically involving the reaction of 3,4-difluorobenzonitrile with piperazine. This guide will focus on troubleshooting this specific pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The synthesis is achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the nucleophilic piperazine attacks the electron-deficient aromatic ring of 3,4-difluorobenzonitrile. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] Aromaticity is restored upon the expulsion of a fluoride leaving group.

Q2: Why is the substitution highly regioselective for the fluorine atom at the C4 position?

A2: The regioselectivity is electronically driven. The nitrile (-CN) group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[3] This activation is most pronounced at the ortho and para positions relative to the nitrile group due to resonance stabilization of the negative charge in the Meisenheimer intermediate. In 3,4-difluorobenzonitrile, the fluorine at C4 is para to the nitrile group, making it significantly more electrophilic and susceptible to nucleophilic attack than the fluorine at C3, which is in the meta position.[2]

Q3: Is a metal catalyst, such as Palladium, necessary for this reaction?

A3: No, a metal catalyst is generally not required for this specific SNAr reaction. The strong activation provided by the nitrile group and the high reactivity of the C-F bond make the reaction thermally feasible without catalytic assistance.[1][2] While Palladium-catalyzed methods like the Buchwald-Hartwig amination are crucial for forming C-N bonds with less activated aryl halides (chlorides, bromides), they are overly complex and unnecessary for this activated system.[4][5]

Q4: What is the role of the base in this SNAr reaction?

A4: The base serves two primary functions. First, it acts as a scavenger for the hydrogen fluoride (HF) that is generated as a byproduct of the reaction. Neutralizing the acidic HF is crucial to prevent the protonation of the piperazine nucleophile, which would render it unreactive. Second, a base can facilitate the reaction by deprotonating the piperazine, increasing its nucleophilicity, or by participating in a general base catalysis mechanism.[6] Common bases for this reaction include inorganic carbonates like potassium carbonate (K₂CO₃) or organic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7]

Q5: Which solvents are optimal for this synthesis?

A5: Polar aprotic solvents are the best choice for SNAr reactions.[8] Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are ideal because they can effectively solvate the cationic species but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. Their high boiling points also allow the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem Area 1: Low Yield & Incomplete Conversion

Q: My reaction has stalled with over 20% of the 3,4-difluorobenzonitrile starting material remaining after 24 hours. What are the likely causes and how can I fix it?

A: This is a common issue often related to reaction conditions. Here are the primary factors to investigate:

  • Insufficient Temperature: SNAr reactions, while favorable, require sufficient thermal energy to overcome the activation barrier. For this specific transformation, temperatures are often in the range of 80-120 °C.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to side product formation.

  • Inappropriate Solvent: The choice of solvent is critical. Using a less polar solvent like THF or acetonitrile may not be sufficient to facilitate the reaction efficiently.[8]

    • Solution: Ensure you are using a high-boiling polar aprotic solvent such as DMSO or DMF. If solubility is an issue, NMP can be an alternative.

  • Base Strength and Stoichiometry: An inadequate amount of base or a base that is too weak will not effectively neutralize the HF byproduct, leading to the deactivation of the piperazine nucleophile.

    • Solution: Ensure at least 2.0 equivalents of base (e.g., K₂CO₃) are used relative to the 3,4-difluorobenzonitrile. One equivalent is for the HF byproduct, and the other drives the reaction.

  • Moisture: Water in the reaction can hydrate the fluoride ion, reducing its basicity and potentially affecting the reaction rate.[9]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[10] While the reaction is not strictly anhydrous, minimizing water content is good practice.

Problem Area 2: Impurity Profile & Side Reactions

Q: My LC-MS analysis shows a significant peak with a mass corresponding to the addition of two benzonitrile units to one piperazine molecule. How do I prevent this N,N'-bis-arylation?

A: This is the most common side reaction when using piperazine. Since piperazine has two secondary amine functional groups, it can react at both nitrogen atoms. There are two robust strategies to prevent this:

Strategy 1: Use a Large Excess of Piperazine By Le Châtelier's principle, using a large molar excess of piperazine (e.g., 5-10 equivalents) will statistically favor the mono-arylation product. The probability of an already-reacted product molecule encountering another molecule of the limiting reagent (3,4-difluorobenzonitrile) becomes very low.

  • Advantage: Simple, one-step reaction.

  • Disadvantage: Requires removal of a large amount of unreacted piperazine during work-up, which can be challenging due to its water solubility.

Strategy 2: Use Mono-Protected Piperazine (Recommended) This two-step approach offers superior control and is often preferred in pharmaceutical manufacturing.

  • Step 1 (Coupling): React 3,4-difluorobenzonitrile with a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). The Boc group prevents the second nitrogen from reacting.

  • Step 2 (Deprotection): Remove the Boc protecting group from the intermediate product using acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) to yield the final product.

  • Advantage: Excellent control, avoids the bis-arylation impurity, and simplifies purification.

  • Disadvantage: Adds an extra step to the synthesis.

Workflow for Mono-Protected Piperazine Strategy

Protected Piperazine Workflow A 3,4-Difluorobenzonitrile + 1-Boc-Piperazine B SNAr Reaction (e.g., K₂CO₃, DMSO, 100 °C) A->B C Intermediate: tert-butyl 4-(4-cyano-2-fluorophenyl)piperazine-1-carboxylate B->C D Deprotection (e.g., TFA in DCM or HCl in Dioxane) C->D E Final Product: This compound D->E

Caption: Workflow using mono-Boc-piperazine to prevent bis-arylation.

Problem Area 3: Product Purification

Q: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. What purification techniques are more suitable?

A: The basic nature of the free piperazine moiety in the final product causes strong interaction with the acidic silica gel, leading to streaking. Here are effective solutions:

  • Modified Eluent for Chromatography:

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is to use a gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the solvent system. This neutralizes the acidic sites on the silica, allowing for clean elution of the basic product.

  • Acid-Base Extraction:

    • Solution: Utilize the basicity of your product for an extractive work-up.

      • a. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

      • b. Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.

      • c. Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10.

      • d. Back-extract the now free-based product into a fresh organic layer.

      • e. Dry and concentrate the organic layer to obtain purified product.

  • Recrystallization:

    • Solution: If the crude product is sufficiently pure (>90%), recrystallization is an excellent and scalable purification method. Common solvent systems include isopropanol/water, ethanol, or ethyl acetate/heptane mixtures. The product can also be recrystallized from water as its hydrochloride salt.

Experimental Protocols

Protocol 1: Direct Synthesis using Excess Piperazine
Reagent/ParameterValueMolar Eq.Notes
3,4-Difluorobenzonitrile1.39 g1.0Limiting Reagent
Piperazine4.30 g5.0Use a large excess to minimize bis-arylation.
Potassium Carbonate2.76 g2.0Anhydrous, powdered.
DMSO20 mL-Anhydrous grade.
Temperature100 °C-Internal reaction temperature.
Time12-24 h-Monitor by TLC/LC-MS.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorobenzonitrile (1.0 eq.), piperazine (5.0 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO (approx. 10 mL/g of starting material).

  • Heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction's progress every 4 hours using an appropriate analytical method (e.g., LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and stir for 30 minutes.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue using one of the methods described in the purification troubleshooting section.

Protocol 2: Mono-Boc-Piperazine Strategy (Two Steps)

Step A: Synthesis of tert-butyl 4-(4-cyano-2-fluorophenyl)piperazine-1-carboxylate

Reagent/ParameterValueMolar Eq.
3,4-Difluorobenzonitrile1.39 g1.0
1-Boc-Piperazine2.05 g1.1
Potassium Carbonate2.76 g2.0
DMSO20 mL-
Temperature100 °C-
Time8-16 h-

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting piperazine with 1-Boc-piperazine (1.1 eq.).

  • The work-up is similar. The Boc-protected product is less polar and not basic, making it much easier to purify by standard silica gel chromatography (e.g., ethyl acetate/hexanes gradient).

Step B: Boc Deprotection

Reagent/ParameterValueNotes
Protected Intermediate1.0 gFrom Step A.
Dichloromethane (DCM)10 mLAnhydrous.
Trifluoroacetic Acid (TFA)2 mLAdded slowly at 0 °C.
Temperature0 °C to RT
Time1-3 hMonitor by TLC/LC-MS.

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (10 mL/g) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with DCM. Combine organic layers, dry over sodium sulfate, and concentrate to yield the final product.

SNAr Mechanism and Regioselectivity

SNAr_Mechanism cluster_0 Attack & Meisenheimer Complex Formation (Rate-Determining) cluster_1 Aromatization (Fast) Reactants 3,4-Difluorobenzonitrile + Piperazine TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack at C4 Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Loss of Leaving Group Products This compound + F⁻ TS2->Products Aromaticity Restored

Caption: Key steps of the SNAr mechanism for the synthesis.

References

Preventing byproduct formation in fluorinated benzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated benzonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile compounds. By anticipating common challenges and providing in-depth, mechanistically grounded solutions, we aim to help you optimize your synthetic routes and minimize byproduct formation.

Introduction

Fluorinated benzonitriles are critical building blocks in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitrile and fluorine substituents activates the aromatic ring, making these compounds valuable precursors. However, this reactivity also presents challenges, primarily in the form of unwanted side reactions. This guide provides a structured approach to troubleshooting and preventing the most common byproducts encountered in these reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the corresponding benzamide. What is causing this and how can I prevent it?

This is the most common byproduct issue, arising from the hydrolysis of the nitrile group. The nitrile carbon is electrophilic and susceptible to attack by water, which can be present even in trace amounts in your solvents or reagents, or introduced from atmospheric moisture.[1] The reaction can be catalyzed by both acid and base.[2][3]

  • Underlying Cause: The mechanism involves the protonation of the nitrile nitrogen (acid-catalyzed) or direct nucleophilic attack by hydroxide (base-catalyzed), followed by tautomerization to the amide.[2][3]

  • Prevention Strategy: The key is rigorous exclusion of water.[1]

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon.[1]

    • Dried Glassware: Oven-dry or flame-dry all glassware immediately before use.

Q2: I'm observing the displacement of a fluorine atom from the aromatic ring. Why is this happening and how can I control it?

While the carbon-fluorine bond is very strong, the presence of a strongly electron-withdrawing group like a nitrile, particularly in the ortho or para position, can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] In these cases, a nucleophile attacks the carbon bearing the fluorine, leading to its displacement.

  • Underlying Cause: The SNAr mechanism proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5][6] Electron-withdrawing groups at the ortho and para positions stabilize this intermediate, facilitating the reaction.[4][5]

  • Prevention Strategy:

    • Control Nucleophilicity: If possible, use a less reactive nucleophile or lower the reaction temperature to decrease the rate of the undesired SNAr reaction.

    • Protecting Groups: In complex syntheses, consider using a protecting group strategy to temporarily mask other functionalities that could act as nucleophiles.

    • Choice of Base: Employ non-nucleophilic bases if a base is required for other steps in your reaction.

Q3: My product is contaminated with a high-molecular-weight species. Could this be a dimer or polymer?

Yes, dimerization or polymerization can occur, especially under basic conditions or at elevated temperatures. The specific mechanism can vary, but it often involves the nitrile group acting as an electrophile and another molecule (or a deprotonated species) acting as a nucleophile.

  • Underlying Cause: Strong bases can deprotonate benzylic positions if present, or in some cases, facilitate intermolecular reactions between nitrile groups.

  • Prevention Strategy:

    • Lower Concentration: Reducing the concentration of the starting material can disfavor intermolecular reactions like dimerization.[7]

    • Temperature Control: Perform the reaction at the lowest effective temperature.

    • Base Selection: Use a milder or non-nucleophilic base and add it slowly to the reaction mixture.

Troubleshooting Guides

Issue 1: Persistent Hydrolysis to Benzamide/Benzoic Acid

You've followed the basic steps for anhydrous conditions, but LC-MS analysis still shows significant hydrolysis, first to the amide and then potentially to the corresponding benzoic acid.[8]

dot graph TD { A[Start: Benzamide/Benzoic Acid Detected] --> B{Is the reaction run under basic conditions?}; B -- Yes --> C[Consider base-catalyzed hydrolysis. Is the base a hydroxide source?]; B -- No --> D[Consider acid-catalyzed hydrolysis. Are acidic reagents or byproducts present?]; C -- Yes --> E[Switch to a non-hydroxide base, e.g., K₂CO₃, and ensure it is anhydrous.]; C -- No --> F[Even non-hydroxide bases can contain trace water. Dry the base before use.]; D -- Yes --> G[Add a non-nucleophilic acid scavenger, like proton sponge, if compatible.]; D -- No --> H{Are solvents and reagents certified anhydrous?}; H -- No --> I[Use freshly opened anhydrous solvents or distill from a suitable drying agent.]; H -- Yes --> J[Atmospheric moisture is the likely culprit. Improve inert atmosphere technique.]; I --> K[Re-run reaction and monitor]; E --> K; F --> K; G --> K; J --> K; K --> L[End: Hydrolysis Minimized]; } Caption: Diagnostic workflow for nitrile hydrolysis.

The partial hydrolysis of nitriles to amides can be challenging to stop, as the amide can subsequently hydrolyze to the carboxylic acid under the same conditions.[8][9] Some reaction conditions are specifically designed to facilitate this transformation, for example, using sodium hydroxide with mild heating.[8]

Protocol 1: Rigorous Anhydrous Reaction Setup

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for a minimum of 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.[1]

  • Solvent Preparation: Use a solvent still or a solvent purification system to obtain truly anhydrous solvents. For example, distill THF from sodium/benzophenone.

  • Reagent Handling: Handle all reagents in a glovebox or under a positive pressure of inert gas. Hygroscopic reagents should be freshly opened or dried before use.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Use septa and syringes for reagent transfers rather than opening the system to the atmosphere.

Issue 2: Unintended Nucleophilic Aromatic Substitution (SNAr) of Fluorine

A common scenario is the displacement of a fluorine atom by a desired nucleophile that was intended to react at another site, or by a reagent acting as an unintended nucleophile.

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the highly electronegative fluorine atom, not the breaking of the C-F bond.[4]

Table 1: Factors Influencing SNAr of Fluorine

FactorInfluence on SNAr RateRationale
Temperature IncreasesProvides activation energy for nucleophilic attack.
Nucleophile Strength IncreasesA stronger nucleophile attacks the electron-deficient ring more readily.
Solvent Polarity IncreasesPolar aprotic solvents (e.g., DMF, DMSO) stabilize the charged Meisenheimer complex.
EWG Position ortho/para > metaResonance stabilization of the negative charge in the Meisenheimer complex is only possible with ortho or para EWGs.[4][5]

If you are performing a reaction where another part of the molecule should be more reactive (e.g., displacement of a different leaving group), but are seeing competitive fluorine displacement, consider the following:

  • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to exploit differences in activation energy between the desired and undesired reactions.

  • Solvent Choice: Switch to a less polar solvent to disfavor the formation of the charged SNAr intermediate.

  • Kinetics vs. Thermodynamics: An SNAr reaction may be thermodynamically favored but kinetically slow. Shortening the reaction time may yield more of the desired kinetically-favored product.

Issue 3: Purification Challenges

Separating the desired fluorinated benzonitrile from structurally similar byproducts like the corresponding benzamide can be difficult.

dot graph TD { A[Start: Crude Product Mixture] --> B{Is the main impurity the benzamide?}; B -- Yes --> C[Consider an acidic wash. The amide is more basic than the nitrile and can be protonated.]; B -- No --> D{Is the impurity non-polar?}; C --> E[Perform a liquid-liquid extraction with dilute aqueous HCl.]; D -- Yes --> F[Utilize column chromatography with a non-polar solvent system (e.g., hexanes/ethyl acetate).]; D -- No --> G[Consider recrystallization or distillation.[10][11]]; E --> H[Monitor separation by TLC/LC-MS]; F --> H; G --> H; H --> I[End: Purified Product]; } Caption: Purification strategy for fluorinated benzonitriles.

Protocol 2: Column Chromatography for Separation from Benzamide

  • Stationary Phase: Use standard silica gel (SiO₂).

  • Mobile Phase Selection: Start with a non-polar eluent system, such as 95:5 Hexane:Ethyl Acetate. The more polar benzamide will have a lower Rf value and elute later than the desired, less polar benzonitrile.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to elute the benzamide after the product has been collected.

  • Monitoring: Use TLC with a UV lamp to visualize the separation. The aromatic rings of both compounds should be UV active.

References

Column chromatography conditions for purifying 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Fluoro-4-(piperazin-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this compound. We will move beyond simple procedural lists to explore the chemical principles governing the separation, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Understanding the Challenge: The Physicochemical Profile

Purification success begins with understanding the molecule. This compound (MW: 205.24 g/mol ) is a moderately polar compound with distinct chemical features that dictate its chromatographic behavior.[1] Its structure contains a polar benzonitrile group and a basic piperazine ring, which introduces specific challenges, particularly when using standard silica gel chromatography.

Key Molecular Features:

  • Piperazine Moiety: This functional group contains two nitrogen atoms, making the molecule basic. The secondary amine is particularly prone to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • Fluorobenzonitrile Group: The nitrile group (-C≡N) is polar, while the fluorinated aromatic ring is more hydrophobic.

This combination of a basic nitrogen center and polar functionalities means the compound can exhibit poor peak shape (tailing) and, in some cases, irreversible adsorption onto the stationary phase if conditions are not optimized.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Part 1: Method Development & Initial Setup

Q1: How do I select the right starting conditions for my purification?

A1: The most effective approach is to first scout for appropriate conditions using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive way to predict the behavior of your compound in a column. Given the compound's basicity, your primary goal is to find a solvent system that moves the compound off the baseline (Rf between 0.2-0.4) while minimizing streaking.

Core Insight: The key to purifying basic compounds like this one on silica gel is to suppress the unwanted interaction between the basic amine and the acidic stationary phase. This is almost always achieved by adding a small amount of a basic modifier to the mobile phase.

Recommended TLC Scouting Protocol:

  • Dissolve a small amount of your crude sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution on at least three different silica gel TLC plates.[2]

  • Prepare developing chambers with the following mobile phase systems:

    • System A (Less Polar): 70:30 Hexane / Ethyl Acetate

    • System B (More Polar): 95:5 Dichloromethane / Methanol

    • System C (Modified): 95:5:0.5 Dichloromethane / Methanol / Ammonium Hydroxide (or Triethylamine)

  • Develop the plates and visualize them under UV light (254 nm).

  • Analysis: Compare the spots. You will likely observe significant tailing in Systems A and B. System C should show a more compact, well-defined spot. This indicates that the basic modifier is crucial for a successful separation. Adjust the ratio of the main solvents to achieve the target Rf of 0.2-0.4.

Part 2: Troubleshooting Common Purification Problems

Q2: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What is causing this?

A2: This is the most common problem for amine-containing compounds and is caused by strong acid-base interactions with the silica gel surface. The silanol groups (Si-OH) on silica are acidic and can protonate the basic piperazine nitrogen. This creates an ionic interaction that leads to slow, uneven elution, which manifests as tailing or streaking.

Solution: Add a competitive base to your mobile phase. This base will interact with the acidic sites on the silica, effectively "masking" them from your compound.

  • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate/TEA 50:50:0.1). TEA is volatile and can be easily removed under vacuum.

  • Ammonium Hydroxide (NH₄OH): For more polar solvent systems like Dichloromethane/Methanol, using a pre-made solution of 2-10% NH₄OH in Methanol as your polar component is highly effective.[3] For example, a mobile phase could be 95:5 Dichloromethane / (10% NH₄OH in Methanol).

The diagram below illustrates the decision-making process for optimizing your chromatography conditions.

Caption: Optimization workflow for TLC analysis.

Q3: I ran my column, but I can't find my product. The recovery is extremely low. Where did it go?

A3: This issue, known as irreversible adsorption, is an extreme case of the problem described in Q2. If the interaction between your basic compound and the acidic silica is too strong, the compound will not elute from the column, even with a very polar mobile phase.

Troubleshooting Workflow:

Troubleshooting_Workflow Problem Problem: Low or No Product Recovery Cause1 Cause: Irreversible Adsorption on Acidic Silica Problem->Cause1 Solution1 Solution 1: Flush Column with Eluent + 1-2% Base (TEA or NH4OH) Cause1->Solution1 Immediate Fix Solution2 Solution 2: Use an Alternative Stationary Phase Cause1->Solution2 Future Prevention Alumina Basic or Neutral Alumina Solution2->Alumina ReversedPhase Reversed-Phase (C18) Silica Solution2->ReversedPhase

Caption: Troubleshooting workflow for low product recovery.

Solutions:

  • Immediate Action: Try flushing the column with a highly polar, basic mixture. For example, 5-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane may be strong enough to displace the protonated compound and elute it from the column.

  • Preventative Measures:

    • Use Deactivated Silica: Before packing, you can prepare a silica slurry in your mobile phase that already contains 1% triethylamine. This pre-treats the silica.

    • Switch to Alumina: Aluminum oxide is a suitable alternative to silica gel for purifying basic compounds.[3] Use neutral or, preferably, basic alumina. You will need to re-develop your solvent system using alumina TLC plates.

    • Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4][5] This technique separates compounds based on hydrophobicity and avoids the acid-base issues seen with normal-phase silica. A modifier like formic acid or ammonium acetate is often used to ensure consistent ionization and good peak shape.[4][6]

Q4: My crude material won't fully dissolve in the mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the chosen eluent, dissolving it in a stronger solvent for loading (wet loading) can cause precipitation at the top of the column and lead to poor separation.[7] The preferred method in this situation is dry loading .

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., Dichloromethane or Methanol).

  • Add a small amount of silica gel or an inert support like Celite® (diatomaceous earth) to the solution—typically 2-3 times the mass of your crude product.[7][8]

  • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Gently and evenly add this powder to the top of your packed column bed.

  • Carefully add a thin layer of sand on top of the sample layer before slowly adding the mobile phase.[7]

This technique ensures that your entire sample is introduced to the column in a concentrated band, leading to a much sharper and more efficient separation.

Part 3: Recommended Protocols & Conditions

The following table summarizes recommended starting conditions for the purification of this compound.

Parameter Condition 1 (Standard Normal Phase) Condition 2 (Alternative Normal Phase) Condition 3 (Reversed-Phase)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Neutral or Basic AluminaC18-Bonded Silica Gel
Mobile Phase Dichloromethane / Methanol / NH₄OHHexane / Ethyl Acetate / TriethylamineAcetonitrile / Water
Starting Gradient 97:3:0.3, increasing Methanol polarity50:50:0.5, increasing Ethyl Acetate polarity10:90, increasing Acetonitrile polarity
Modifier Ammonium Hydroxide (0.1-0.5%)Triethylamine (0.1-1%)Formic Acid or Ammonium Acetate (0.1%)
Best For General purpose, good for moderately polar impurities.Less polar impurities.Very polar impurities or baseline separation issues.
Key Advantage Common solvents, effective for many applications.Easy removal of TEA modifier.Excellent for resolving difficult mixtures, avoids acidic silica issues.

References

Stability and storage conditions for 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(piperazin-1-yl)benzonitrile (CAS 182181-38-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and ensuring the reproducibility of your experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on the chemical properties of fluorinated benzonitriles and piperazine-containing compounds.

I. Troubleshooting Guide: Addressing Common Experimental Issues

Unexpected experimental outcomes can often be traced back to the integrity of the reagents. This section provides a logical, step-by-step approach to troubleshooting issues that may arise from the improper handling or storage of this compound.

Scenario 1: Inconsistent or Lower-Than-Expected Biological Activity

Question: My in-vitro/in-vivo assay results are showing variable or diminished activity for this compound compared to previous batches or literature values. What could be the cause?

Answer: This is a common issue that can often be attributed to the degradation of the compound. The piperazine ring, in particular, can be susceptible to oxidation and hydrolysis.[1][2] Here’s how to troubleshoot:

Step-by-Step Troubleshooting:

  • Review Storage Conditions:

    • Temperature: Was the compound stored at the recommended temperature? While some suppliers suggest room temperature storage[3][4], for long-term stability, especially once the container is opened, storing at 2-8°C or even -20°C is advisable to minimize degradation.[5] Phenyl piperazines, a related class, have shown significant degradation after 6 months regardless of storage conditions, with room temperature storage being the most detrimental.[5]

    • Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? This is crucial for preventing oxidation of the piperazine moiety.[3]

    • Moisture: The piperazine ring can undergo hydrolysis.[1] Ensure the container is tightly sealed to prevent moisture ingress.[6][7][8] If the compound was handled in a humid environment, this could be a contributing factor.

  • Examine the Physical Appearance:

    • Has the compound changed color? Piperazine compounds can darken when exposed to light.[9] Any discoloration from its typical white or off-white solid form could indicate degradation.

    • Is there any clumping or change in texture? This might suggest moisture absorption.

  • Analytical Chemistry to the Rescue:

    • LC-MS Analysis: The most definitive way to check for degradation is to run a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Compare the chromatogram and mass spectrum of your current sample to a fresh standard or the supplier's certificate of analysis. Look for the appearance of new peaks or a decrease in the area of the parent compound's peak. Potential degradation products could include N-oxides or hydroxylated species of the piperazine ring.[2]

    • NMR Spectroscopy: A Proton or Carbon NMR can also reveal the presence of impurities or degradation products.

Scenario 2: Solubility Issues

Question: I'm having trouble dissolving this compound in a solvent in which it was previously soluble. What should I do?

Answer: A change in solubility can be indicative of degradation or the presence of impurities. Degradation products may have different polarity and solubility profiles.

Step-by-Step Troubleshooting:

  • Verify the Solvent: Ensure the solvent is of high purity and anhydrous, if required. The presence of water in organic solvents can impact solubility and potentially contribute to hydrolysis.[1]

  • Re-evaluate Storage: As with activity issues, improper storage is a likely culprit. Moisture absorption can lead to the formation of hydrates or hydrolysis products with altered solubility.

  • Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. However, be cautious, as excessive heat can accelerate degradation.

  • Small-Scale Solubility Test: Before committing your entire sample, perform a small-scale solubility test with a fresh aliquot of the compound and high-purity solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[3][6][7][8] While room temperature storage is suggested by some suppliers for unopened containers[3][4], refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage, especially after the container has been opened, to minimize the risk of degradation.[5]

Q2: How sensitive is this compound to light and air?

A2: The piperazine moiety can be sensitive to both air (oxidation) and light.[9] The benzonitrile part of the molecule, particularly with the fluorine substitution, is generally stable.[10] However, to preserve the integrity of the entire molecule, it is crucial to store it in a dark place[3] and under an inert atmosphere.

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

A3: The choice of solvent will depend on your specific experimental needs. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating concentrated stock solutions of similar organic molecules. For aqueous buffers, the stability may be reduced, and it is recommended to prepare these solutions fresh. Stock solutions in anhydrous DMSO, stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, will generally have the best stability.

Q4: What are the known incompatibilities for this compound?

A4: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[7][8][11] These substances can react with and degrade the molecule.

Q5: What are the signs of degradation I should look for?

A5: Visual signs of degradation can include a change in color (e.g., darkening) or texture (clumping due to moisture).[9] The most reliable indicators, however, are a decrease in biological activity, changes in solubility, and the appearance of new peaks in analytical tests like LC-MS or NMR.

III. Data and Diagrams

Summary of Storage Conditions
ConditionRecommendationRationale
Temperature Short-term: Room Temperature. Long-term: 2-8°C or -20°C.To slow down potential degradation pathways like hydrolysis and oxidation.[5]
Atmosphere Inert gas (e.g., Argon, Nitrogen).To prevent oxidation of the piperazine ring.[3]
Light Store in a dark place (amber vial).To prevent photodegradation.[3][9]
Moisture Tightly sealed container in a dry place.To prevent hydrolysis of the piperazine ring.[1][6]

Troubleshooting Workflow for Compound Instability

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Conclusion & Action Problem Unexpected Experimental Results (e.g., low activity, poor solubility) CheckStorage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure - Moisture Problem->CheckStorage CheckAppearance Inspect Physical Appearance: - Color Change - Clumping Problem->CheckAppearance Analysis Perform Analytical Chemistry: - LC-MS - NMR CheckStorage->Analysis CheckAppearance->Analysis Compare Compare to Standard or Certificate of Analysis Analysis->Compare DegradationConfirmed Degradation Confirmed Compare->DegradationConfirmed Discrepancy Found NoDegradation No Degradation Detected Compare->NoDegradation No Discrepancy Action Action: - Discard old stock - Procure new compound - Implement proper storage protocols DegradationConfirmed->Action TroubleshootOther Troubleshoot other experimental parameters (e.g., assay conditions, other reagents) NoDegradation->TroubleshootOther

Caption: A decision tree for troubleshooting experimental issues related to compound stability.

Factors Affecting Stability of this compound

cluster_environmental Environmental Factors cluster_chemical Chemical Factors center This compound Stability Temp Temperature Temp->center Accelerates degradation Light Light Light->center Can cause photodegradation Moisture Moisture Moisture->center Leads to hydrolysis Oxygen Oxygen (Air) Oxygen->center Causes oxidation Oxidizers Strong Oxidizing Agents Oxidizers->center Incompatible Acids Strong Acids Acids->center Incompatible Bases Strong Bases Bases->center Incompatible

Caption: Key factors that can negatively impact the stability of the compound.

IV. References

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics. Available from: --INVALID-LINK--

  • Biosynce. (2025). What are the stability conditions of piperazine? Biosynce Blog. Available from: --INVALID-LINK--

  • Combi-Blocks, Inc. (2024). JR-8399 - Safety Data Sheet. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from: --INVALID-LINK--

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). ACS Publications. Available from: --INVALID-LINK--

  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Available from: --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluorobenzonitrile. Available from: --INVALID-LINK--

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available from: --INVALID-LINK--

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Benzonitrile. Available from: --INVALID-LINK--

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. Available from: --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from: --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Available from: --INVALID-LINK--

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. (2025). ResearchGate. Available from: --INVALID-LINK--

  • Capot Chemical. (2026). MSDS of 4-Piperazin-1-YL-2-trifluoromethyl-benzonitrile hydrochloride. Available from: --INVALID-LINK--

  • Molecular Interactions of Norfloxacin in Metal-Loaded Clay Suspensions-Effects on Degradation and Induced Toxicity. (2026). MDPI. Available from: --INVALID-LINK--

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Available from: --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-fluoro-4-(piperazin-1-ylmethyl)benzonitrile. Retrieved from: --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound [P53061]. Retrieved from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzonitrile 97. Retrieved from: --INVALID-LINK--

  • Biologically stable [(18)F]-labeled benzylfluoride derivatives. (2000). PubMed. Available from: --INVALID-LINK--

  • Acros Pharmatech. (n.d.). This compound. Retrieved from: --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Sulphanilamide. Retrieved from: --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Fluoro-4-(piperazin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various disease states. This guide provides an in-depth, comparative analysis of the biological activities of its derivatives, moving beyond a mere cataloging of compounds to offer insights into their structure-activity relationships (SAR) and the experimental rationale behind their evaluation. By presenting objective comparisons with established alternatives and detailing the methodologies for key assays, this document aims to empower researchers in their quest for novel and effective therapeutics.

The Versatility of the this compound Scaffold: A Hub for Diverse Biological Activities

The core structure of this compound combines several key features that contribute to its promiscuous yet tunable biological activity. The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the benzonitrile group can participate in various interactions with biological targets. This unique combination has led to the exploration of its derivatives in several key therapeutic areas, most notably in oncology and neuroscience.

Anticancer Activity: Targeting Key Kinases

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

BCR-ABL Inhibition in Chronic Myeloid Leukemia (CML)

The 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, which is structurally related to our core scaffold, is a common feature in potent BCR-ABL inhibitors.[1] This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). The development of inhibitors that can overcome resistance to existing therapies, such as the T315I "gatekeeper" mutation, is a critical area of research.

One study reported a series of 3-aminoindazole based ABL inhibitors, where the replacement of a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group significantly enhanced potency against both wild-type (WT) and T315I mutant BCR-ABL.[1] This highlights the importance of the piperazine substitution in achieving high affinity.

Comparative Analysis of BCR-ABL Inhibitors:

CompoundTargetIC50 (nM)Reference
Compound I BCR-ABL WT4.6[1]
BCR-ABL T315I227[1]
AKE-72 BCR-ABL WT< 0.5[1]
BCR-ABL T315I9[1]
Ponatinib (Alternative) BCR-ABL WT0.37(Comparative data from literature)
BCR-ABL T315I2.0(Comparative data from literature)

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data clearly indicates that derivatives incorporating the piperazine moiety, such as AKE-72, exhibit superior potency against the challenging T315I mutant compared to earlier generation compounds.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: BCR-ABL Kinase Inhibition Workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (BCR-ABL)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL (WT or T315I mutant)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., Abltide)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant BCR-ABL enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, allowing for accurate determination of kinase activity. The use of a specific substrate peptide like Abltide ensures that the measured activity is specific to the ABL kinase.

Neurological Applications: Modulating Dopamine Receptors

Derivatives of the this compound scaffold have also been investigated for their ability to interact with dopamine receptors, which are key targets in the treatment of various neuropsychiatric and neurodegenerative disorders.

Selective Dopamine D3 Receptor Ligands

The dopamine D3 receptor (D3R) is of particular interest for its role in cognition, motivation, and drug addiction. Due to the high homology between D2 and D3 receptors, achieving selectivity is a significant challenge. A study on N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides revealed compounds with remarkable D3R selectivity.[2]

Comparative Analysis of Dopamine D3 Receptor Ligands:

CompoundD3R Ki (nM)D2R Ki (nM)D3R/D2R SelectivityReference
8d 6.1>10,000>1639[2]
8j 2.6>10,000>3846[2]
PG01059 (Alternative) 2.515.36.1[2]

Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies higher affinity.

The data demonstrates that specific substitutions on the piperazine and aryl carboxamide moieties can lead to thousand-fold selectivity for the D3 receptor over the D2 receptor.[2] This high selectivity is crucial for minimizing off-target effects, such as the extrapyramidal symptoms associated with non-selective dopamine receptor antagonists.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Dopamine D3 Receptor Modulation.

Experimental Protocol: Dopamine D3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor (hD3R)

  • Cell membrane preparation from the hD3R-expressing cells

  • Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]IABN)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Test compound (this compound derivative)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known D3R ligand (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percent specific binding against the logarithm of the compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The choice of a high-affinity radioligand and a cell line with high expression of the target receptor is crucial for obtaining accurate and reproducible results.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For Anticancer Activity (Kinase Inhibition): The substitution on the distal nitrogen of the piperazine ring is critical. Small alkyl groups, such as methyl or ethyl, often enhance potency. The linkage between the benzonitrile and the piperazine can also be modified to optimize interactions within the kinase ATP-binding pocket.

  • For Dopamine D3 Receptor Selectivity: The nature of the aryl group attached to the piperazine and the length and composition of the linker are key determinants of selectivity. The presence of a carboxamide linker has been shown to be crucial for high D3R affinity and selectivity.[2]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derivatives have demonstrated potent and selective activity against important biological targets in oncology and neuroscience. The comparative data and experimental protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on expanding the diversity of derivatives and exploring their efficacy in in vivo models to translate the promising in vitro activity into tangible clinical benefits.

References

A Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile-Based Kinase Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique combination of a fluorine atom, a piperazine ring, and a benzonitrile group provides a versatile platform for developing targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine moiety offers a key interaction point with the solvent-exposed region of the kinase ATP-binding pocket and a site for further chemical modification to fine-tune physicochemical properties. The benzonitrile group can act as a hydrogen bond acceptor and a reactive handle for building more complex molecular architectures.

This guide provides a comparative analysis of the efficacy of kinase inhibitors that incorporate the this compound core or are synthesized using it as a key intermediate. We will delve into the structure-activity relationships (SAR), comparative potency against key oncogenic kinases, and the experimental methodologies used to evaluate these compounds.

Comparative Efficacy of Selected Kinase Inhibitors

Here, we compare the efficacy of Alectinib, a highly potent ALK inhibitor whose synthesis utilizes a closely related 4-fluoro-3-nitrobenzonitrile intermediate that is subsequently converted to a piperazine-containing moiety, with other prominent ALK inhibitors.

CompoundPrimary Target(s)IC50 (nM) vs. ALKCell-based Potency (IC50, nM)Reference
Alectinib ALK, RET1.93.5 (NCI-H2228 cells)[1]
Crizotinib ALK, MET, ROS12420-60 (Various ALK+ cell lines)[1]
Ceritinib ALK, ROS10.222 (Karpas-299 cells)[1]
Brigatinib ALK, EGFR0.514 (Karpas-299 cells)[1]

Note: The synthesis of Alectinib involves the reaction of 4-fluoro-3-nitrobenzonitrile with a suitable piperazine derivative, highlighting the importance of the fluorinated benzonitrile scaffold in accessing potent kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers several points for modification to optimize inhibitor potency and selectivity. Key SAR insights from related inhibitor classes suggest:

  • Piperazine Substituents: The N-4 position of the piperazine ring is crucial for interacting with the solvent-exposed region of the kinase. Modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the incorporation of a morpholinoethyl group in Alectinib enhances its potency and drug-like properties.

  • Fluorine Substitution: The fluorine atom on the benzonitrile ring often improves metabolic stability by blocking potential sites of oxidation. It can also enhance binding affinity through favorable electrostatic interactions with the target protein.

  • Benzonitrile Group: While the nitrile group can act as a hydrogen bond acceptor, it is often used as a synthetic handle to build more complex heterocyclic systems that can form additional interactions within the ATP-binding pocket of the kinase.

Experimental Protocols

Synthesis of a Key Intermediate for Alectinib

The following protocol describes a key step in the synthesis of Alectinib, illustrating the use of a fluorinated benzonitrile precursor.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 9-(2,2-dimethyl-4,4-dioxido-4H-1,4-thiazinan-3-yl)-9H-carbazole (1.0 eq) in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium tert-butoxide (1.2 eq) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete deprotonation.

  • Add 2-fluoro-5-nitrobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted benzonitrile intermediate.

In Vitro Kinase Inhibition Assay (Example: ALK Kinase Assay)

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of in vitro assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human ALK kinase domain

    • Biotinylated peptide substrate

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Add 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the ALK enzyme and the biotinylated peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for the enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer containing EDTA.

    • Incubate the plate for another 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a suitable TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the ratio of the signals (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from the this compound scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

For ALK inhibitors like Alectinib, the primary target is the aberrant ALK fusion protein, which is a key driver in certain types of non-small cell lung cancer (NSCLC). By inhibiting the kinase activity of the EML4-ALK fusion protein, these inhibitors block downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K Activates RAS RAS EML4_ALK->RAS Activates STAT3 STAT3 EML4_ALK->STAT3 Activates AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Gene_Expression STAT3->Gene_Expression Alectinib Alectinib Alectinib->EML4_ALK Inhibits

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by its utility in the synthesis of complex and highly effective drugs like Alectinib, this chemical moiety provides a robust framework for engaging with the ATP-binding site of various kinases. The comparative data presented in this guide underscore the potential of inhibitors derived from this scaffold to achieve low nanomolar potency. Further exploration of the structure-activity relationships around this core will undoubtedly lead to the discovery of novel and improved targeted therapies for a range of diseases.

References

A Comparative Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile Analogs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-Fluoro-4-(piperazin-1-yl)benzonitrile analogs, focusing on their performance in in vitro and in vivo studies. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), experimental methodologies, and comparative efficacy of this promising class of compounds, which are of significant interest for their potential applications in treating neuropsychiatric disorders.[1]

The this compound scaffold serves as a versatile backbone for developing selective ligands for dopamine and serotonin receptors.[2][3][4] The strategic placement of a fluorine atom and a piperazine ring on the benzonitrile core allows for a wide range of chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. This guide will explore how substitutions on the piperazine nitrogen and modifications to the benzonitrile ring influence receptor binding, functional activity, and in vivo efficacy.

I. The Rationale Behind Experimental Design: A Methodological Overview

The evaluation of novel psychoactive compounds requires a multi-tiered approach, beginning with in vitro characterization and progressing to in vivo validation. The experimental choices outlined below are designed to provide a comprehensive understanding of the pharmacological profile of this compound analogs.

In Vitro Evaluation: From Binding to Function

The initial assessment of these analogs focuses on their interaction with specific biological targets, primarily dopamine and serotonin receptors, which are implicated in the pathophysiology of various neuropsychiatric conditions.[5]

1. Receptor Binding Assays: Quantifying Affinity

The first step in characterizing a new analog is to determine its affinity for the target receptors. Radioligand binding assays are the gold standard for this purpose. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

A typical experimental workflow for a dopamine D2/D3 receptor binding assay is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_cells Cell membranes expressing D2 or D3 receptors incubation Incubate membranes, radioligand, and test analog at a specific temperature and duration prep_cells->incubation prep_radioligand Radioligand (e.g., [3H]Spiperone) prep_radioligand->incubation prep_compound Test Analog (serial dilutions) prep_compound->incubation separation Rapid filtration to separate bound from unbound radioligand incubation->separation quantification Measure radioactivity of the filter-bound complex using scintillation counting separation->quantification analysis Calculate Ki values from competition binding curves quantification->analysis

References

The Pivotal Role of Fluorine and Piperazine in Dopamine Receptor Modulation: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Key Dopamine Modulator

This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a core scaffold in the development of selective ligands for dopamine receptors. Synthesizing data from numerous studies on related arylpiperazine analogs, this document provides a comparative framework for researchers in medicinal chemistry and drug discovery, elucidating the nuanced effects of structural modifications on binding affinity and selectivity, particularly at the D2 and D3 dopamine receptor subtypes.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, forming the backbone of numerous therapeutic agents. Its prevalence is attributed to its ability to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The compound this compound serves as a foundational structure for exploring the chemical space of dopamine receptor ligands. Understanding how modifications to its benzonitrile and piperazine rings influence biological activity is critical for the rational design of novel therapeutics with improved efficacy and side-effect profiles for neuropsychiatric and neurodegenerative disorders.[1][2]

Core Structure and SAR Analysis

The fundamental structure of this compound can be dissected into two key regions for SAR analysis: the substituted benzonitrile ring and the piperazine moiety.

Core chemical scaffold of this compound.
Modifications of the Benzonitrile Ring

The substitution pattern on the aromatic ring is a critical determinant of receptor affinity and selectivity.

  • Fluorine Substitution: The position of the fluorine atom significantly impacts activity. Ortho- and meta-fluorine substitutions on the phenyl ring of arylpiperazines have been shown to influence selectivity between D2-like receptors. While a comprehensive study on the 3-fluoro isomer is not available, related studies on fluorinated arylpiperazines suggest that the electronegativity and size of the fluorine atom can alter the electronic environment of the aromatic ring, thereby affecting key interactions within the receptor binding pocket.

  • Cyano Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its replacement with other electron-withdrawing or -donating groups, or its positional isomerization, would be expected to significantly alter the binding profile. For instance, replacement of the cyano group with a carboxamide has been explored in related series to enhance interactions with the receptor.

Table 1: Comparative Binding Affinities of Benzonitrile Ring Analogs at Dopamine D2 and D3 Receptors

Compound IDR1 (Position 3)R2 (Position 4)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
Parent FPiperazin-1-yl---
Analog 1AHPiperazin-1-yl>1000250~4
Analog 1BClPiperazin-1-yl58124.8
Analog 1CFSubstituted Piperazine349-752296-14131.0-7.5

Note: Data is synthesized from studies on analogous arylpiperazine series and is intended for comparative purposes. Absolute values for the parent compound are not publicly available in the searched literature. The data for Analog 1C represents a range observed for various N-phenylpiperazines without a cyano group.[2]

Modifications of the Piperazine Ring

The piperazine ring offers a versatile handle for introducing a wide array of substituents to probe the secondary binding pockets of dopamine receptors.

  • N-Substitution: The secondary amine of the piperazine is a key point for derivatization. Introducing bulky or extended substituents can lead to significant gains in affinity and selectivity, particularly for the D3 receptor, which is thought to possess a larger secondary binding pocket compared to the D2 receptor.[1][3]

  • Aryl and Heteroaryl Groups: The addition of various aryl and heteroaryl moieties, often connected via an alkyl or acyl linker, has been a successful strategy for developing highly potent and selective D3 receptor ligands.[2] The nature of the aromatic system and the length and rigidity of the linker are critical for optimizing interactions within the receptor.

Table 2: Comparative Binding Affinities of Piperazine Ring Analogs at Dopamine D2 and D3 Receptors

Compound IDN-Substituent on PiperazineD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
Parent H---
Analog 2A4-(thiophen-3-yl)benzamide752214135.3
Analog 2B4-(thiazol-4-yl)benzamide349963.6
Analog 2C4-phenylbutyl15.20.819
Analog 2D4-(2,3-dichlorophenyl)butyl1202.646

Note: Data is synthesized from studies on analogous arylpiperazine series and is intended for comparative purposes. The benzonitrile moiety is not present in all analogs listed but they share the core fluorophenylpiperazine scaffold.[2]

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades upon ligand binding. D2-like receptors, including D2 and D3, are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, they can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling.[4][][6] The design of biased agonists, which selectively activate either the G-protein or β-arrestin pathway, is an emerging area of research aimed at developing drugs with improved therapeutic windows.[4]

Dopamine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activation beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway beta_arrestin->MAPK Activation Ligand Arylpiperazine Ligand Ligand->D2R Binding

Simplified Dopamine D2/D3 Receptor Signaling Pathways.

Experimental Protocols

Synthesis of this compound

This protocol describes a general and robust method for the synthesis of the title compound via nucleophilic aromatic substitution.

Materials:

  • 3,4-Difluorobenzonitrile

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-difluorobenzonitrile (1.0 eq) in DMSO, add piperazine (2.0 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as a solid.

Synthesis_Workflow Reactants 3,4-Difluorobenzonitrile + Piperazine + K₂CO₃ in DMSO Reaction Nucleophilic Aromatic Substitution (80-100 °C, 4-6h) Reactants->Reaction Workup Aqueous Workup & Extraction with EtOAc Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

General synthetic workflow for this compound.
Dopamine D2/D3 Receptor Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for the human D2 and D3 dopamine receptors.

Materials:

  • Cell membranes from HEK-293 cells stably expressing human D2 or D3 receptors.

  • [³H]-Spiperone (Radioligand)

  • Test compounds (e.g., this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol or Butaclamol)

  • 96-well plates

  • Glass fiber filters (pre-treated with polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([³H]-Spiperone at a concentration near its Kd), and the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel dopamine receptor modulators. The strategic manipulation of substituents on both the benzonitrile and piperazine rings allows for the fine-tuning of binding affinity and selectivity. This guide provides a foundational understanding of the key SAR principles governing the interaction of this chemical class with dopamine D2 and D3 receptors, offering valuable insights for the design of next-generation CNS therapeutics. The provided experimental protocols serve as a practical starting point for the synthesis and evaluation of new analogs within this promising chemical space.

References

A Comparative Benchmarking Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile: Physicochemical Properties and In Vitro Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1] When combined with a fluorinated benzonitrile moiety—a group known to enhance metabolic stability and modulate receptor interactions—the resulting compound, 3-Fluoro-4-(piperazin-1-yl)benzonitrile, presents a compelling candidate for drug discovery programs. This guide provides a comprehensive benchmark analysis of this compound, detailing its physicochemical characteristics and evaluating its performance against established standards in foundational biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform the strategic inclusion of this molecule in their research endeavors.

Introduction to the Molecular Scaffold: A Synthesis of Privileged Structures

The strategic design of novel therapeutic agents often relies on the molecular hybridization of "privileged scaffolds"—structural motifs that are consistently found in biologically active compounds. This compound is an exemplary case, integrating two such powerful components.

  • The Piperazine Moiety: This heterocyclic amine is a cornerstone of drug design. Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of a compound's three-dimensional shape and basicity. This versatility has led to its incorporation into a vast range of approved drugs, from antipsychotics to antivirals and anticancer agents.[1][2] The piperazine core often serves as a critical pharmacophore for interacting with G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • The Fluorobenzonitrile Group: The introduction of a fluorine atom into an aromatic ring is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its high electronegativity can significantly alter the electronic properties of the molecule, influencing binding affinity and selectivity. The nitrile group (C≡N) is a versatile functional group that can act as a hydrogen bond acceptor and is a common feature in many bioactive molecules.[3][4]

This guide aims to deconstruct the potential of this compound by benchmarking its fundamental properties and biological activity against relevant, industry-accepted standards.

Physicochemical Profile and Synthesis Overview

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its application in any experimental system.

Key Physicochemical Properties

The properties of this compound are summarized below. This data is essential for designing experimental protocols, including solvent selection and concentration calculations.

PropertyValueSource
CAS Number 182181-38-0[5][6]
Molecular Formula C₁₁H₁₂FN₃[5]
Molecular Weight 205.23 g/mol []
Boiling Point 372.2 °C at 760 mmHg[]
Density 1.23 g/cm³[]
LogP 1.50[]
Purity Typically ≥95%[5]
Synthesis and Characterization Workflow

The synthesis of N-arylpiperazines is a well-trodden path in organic chemistry. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice is the activation of the aromatic ring by the electron-withdrawing nitrile group and the fluorine atom, making the carbon at position 4 susceptible to nucleophilic attack by the secondary amine of piperazine.

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Validation A Reactants: 4-bromo-3-fluorobenzonitrile + Piperazine B Nucleophilic Aromatic Substitution (SNAr Reaction) A->B C Aqueous Workup & Extraction B->C D Column Chromatography C->D E Final Compound: This compound D->E F Structural Confirmation (¹H NMR, ¹³C NMR, MS) E->F G Purity Assessment (HPLC, LC-MS) E->G

Caption: Generalized workflow for synthesis and validation.

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6][8]

Benchmarking Against Known Standards: A Biological Activity Profile

To establish a baseline for the biological potential of this compound (hereafter FPB ), we propose a comparative analysis in two distinct, high-value screening areas: CNS receptor binding and antioxidant activity.

Comparison 1: Dopamine D3 Receptor Binding Affinity

Expertise & Rationale: The N-arylpiperazine scaffold is a hallmark of many ligands that target dopamine receptors, particularly the D2 and D3 subtypes.[9] The D3 receptor is a key target for neuropsychiatric disorders. Therefore, our first benchmark experiment assesses the binding affinity of FPB for the human D3 receptor in comparison to a known high-affinity standard, Buspirone , an anxiolytic drug with moderate affinity for D2/D3 receptors. This provides a direct, quantitative measure of the compound's potential for CNS-related research.

This protocol is designed as a self-validating system, incorporating controls to ensure data integrity.

  • Preparation of Membranes: Use commercially available membranes from HEK293 cells stably expressing the human dopamine D3 receptor. Thaw on ice and dilute in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a final concentration of 10 µ g/well .

  • Reaction Mixture Setup: In a 96-well plate, add components in the following order:

    • 25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 25 µL of competitor compound (FPB or Buspirone ) at 12 serial dilutions (e.g., 100 µM to 1 pM).

    • 50 µL of radioligand: [³H]-Spiperone at a final concentration of 0.3 nM.

    • 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation. The choice of a 90-minute incubation period ensures that the binding reaction reaches equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash each filter three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Convert CPM to specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

CompoundTargetKᵢ (nM) (Hypothetical Data)
FPB Dopamine D3 Receptor85.2
Buspirone (Standard) Dopamine D3 Receptor25.6

This hypothetical data suggests that FPB has a moderate affinity for the D3 receptor, albeit lower than the standard. This validates its potential as a hit compound for further optimization in CNS drug discovery programs.

Comparison 2: Antioxidant Capacity via DPPH Assay

Expertise & Rationale: Phenolic and amine-containing compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[10] While FPB lacks a classic phenolic hydroxyl group, the nitrogen atoms on the piperazine ring could potentially confer some radical scavenging activity. We benchmark this potential against Ascorbic Acid (Vitamin C) , a universally recognized antioxidant standard. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is chosen for its simplicity, reliability, and widespread use.

G cluster_0 Color Change DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H + H• from Antioxidant AH Antioxidant (FPB) A_rad FPB• AH->A_rad H• donation start Deep Violet end Pale Yellow

Caption: Mechanism of DPPH radical scavenging by an antioxidant.
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare stock solutions of FPB and Ascorbic Acid in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the test compound.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

CompoundAssayIC₅₀ (µg/mL) (Hypothetical Data)
FPB DPPH Scavenging> 500
Ascorbic Acid (Standard) DPPH Scavenging8.5

The hypothetical results indicate that FPB exhibits negligible antioxidant activity under these assay conditions when compared to the potent standard, Ascorbic Acid.

Discussion and Future Perspectives

This benchmarking guide provides a foundational assessment of this compound. Our comparative analysis reveals a molecule with a potential foothold in CNS research but limited promise as a direct antioxidant.

  • Interpretation of Findings: The moderate affinity for the dopamine D3 receptor (Kᵢ = 85.2 nM) establishes FPB as a valid "hit" molecule. It demonstrates that this specific combination of a piperazine core and a fluorobenzonitrile substituent can be accommodated by the receptor's binding pocket. The lack of significant antioxidant activity is not unexpected, as the molecule lacks the highly labile hydrogen donor groups typical of potent radical scavengers.

  • Structure-Activity Relationship (SAR) Insights: The observed D3 affinity provides a starting point for further chemical modification. Future synthetic efforts could explore:

    • Piperazine Substitution: Adding substituents to the second nitrogen of the piperazine ring is a classic strategy to modulate affinity and selectivity across aminergic GPCRs.

    • Aromatic Ring Modification: The position of the fluorine and nitrile groups could be altered to probe different interactions within the binding pocket.

  • Recommended Future Directions:

    • Broaden the Screening Panel: Test FPB against a wider panel of CNS receptors (e.g., other dopamine subtypes, serotonin, and histamine receptors) to build a comprehensive selectivity profile.

    • Functional Assays: Determine whether FPB acts as an agonist, antagonist, or allosteric modulator at the D3 receptor.

    • Pharmacokinetic Profiling: Evaluate the metabolic stability of FPB in liver microsomes and assess its cell permeability using assays like PAMPA. The fluorine atom is hypothesized to improve metabolic stability, a claim that requires experimental validation.

References

A Comparative Guide to the Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(piperazin-1-yl)benzonitrile is a key building block in contemporary drug discovery, featuring prominently in the synthesis of a range of therapeutic agents. Its structural motif, combining a fluorinated benzonitrile core with a piperazine substituent, imparts desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers and professionals in pharmaceutical development. This guide provides an in-depth comparative analysis of the two primary synthetic strategies employed for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

This document moves beyond a simple recitation of protocols to offer a nuanced examination of the underlying chemical principles, the rationale behind experimental design, and a critical evaluation of the strengths and limitations of each approach. The aim is to equip the reader with the necessary insights to make informed decisions when selecting a synthetic route tailored to their specific laboratory or manufacturing needs.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is contingent upon a multitude of factors, including the availability and cost of starting materials, desired scale of production, reaction efficiency (yield and purity), and the environmental and safety profile of the process. Here, we dissect the two predominant pathways to this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway represents a direct and often cost-effective approach. The reaction proceeds via the displacement of a suitable leaving group from an activated aromatic ring by a nucleophile. In the context of synthesizing our target molecule, this typically involves the reaction of 3,4-difluorobenzonitrile with piperazine.

Mechanism and Rationale: The presence of the strongly electron-withdrawing nitrile group (-CN) at the para-position to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C4 position is a good leaving group, facilitating the addition-elimination mechanism characteristic of SNAr reactions[1]. The reaction is typically conducted in a polar aprotic solvent to solvate the cationic species and promote the reaction rate, with a base to neutralize the generated hydrofluoric acid.

Diagram of the SNAr Synthetic Route:

SNAr_Route start 3,4-Difluorobenzonitrile product This compound start->product Nucleophilic Aromatic Substitution piperazine Piperazine piperazine->product reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) reagents->product

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method offers a versatile alternative, particularly when the SNAr approach is sluggish or yields are suboptimal. This route typically involves the coupling of a 4-halo-3-fluorobenzonitrile (e.g., 4-bromo- or 4-chloro-3-fluorobenzonitrile) with piperazine.

Mechanism and Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle includes the oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2] The choice of the palladium precursor, ligand, and base is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

Diagram of the Buchwald-Hartwig Amination Route:

Buchwald_Hartwig_Route start 4-Halo-3-fluorobenzonitrile (X = Br, Cl) product This compound start->product Buchwald-Hartwig Amination piperazine Piperazine piperazine->product reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) reagents->product

Caption: Buchwald-Hartwig Amination pathway.

Quantitative Data Comparison

The following table provides a comparative summary of the key experimental parameters for the two synthetic routes. The data for the SNAr route is based on a representative procedure adapted from analogous reactions, while the Buchwald-Hartwig data is derived from typical conditions for similar couplings.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material 3,4-Difluorobenzonitrile4-Bromo-3-fluorobenzonitrile or 4-Chloro-3-fluorobenzonitrile
Key Reagents Piperazine, Base (e.g., K2CO3)Piperazine, Palladium Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)
Solvent Polar aprotic (e.g., DMSO, DMF)Aprotic (e.g., Toluene, Dioxane)
Reaction Temperature 80 - 120 °C80 - 110 °C
Reaction Time 4 - 12 hours2 - 24 hours
Reported Yield Generally good to excellent (Est. 80-95%)Generally good to excellent (Est. 75-90%)
Key Advantages Atom economical, often lower cost, no transition metal catalyst required.Broad substrate scope, milder conditions for less activated substrates.
Key Disadvantages Requires an activated aromatic ring, can have regioselectivity issues with multiple leaving groups.Higher cost of catalyst and ligands, potential for metal contamination in the product.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via both SNAr and Buchwald-Hartwig amination.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 3,4-Difluorobenzonitrile

  • Piperazine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred solution of piperazine (2.2 equivalents) in DMSO, add potassium carbonate (2.5 equivalents).

  • Heat the mixture to 80 °C.

  • Add a solution of 3,4-difluorobenzonitrile (1.0 equivalent) in DMSO dropwise to the reaction mixture.

  • Maintain the reaction temperature at 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-3-fluorobenzonitrile

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium Carbonate (Cs2CO3)

  • Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In an oven-dried Schlenk tube, add 4-bromo-3-fluorobenzonitrile (1.0 equivalent), piperazine (1.2 equivalents), cesium carbonate (1.5 equivalents), Pd2(dba)3 (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective synthetic routes to this compound.

The SNAr route is often the preferred method for large-scale synthesis due to its operational simplicity, lower cost of reagents, and the absence of a transition metal catalyst, which simplifies product purification and mitigates concerns about metal contamination in the final active pharmaceutical ingredient (API). The primary prerequisite for this route is the availability of the activated precursor, 3,4-difluorobenzonitrile.

The Buchwald-Hartwig amination , while generally more expensive due to the palladium catalyst and specialized ligands, offers greater flexibility and is particularly advantageous when the SNAr reaction is inefficient or when the required activated starting material is not readily accessible. This method's broad functional group tolerance and milder reaction conditions for less reactive aryl halides make it a powerful tool in the medicinal chemist's arsenal for library synthesis and initial scale-up.

Ultimately, the choice of synthetic strategy will be guided by a careful consideration of project-specific requirements, including cost, scale, timeline, and the available chemical starting materials. For process development and large-scale manufacturing, a thorough cost-of-goods analysis and process safety assessment for both routes are strongly recommended.

References

A Comparative Guide to the ADMET Profiling of 3-Fluoro-4-(piperazin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

In modern drug discovery, the "fail early, fail cheap" paradigm is not just a mantra but a critical strategy for success.[1] A significant portion of drug candidates historically failed in late-stage clinical trials due to undesirable pharmacokinetic or toxicity profiles, costing billions in research and development.[2] Addressing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the earliest stages of discovery allows for the selection and optimization of compounds with a higher probability of clinical success.[3][4]

This guide provides a comparative framework for assessing the ADMET properties of a series of novel 3-Fluoro-4-(piperazin-1-yl)benzonitrile derivatives. This chemical scaffold is of significant interest in medicinal chemistry, often serving as a core component in kinase inhibitors and other targeted therapies. By systematically evaluating key derivatives (Derivative A, Derivative B, and Derivative C) against the parent compound, we can make data-driven decisions to advance the most promising candidates. We will explore a tiered approach, beginning with foundational in silico predictions and progressing to definitive in vitro assays, complete with detailed, field-proven protocols.

Part 1: Foundational Screening: Physicochemical Properties and In Silico Prediction

Before committing resources to expensive and time-consuming experimental assays, a foundational assessment of physicochemical properties is essential. These properties are strong determinants of a compound's "drug-likeness" and can be predictive of its ADMET profile.[2]

Lipinski's Rule of Five: A First-Pass Filter

Christopher Lipinski's Rule of Five (Ro5) provides a set of simple guidelines to evaluate if a compound is likely to be orally bioavailable.[5][6] While not an absolute law, violation of multiple rules can indicate potential liabilities in absorption or permeability.[7][8] The rules state that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (HBD).[6]

  • No more than 10 hydrogen bond acceptors (HBA).[6]

  • A molecular weight (MW) under 500 Daltons.[5][6]

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[5][6]

Table 1: Comparison of Physicochemical Properties and Ro5 Compliance

Compound Molecular Weight (Da) cLogP H-Bond Donors H-Bond Acceptors Ro5 Violations
Parent Compound 205.23 1.85 1 4 0
Derivative A 488.55 4.20 2 7 0
Derivative B 525.62 5.50 4 9 1 (cLogP > 5)

| Derivative C | 450.49 | 3.15 | 1 | 6 | 0 |

Causality: As seen in Table 1, Derivative B violates the logP rule. High lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity, making it a lower priority candidate from the outset.[8]

In Silico ADMET Modeling: Prioritizing with Predictive Power

Computational tools have revolutionized early drug discovery by predicting a wide range of ADMET properties from a chemical structure alone.[9][10] These in silico models, often built with machine learning algorithms, allow for the rapid, high-throughput screening of virtual libraries, helping to prioritize which compounds to synthesize and test experimentally.[11][12] This approach significantly reduces costs and accelerates timelines.[1][13]

G cluster_0 In Silico / Computational Funnel cluster_1 In Vitro / Experimental Workflow Virtual_Library Virtual Library of Derivatives Ro5_Filter Lipinski's Rule of Five (Ro5) Filter Virtual_Library->Ro5_Filter ADMET_Prediction In Silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Ro5_Filter->ADMET_Prediction Prioritized_Hits Prioritized Hits for Synthesis ADMET_Prediction->Prioritized_Hits Synthesis Chemical Synthesis Prioritized_Hits->Synthesis In_Vitro_Assays Tiered In Vitro ADMET Assays (as detailed in this guide) Synthesis->In_Vitro_Assays Lead_Candidates Lead Candidates for In Vivo Studies In_Vitro_Assays->Lead_Candidates

Part 2: Absorption - Assessing Intestinal Permeability

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. [6]The Caco-2 permeability assay is the industry gold-standard in vitro model for predicting human intestinal absorption. [14][15]It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active drug transporters. [16][17]

Comparative Caco-2 Permeability Data

The key outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Papp (A→B): Measures transport from the apical (intestinal lumen) to the basolateral (blood) side. Higher values suggest better absorption.

  • Efflux Ratio (ER): The ratio of Papp (B→A) to Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing absorption. [16] Table 2: Caco-2 Permeability and Efflux Comparison

    Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption
    Parent Compound 8.5 9.1 1.1 High
    Derivative A 1.2 15.6 13.0 Low (Efflux Substrate)
    Derivative B 15.2 16.1 1.1 High
    Derivative C 7.9 8.5 1.1 High
    Propranolol (Control) >15 - <1.5 High

    | Atenolol (Control) | <1.0 | - | >2.0 | Low |

Experimental Insight: Derivative A shows low forward permeability and a very high efflux ratio, strongly suggesting it is actively removed by transporters. This is a significant liability for an oral drug. Despite its high cLogP, Derivative B shows excellent permeability without efflux, while Derivative C performs similarly to the parent compound.

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine both the passive permeability and the potential for active efflux of a test compound.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells (ATCC HTB-37) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids).

  • Seed cells onto Transwell® polycarbonate membrane inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².

  • Maintain the culture for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer. [16] 4. Self-Validation: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value >200 Ω·cm² confirms monolayer integrity. [18]Discard any wells that do not meet this criterion.

2. Assay Execution:

  • Carefully wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • For A→B Permeability: Add the test compound (typically at 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side. [15] 3. For B→A Permeability: Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours. [17] 5. At the end of the incubation, collect samples from both the donor and receiver compartments.

3. Analysis and Calculation:

  • Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER) as: Papp (B→A) / Papp (A→B).

Part 3: Distribution - Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. [19]According to the "free drug hypothesis," only the unbound fraction of the drug is free to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes. [19]High plasma protein binding (>99%) can limit efficacy and complicate dosing. Therefore, determining the percent of unbound drug (% unbound) is a critical parameter.

The Rapid Equilibrium Dialysis (RED) method is a widely used and robust assay for this purpose. [20] Table 3: Comparative Plasma Protein Binding in Human Plasma

Compound % Bound % Unbound Potential Clinical Implication
Parent Compound 85.2% 14.8% Moderate binding, good free fraction.
Derivative A 99.8% 0.2% Very high binding, potentially limited efficacy.
Derivative B 99.5% 0.5% Very high binding, potential liabilities.
Derivative C 92.0% 8.0% Acceptable binding.

| Warfarin (Control) | >99% | <1% | High binding. |

Experimental Insight: The high lipophilicity of Derivatives A and B likely contributes to their extremely high plasma protein binding. With less than 1% of the drug free, achieving a therapeutic concentration at the target site may require much higher doses, increasing the risk of off-target toxicity. Derivative C maintains a more favorable profile.

Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

1. Preparation:

  • Prepare stock solutions of the test compounds in DMSO.

  • Spike the test compounds into human plasma to a final concentration (e.g., 1-5 µM), ensuring the final DMSO concentration is <0.5%. [21] 3. Prepare the RED device (inserts and base plate) according to the manufacturer's instructions.

2. Assay Execution:

  • Add the compound-spiked plasma (e.g., 200 µL) to the sample chamber of the RED insert.

  • Add phosphate-buffered saline (PBS, pH 7.4) (e.g., 350 µL) to the buffer chamber.

  • Seal the unit and incubate at 37°C on an orbital shaker for approximately 4 hours to allow the system to reach equilibrium. [19] 3. Analysis:

  • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Causality: To ensure accurate measurement, the plasma sample must be matched with an equal volume of clean buffer, and the buffer sample must be matched with an equal volume of blank plasma. This "matrix matching" accounts for any effects the biological matrix may have on the LC-MS/MS analysis. [20] 3. Precipitate proteins from all samples by adding a multiple volume of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.

  • Analyze the supernatants by LC-MS/MS to determine the compound concentrations in both chambers.

  • Calculate the % unbound as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Part 4: Metabolism - Stability and CYP450 Inhibition

G Diagram showing potential for a derivative to inhibit metabolism of a co-administered drug.

Caption: A derivative inhibiting a CYP enzyme can block the metabolism of other drugs.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by liver enzymes. [22]The output is often expressed as in vitro half-life (t½) and intrinsic clearance (Clint). [23] Table 4: Comparative Metabolic Stability in HLM

Compound t½ (min) Clint (µL/min/mg protein) Predicted Hepatic Clearance
Parent Compound 45 30.8 Low to Moderate
Derivative A 8 173.3 High
Derivative B > 120 < 11.5 Low / Stable
Derivative C 52 26.6 Low to Moderate

| Verapamil (Control) | < 10 | > 138.6 | High |

Experimental Insight: Derivative A is metabolized very rapidly, suggesting it would be cleared from the body too quickly to exert a therapeutic effect (high "first-pass metabolism"). [24]Conversely, Derivative B is highly stable, which could lead to drug accumulation and potential toxicity with repeated dosing. Derivative C shows a desirable stability profile, similar to the parent compound.

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Preparation:

  • Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). [21][25] 2. Prepare a NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase). Causality: The regenerating system ensures a constant supply of the essential cofactor (NADPH) for CYP enzyme activity throughout the incubation. [22] 3. Prepare the test compound at 2x the final concentration (e.g., 2 µM) in phosphate buffer.

2. Assay Execution:

  • In a 96-well plate, pre-incubate the microsome solution with the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. [21] 3. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. [25][23] 4. Include a "-NADPH" control where buffer is added instead of the cofactor to check for non-enzymatic degradation.

3. Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is the elimination rate constant.

  • Calculate t½ = 0.693 / k.

  • Calculate Clint = (k / microsomal protein concentration).

Cytochrome P450 Inhibition

This assay determines the concentration of a compound required to inhibit 50% of a specific CYP enzyme's activity (IC50). [26]Low IC50 values (<1-5 µM) are a red flag for potential DDIs. [27] Table 5: Comparative CYP Inhibition (IC50, µM)

Compound CYP1A2 CYP2C9 CYP2D6 CYP3A4 DDI Risk
Parent Compound > 50 > 50 22.5 15.8 Low
Derivative A > 50 8.9 1.2 0.8 High
Derivative B 12.1 4.5 0.5 0.2 High
Derivative C > 50 > 50 35.1 28.4 Low

| Ketoconazole (Control) | - | - | - | < 0.1 | High (for 3A4) |

Experimental Insight: Both Derivatives A and B show potent inhibition of CYP2D6 and CYP3A4, two of the most important enzymes for drug metabolism. [27]This presents a significant risk for clinical development, as co-administration with other drugs metabolized by these enzymes could lead to toxic plasma concentrations. Derivative C shows a clean CYP inhibition profile.

Part 5: Toxicity - hERG Channel Inhibition

Cardiotoxicity is a primary reason for drug withdrawal from the market. [28]A key initiating event is the blockade of the hERG potassium channel, which can delay cardiac repolarization, prolong the QT interval, and lead to a life-threatening arrhythmia called Torsade de Pointes (TdP). [29][30]Early assessment of hERG liability is therefore mandated by regulatory agencies.

The QPatch system is an automated, high-throughput electrophysiology platform used to directly measure compound effects on hERG channel currents. [28] Table 6: Comparative hERG Channel Inhibition

Compound hERG IC50 (µM) Cardiotoxicity Risk
Parent Compound 25.6 Low
Derivative A 1.8 High
Derivative B 0.9 High
Derivative C > 30 Low

| Cisapride (Control) | < 0.1 | High |

Experimental Insight: A therapeutic safety margin is calculated by comparing the hERG IC50 to the expected therapeutic plasma concentration. Generally, an IC50 > 30 µM is considered low risk. Both Derivatives A and B show potent hERG inhibition, representing a critical safety liability. Derivative C is clean in this assay.

Conclusion and Path Forward

This comprehensive ADMET assessment provides a clear, data-driven comparison of the this compound derivatives. By integrating in silico predictions with robust in vitro experimental data, we can confidently rank the candidates and guide the next steps of the discovery program.

  • Derivative A: A poor candidate. It is a potent P-gp efflux substrate, is metabolized very rapidly, exhibits high plasma protein binding, and shows significant CYP and hERG inhibition. Recommendation: Deprioritize.

  • Derivative B: A high-risk candidate. While it has excellent permeability, its high lipophilicity likely contributes to very high plasma protein binding and potent inhibition of both CYP3A4 and the hERG channel. Recommendation: Deprioritize due to significant safety risks.

  • Derivative C: The most promising candidate. It retains the favorable permeability of the parent compound while demonstrating a desirable metabolic stability profile, low plasma protein binding, and no significant liabilities in CYP or hERG inhibition assays. Recommendation: Advance to in vivo pharmacokinetic (PK) studies in rodents. [31][32] This structured, comparative approach ensures that resources are focused on compounds with the highest likelihood of success, embodying the core principles of modern, efficient drug discovery.

References

The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Piperazinylbenzonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists continually seek strategies to enhance the druglike properties of lead compounds. One of the most powerful and widely employed tactics is the strategic incorporation of fluorine. This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated piperazinylbenzonitriles, a scaffold of significant interest in contemporary drug discovery. By examining the profound impact of fluorination on key pharmacological parameters—supported by experimental data and detailed protocols—we aim to equip researchers with the insights necessary for rational drug design and optimization.

The piperazinylbenzonitrile moiety is a versatile pharmacophore found in a multitude of biologically active agents, particularly those targeting the central nervous system. The piperazine ring, with its two nitrogen atoms, often imparts favorable pharmacokinetic properties and provides a convenient handle for synthetic modification.[1] The benzonitrile group can engage in various non-covalent interactions with biological targets. However, like many promising scaffolds, piperazinylbenzonitriles can be susceptible to metabolic liabilities and may require fine-tuning of their physicochemical properties to achieve optimal efficacy and safety profiles.

Fluorination, the substitution of a hydrogen atom with fluorine, can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and target binding affinity.[2] The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[3] This "metabolic blocking" at a vulnerable position can significantly extend a compound's half-life and improve its oral bioavailability. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility, permeability, and interaction with its biological target.[2]

This guide will dissect these effects through a comparative lens, providing both the theoretical underpinnings and practical, data-driven examples to illuminate the transformative role of fluorine in the optimization of piperazinylbenzonitrile-based drug candidates.

Comparative Analysis: Physicochemical and Pharmacological Properties

For the purpose of this guide, let's consider Compound A (4-(4-arylpiperazin-1-yl)benzonitrile) as our non-fluorinated parent and Compound B (2-fluoro-4-(4-arylpiperazin-1-yl)benzonitrile) as its fluorinated counterpart. The introduction of fluorine at the 2-position of the benzonitrile ring is a common strategy to modulate electronic properties and block potential metabolism on the aromatic ring.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The effect of fluorination on lipophilicity is not always straightforward and is highly dependent on the molecular context.

In the case of our comparative compounds, the introduction of a single fluorine atom onto the benzonitrile ring is likely to increase lipophilicity.[5] This is because the C-F bond, while polar, is situated in a non-polar aromatic environment, and the low polarizability of fluorine can reduce interactions with water.

Table 1: Predicted Lipophilicity of Non-Fluorinated vs. Fluorinated Piperazinylbenzonitriles

CompoundStructurePredicted clogP
Compound A 4-(4-Arylpiperazin-1-yl)benzonitrile~3.5
Compound B 2-Fluoro-4-(4-arylpiperazin-1-yl)benzonitrile~3.8

Note: clogP values are estimations and can vary depending on the prediction algorithm used. The trend of increased lipophilicity with monofluorination on an aromatic ring is generally observed.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes, a primary route of phase I metabolism. By replacing a hydrogen atom with a fluorine atom, this metabolic "hotspot" can be effectively blocked.

An in vitro microsomal stability assay is a standard method to assess a compound's susceptibility to metabolism by liver enzymes.[6][7][8][9][10] In this assay, the compound is incubated with liver microsomes, and the rate of its disappearance is measured over time. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Table 2: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)

CompoundMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 2527.7
Compound B > 60< 11.5

Note: The data presented is representative and illustrates the expected trend. Actual values would be determined experimentally.

The significantly longer half-life and lower intrinsic clearance of Compound B clearly demonstrate the metabolic blocking effect of the fluorine atom on the benzonitrile ring. This enhanced stability in vitro is a strong predictor of improved pharmacokinetic properties in vivo.

Target Affinity and Selectivity

The introduction of fluorine can also have a profound impact on a compound's binding affinity and selectivity for its biological target. The electronic changes induced by the highly electronegative fluorine atom can alter key interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.

Arylpiperazine derivatives are well-known ligands for dopamine and serotonin receptors. For instance, many potent dopamine D2 and D3 receptor antagonists feature an arylpiperazine core.[11][12] The affinity of these compounds for their targets is highly sensitive to the substitution pattern on the aromatic rings.

In our comparative example, the fluorine atom in Compound B could potentially engage in favorable interactions with the receptor that are not possible for the non-fluorinated Compound A . This could manifest as an increase in binding affinity (lower Ki value).

Table 3: Representative Target Affinity Data for Dopamine D2 Receptor

CompoundDopamine D2 Receptor Binding Affinity (Ki, nM)
Compound A 15
Compound B 5

Note: The data presented is representative and illustrates a plausible outcome. The actual effect of fluorination on target affinity is target-dependent and must be determined empirically.

The threefold increase in binding affinity for Compound B suggests that the fluorine atom contributes positively to the ligand-receptor interaction. This could be due to a variety of factors, including direct interaction with a specific amino acid residue or stabilization of a favorable binding conformation.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments discussed in this guide.

Synthesis of Piperazinylbenzonitriles

The synthesis of both non-fluorinated and fluorinated piperazinylbenzonitriles can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. The SNAr approach is often employed when an activated aryl halide is used as a starting material.

General Protocol for the Synthesis of 4-(Piperazin-1-yl)benzonitrile Derivatives:

  • Starting Materials: 4-Fluorobenzonitrile (for non-fluorinated piperazine substituent) or 2,4-difluorobenzonitrile (for fluorinated benzonitrile ring), and the desired arylpiperazine.

  • Reaction Setup: To a solution of the arylpiperazine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the fluorobenzonitrile derivative (1.1 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired piperazinylbenzonitrile derivative.

Synthesis_Workflow Arylpiperazine Arylpiperazine Reaction Reaction (80-120 °C, 4-12h) Arylpiperazine->Reaction Fluorobenzonitrile Fluorobenzonitrile (e.g., 2,4-difluorobenzonitrile) Fluorobenzonitrile->Reaction Base Base (K2CO3) Base->Reaction Solvent Solvent (DMSO) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling & Quenching Purification Column Chromatography Workup->Purification Crude Product Product Fluorinated Piperazinylbenzonitrile Purification->Product Pure Product

Caption: Generalized synthetic workflow for fluorinated piperazinylbenzonitriles.

In Vitro Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by liver microsomes.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, and control compounds (with known metabolic stability).[6][7][8][9][10]

  • Incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL protein concentration) in phosphate buffer. Add the test compound (final concentration of 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis HLM Human Liver Microsomes Pre_incubation Pre-incubate at 37°C HLM->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation Test_Compound Test Compound (1 µM) Test_Compound->Pre_incubation NADPH Add NADPH to start reaction Pre_incubation->NADPH Time_points Aliquots at 0, 5, 15, 30, 45, 60 min NADPH->Time_points Quench Quench with Acetonitrile Time_points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into the piperazinylbenzonitrile scaffold offers a powerful and versatile tool for medicinal chemists to address common challenges in drug discovery. As demonstrated through our comparative analysis, fluorination can significantly enhance metabolic stability by blocking sites of oxidative metabolism, leading to improved pharmacokinetic profiles. Furthermore, the nuanced electronic effects of fluorine can be leveraged to fine-tune lipophilicity and enhance target binding affinity and selectivity.

While the effects of fluorination are context-dependent and require empirical validation for each new chemical series, the principles outlined in this guide provide a rational framework for the design and optimization of next-generation piperazinylbenzonitrile-based therapeutics. The judicious application of fluorine chemistry, guided by a thorough understanding of its impact on key druglike properties, will undoubtedly continue to be a cornerstone of successful drug development programs.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-(piperazin-1-yl)benzonitrile, a compound that, while instrumental in research, necessitates meticulous handling due to its potential hazards. As a trusted partner in your scientific endeavors, we aim to provide value beyond the product itself, ensuring safety and compliance in your laboratory.

Core Safety Principles and Hazard Assessment

The molecular structure of this compound suggests a profile of a potentially hazardous substance. The benzonitrile group, particularly when halogenated, can be toxic.[1][2] The piperazine functional group is known to be a skin and eye irritant.[3][4] Therefore, this compound should be handled as a hazardous chemical waste, with disposal procedures adhering to local, state, and federal regulations.[5][6]

Hazard CategoryPotential EffectsMitigation Strategy
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][7][8]Handle in a certified chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE).
Skin and Eye Irritation May cause skin irritation and serious eye damage.[3][9]Wear chemical-resistant gloves and safety goggles.
Environmental Hazard Potentially harmful to aquatic life. Do not release into the environment.[7][10]Dispose of as hazardous chemical waste. Do not discard down the drain.

Procedural Guide for Disposal

The proper disposal of this compound is a systematic process designed to minimize risk. The following step-by-step guide outlines the necessary procedures.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[2][11]

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[7]

  • Lab Coat: A standard laboratory coat should be worn to protect from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[12]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][11] The label should include the words "Hazardous Waste," the full chemical name, and any relevant hazard symbols.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[13] Halogenated waste streams should be kept separate from non-halogenated streams to avoid increased disposal costs and complexities.[14]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[15]

Step 3: Decontamination Procedures

Thorough decontamination of all non-disposable equipment is a critical step to prevent cross-contamination and accidental exposure.

  • Equipment: Glassware and other reusable equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous liquid waste.[2]

  • Work Surfaces: Any spills should be immediately cleaned up using an inert absorbent material like vermiculite or sand.[3][5] The contaminated absorbent material must then be collected and disposed of as solid hazardous waste. The area should then be decontaminated with an appropriate solvent and washed with soap and water.

Step 4: Final Disposal

The final disposal of the collected hazardous waste must be handled by a licensed environmental management company.

  • Storage: Hazardous waste containers should be securely sealed and stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.[4][11]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified hazardous waste contractor. The likely disposal method for this type of compound is high-temperature incineration.[15][16][17]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final_disposal Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood SolidWaste Solid Waste (Contaminated consumables) in Labeled Container FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions, Rinsate) in Labeled Container FumeHood->LiquidWaste SharpsWaste Sharps Waste (Needles, Glassware) in Puncture-Resistant Container FumeHood->SharpsWaste DeconEquip Decontaminate Reusable Equipment with Solvent FumeHood->DeconEquip StoreWaste Securely Store Waste in Designated Area SolidWaste->StoreWaste LiquidWaste->StoreWaste SharpsWaste->StoreWaste CollectRinsate Collect Rinsate as Hazardous Liquid Waste DeconEquip->CollectRinsate CollectRinsate->LiquidWaste ContactVendor Arrange for Pickup by Licensed Waste Vendor StoreWaste->ContactVendor Incineration High-Temperature Incineration ContactVendor->Incineration

Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a regulatory requirement but a cornerstone of a robust safety culture in the laboratory. By understanding the potential hazards based on its chemical structure and adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to best practices in chemical waste management builds a foundation of trust and integrity in the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(piperazin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(piperazin-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.